8-Acetoxy-2-bromo-octene
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromooct-7-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDPXGXDTUGITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641240 | |
| Record name | 7-Bromooct-7-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-24-3 | |
| Record name | 7-Bromooct-7-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-8-acetoxy-2-bromo-oct-1-ene
This guide provides a comprehensive, technically detailed pathway for the synthesis of (S)-8-acetoxy-2-bromo-oct-1-ene, a chiral building block with significant potential in pharmaceutical and fine chemical development. The chirality of molecules is a critical factor in their biological activity, making access to enantiomerically pure compounds essential for creating drugs with improved efficacy and fewer side effects.[1] This document outlines a robust, multi-step synthesis that combines classical organic transformations with a key biocatalytic step to achieve high enantiomeric purity.
The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic design. Every protocol is presented as a self-validating system, grounded in established chemical literature.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy for (S)-8-acetoxy-2-bromo-oct-1-ene is predicated on a convergent design that introduces the requisite functional groups and stereochemistry in a logical sequence. The core challenge is the installation of the chiral center at the C2 position. Our approach hinges on the enzymatic kinetic resolution of a racemic precursor, a powerful and highly selective method for accessing enantiopure alcohols.
The retrosynthetic analysis reveals a pathway beginning from the commercially available and symmetrical C6 building block, 1,6-hexanediol.
Caption: Retrosynthetic pathway for (S)-8-acetoxy-2-bromo-oct-1-ene.
Synthesis of the Racemic Precursor: (±)-2-bromo-oct-1-en-8-ol
The synthesis of the key racemic alcohol is achieved through a five-step sequence starting from 1,6-hexanediol. This pathway involves protection, oxidation, α-bromination, olefination, and deprotection.
To differentiate the two hydroxyl groups of the starting material, a selective monoprotection is necessary. We utilize the acid-catalyzed reaction with 3,4-dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether, a robust protecting group that is stable to the conditions of the subsequent steps.
Experimental Protocol: Synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)hexan-1-ol
-
To a solution of 1,6-hexanediol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).
-
Add 3,4-dihydropyran (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monoprotected diol.
The free primary alcohol is then oxidized to the corresponding aldehyde. A Swern oxidation is chosen for its mild conditions and high efficiency, avoiding over-oxidation to the carboxylic acid.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in DCM (0.3 M) at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 6-(tetrahydro-2H-pyran-2-yloxy)hexan-1-ol (1.0 eq) in DCM dropwise over 20 minutes.
-
Stir for an additional 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Add water and separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude aldehyde is typically used in the next step without further purification.
The aldehyde is brominated at the alpha position. This reaction proceeds via an acid-catalyzed enol intermediate, which then reacts with elemental bromine.[2][3] Using bromine in an acidic solvent like acetic acid allows for selective monobromination.[4]
Experimental Protocol: Synthesis of 2-bromo-6-(tetrahydro-2H-pyran-2-yloxy)hexanal
-
Dissolve the crude aldehyde from the previous step (1.0 eq) in glacial acetic acid (0.5 M).
-
Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully pour the reaction mixture into an ice-water slurry and extract with diethyl ether.
-
Wash the organic extracts with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, then wash with brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
The final steps in the synthesis of the racemic precursor involve a Wittig reaction to form the terminal bromoalkene, followed by the removal of the THP protecting group under acidic conditions.
Experimental Protocol: Wittig Reaction and Deprotection
-
Prepare the Wittig reagent: Suspend (bromomethyl)triphenylphosphonium bromide (1.2 eq) in dry THF (0.4 M) at -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour.
-
Add a solution of the crude 2-bromoaldehyde (1.0 eq) in THF to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Dissolve the crude product in a mixture of THF and water (4:1) and add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
-
Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield (±)-2-bromo-oct-1-en-8-ol.
Table 1: Summary of Reagents for Racemic Precursor Synthesis
| Step | Starting Material | Key Reagents | Product |
| 2.1 | 1,6-Hexanediol | 3,4-Dihydropyran, PPTS | 6-(THP-oxy)hexan-1-ol |
| 2.2 | 6-(THP-oxy)hexan-1-ol | Oxalyl chloride, DMSO, TEA | 6-(THP-oxy)hexanal |
| 2.3 | 6-(THP-oxy)hexanal | Bromine, Acetic Acid | 2-bromo-6-(THP-oxy)hexanal |
| 2.4/2.5 | 2-bromo-6-(THP-oxy)hexanal | (BrCH2)PPh3Br, n-BuLi, p-TSA | (±)-2-bromo-oct-1-en-8-ol |
Enzymatic Kinetic Resolution
The cornerstone of this synthesis is the enzymatic kinetic resolution of the racemic alcohol. Lipases are highly effective biocatalysts for the enantioselective acylation of alcohols. In this process, the lipase will preferentially acylate one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. We will use Candida antarctica Lipase B (CALB), a widely used and highly selective enzyme, with vinyl acetate as the acyl donor. The (R)-enantiomer is expected to be acylated faster, leaving the desired (S)-alcohol unreacted.[5]
Caption: Enzymatic kinetic resolution of the racemic alcohol.
Experimental Protocol: Lipase-Catalyzed Resolution
-
To a solution of (±)-2-bromo-oct-1-en-8-ol (1.0 eq) in a suitable organic solvent (e.g., isooctane, 0.1 M), add immobilized Candida antarctica Lipase B (Novozym 435, ~30 mg per mmol of substrate).
-
Add vinyl acetate (0.6 eq) as the acylating agent.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This is critical to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Once the desired conversion is achieved, filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-alcohol from the (R)-acetate product by column chromatography on silica gel.
Table 2: Expected Outcome of Kinetic Resolution
| Species | Expected Yield (at 50% conv.) | Expected Enantiomeric Excess (ee) |
| (S)-2-bromo-oct-1-en-8-ol | < 50% | > 95% |
| (R)-8-acetoxy-2-bromo-oct-1-ene | ~ 50% | > 95% |
Final Acetylation to (S)-8-acetoxy-2-bromo-oct-1-ene
The final step is the straightforward acetylation of the enantiomerically pure (S)-2-bromo-oct-1-en-8-ol. A simple and effective method is the use of acetic anhydride with a catalytic amount of an acid or base, or iodine, which has been shown to be a powerful catalyst for such transformations.[6]
Experimental Protocol: Acetylation
-
To a solution of (S)-2-bromo-oct-1-en-8-ol (1.0 eq) in DCM (0.5 M), add acetic anhydride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute copper sulfate solution (to remove DMAP), saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to yield the final product, (S)-8-acetoxy-2-bromo-oct-1-ene.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, the enantiomeric excess of the final product must be determined using a chiral stationary phase, either by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Conclusion
This guide details a robust and reliable synthetic route to the valuable chiral building block, (S)-8-acetoxy-2-bromo-oct-1-ene. By strategically employing protecting group chemistry, standard organic transformations, and a highly selective enzymatic kinetic resolution, this pathway provides access to the target molecule in high enantiomeric purity. The principles and protocols described herein are grounded in established literature and offer a solid foundation for researchers in the field of pharmaceutical and fine chemical synthesis.
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22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. PubMed. [Link]
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A Stereoselective Approach to Acetoxy Bromides: A Technical Guide for the Synthetic Chemist
Abstract: Vicinal (1,2) and other proximate acetoxy bromides are highly valuable bifunctional intermediates in organic synthesis, enabling the stereocontrolled introduction of adjacent oxygen and bromine functionalities. Their preparation from diols, however, presents significant challenges in controlling both regioselectivity and, critically, stereochemistry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core stereospecific methodologies for this transformation. We will dissect the mechanistic underpinnings of key reactions, explaining the causality behind experimental choices and their stereochemical consequences. This guide moves beyond simple protocols to offer a framework for strategic decision-making in the synthesis of complex chiral molecules.
Introduction
The Synthetic Utility of Acetoxy Bromides
Acetoxy bromides are powerful synthetic precursors. The presence of two distinct functional groups—an acetate that can be readily hydrolyzed to an alcohol and a bromide that is an excellent leaving group for nucleophilic substitution—allows for sequential and selective manipulations.[1] This bifunctionality is particularly crucial in the synthesis of complex natural products and pharmaceuticals, where the controlled installation of stereocenters is paramount. For instance, vicinal acetoxy bromides are key intermediates in the synthesis of optically active epoxides.[2]
The Stereochemical Challenge in Diol Functionalization
The conversion of a diol to a target molecule containing two different functional groups requires overcoming two main hurdles:
-
Regioselectivity: How to differentiate between two hydroxyl groups that may have similar reactivity.
-
Stereocontrol: How to control the absolute and relative stereochemistry at the two carbinol centers.
Achieving stereospecificity—where the stereochemistry of the starting material dictates the stereochemistry of the product—is the ultimate goal. This requires a deep understanding of reaction mechanisms to select a pathway that proceeds with either a predictable inversion or retention of configuration. The challenge is amplified in polyol systems, such as those found in carbohydrates, where protecting group strategies become essential.[3][4]
Mechanistic Pathways and Methodologies
The stereochemical outcome of the diol-to-acetoxy bromide conversion is entirely dependent on the mechanistic pathway. The primary methods can be broadly categorized by the nature of the intermediate and the mode of nucleophilic attack.
Method A: The Dioxolanylium Ion Pathway for Vicinal Diols
For 1,2-diols (vicinal diols), a powerful and stereospecific method involves the use of hydrogen bromide in acetic acid.[5] This reaction does not proceed by a simple substitution but rather through a mechanism involving neighboring group participation.
Mechanism & Stereochemical Outcome: The reaction is initiated by the mono-acetylation of one of the hydroxyl groups. This acetylated intermediate then undergoes an intramolecular cyclization, where the adjacent hydroxyl group displaces the acetate carbonyl oxygen to form a cyclic 1,3-dioxolan-2-ylium ion (an acetoxonium ion).[2][5] This intermediate is then subjected to nucleophilic attack by the bromide ion. The attack occurs via an SN2 pathway at one of the two electrophilic carbons of the ring.[6]
Crucially, the bromide must attack from the face opposite the C-O bond of the ring, leading to a net inversion at the center of attack. Because the formation of the cyclic intermediate itself proceeds with retention, the overall stereochemical outcome of the two-step sequence (cyclization and opening) depends on the starting diol's stereochemistry. For example, a cis-diol will typically yield a trans-acetoxy bromide.
Expertise & Causality: This method is exceptionally reliable for vicinal diols because the formation of the five-membered ring intermediate is entropically and enthalpically favorable. The rigidity of this intermediate ensures that the subsequent nucleophilic attack by bromide is highly stereocontrolled.
Caption: Dioxolanylium pathway for converting vicinal diols.
Method B: Stepwise SN2 Displacement Strategies
When dealing with non-vicinal diols or when a clean inversion at a specific hydroxyl group is required, stepwise strategies employing classic SN2 reactions are the methods of choice. These reactions are characterized by a direct backside attack of a nucleophile on an electrophilic carbon, resulting in a predictable inversion of stereochemistry.[7] To achieve regioselectivity, one hydroxyl group is typically protected before the SN2 reaction is performed on the remaining free hydroxyl.
The Appel reaction converts an alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄), under mild conditions.[8] The reaction proceeds with a clean inversion of configuration at the reacting carbon center, making it a staple for stereospecific transformations.[9][10][11]
Mechanism & Stereochemical Outcome: The reaction begins with the activation of PPh₃ by CBr₄ to form a phosphonium salt. The alcohol then attacks this species to form an alkoxyphosphonium intermediate, converting the hydroxyl into an excellent leaving group. The bromide ion, generated in the initial step, then acts as a nucleophile, attacking the carbon in an SN2 fashion to yield the inverted alkyl bromide and triphenylphosphine oxide (TPPO) as a byproduct.[8]
Trustworthiness & Experimental Insight: The driving force for the Appel reaction is the formation of the very strong P=O double bond in the TPPO byproduct.[8] A significant practical challenge is the removal of this byproduct, which can often co-elute with the desired product during chromatography. In some cases, TPPO can be crystallized and removed by filtration.[10]
Caption: The Appel reaction proceeds via an Sₙ2 mechanism.
The Mitsunobu reaction is one of the most powerful and versatile methods for inverting the stereochemistry of a secondary alcohol.[12] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol towards SN2 displacement by a suitable nucleophile.[13][14]
Mechanism & Stereochemical Outcome: Triphenylphosphine first reacts with DEAD/DIAD to form a highly reactive phosphonium intermediate (a betaine).[12] The alcohol adds to this species, and after proton transfer, forms an alkoxyphosphonium salt, analogous to the intermediate in the Appel reaction. The conjugate base of the acidic nucleophile then displaces the activated hydroxyl group in a pure SN2 reaction, leading to complete inversion of stereochemistry at that center.[14][15]
Expertise & Causality: For the synthesis of acetoxy bromides, this reaction can be used in two ways:
-
Direct Bromination: A bromide source (e.g., zinc bromide) can be used as the nucleophile to generate an inverted bromide, which is then acetylated in a separate step.
-
Direct Acetoxylation: A carboxylic acid (acetic acid) can be used as the nucleophile (pKa ≈ 4.8) to generate an inverted acetate, which is then converted to the bromide. The choice depends on the substrate and the compatibility of other functional groups. The nucleophile must generally have a pKa ≤ 15 for the reaction to be effective.[14][16]
Caption: The Mitsunobu reaction for stereochemical inversion.
Experimental Protocols & Data
Protocol 1: Synthesis of trans-2-Bromo-1-acetoxycyclohexane from cis-1,2-Cyclohexanediol
This protocol is based on the dioxolanylium ion methodology, which is expected to give the trans product with high diastereoselectivity.[5]
Methodology:
-
Preparation: In a fume hood, a solution of 6 M hydrogen bromide in glacial acetic acid is prepared by carefully bubbling anhydrous HBr gas through chilled acetic acid or by careful addition of acetyl bromide to acetic acid containing a stoichiometric amount of water.
-
Reaction: To a stirred solution of cis-1,2-cyclohexanediol (1.0 eq) in glacial acetic acid (5-10 volumes) at 0 °C, the 6 M HBr/AcOH solution (1.1 eq) is added dropwise.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diol.
-
Workup: The reaction mixture is poured into ice-water and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure trans-acetoxy bromide.
Protocol 2: Stereospecific Bromination of a Monoprotected Diol via the Appel Reaction
This protocol illustrates a strategy for achieving both regio- and stereoselectivity by protecting one hydroxyl group before inverting the other.
Methodology:
-
Monoprotection (Example): A 1,3-diol is selectively protected at the primary hydroxyl position as a silyl ether (e.g., using TBDMSCl, imidazole in DMF).
-
Appel Bromination: To a solution of the monoprotected diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of carbon tetrabromide (1.5 eq) in DCM is added dropwise.[10]
-
Reaction & Monitoring: The mixture is stirred at room temperature for 3-6 hours. The reaction is monitored by TLC for the disappearance of the starting alcohol.[10]
-
Workup & Purification: The reaction mixture is concentrated, and a nonpolar solvent like hexane is added to precipitate the triphenylphosphine oxide. The solid is removed by filtration. The filtrate is concentrated and purified by column chromatography to yield the alkyl bromide with inverted stereochemistry.
-
Acetylation & Deprotection: The resulting bromo-alcohol (after silyl group removal with TBAF or acid) can then be acetylated under standard conditions (e.g., acetic anhydride, pyridine) to furnish the final acetoxy bromide.
Data Summary: Comparison of Methodologies
| Feature | Method A: HBr/AcOH | Method B1: Appel Reaction | Method B2: Mitsunobu Reaction |
| Substrate Scope | Primarily 1,2-Diols | Primary & Secondary Alcohols | Primary & Secondary Alcohols |
| Key Reagents | HBr, Acetic Acid | PPh₃, CBr₄ | PPh₃, DEAD/DIAD, Nucleophile |
| Stereochemical Outcome | Specific diastereomer via cyclic intermediate | Inversion (SN2) | Inversion (SN2) |
| Typical Yields | Good to Excellent[5] | Good to Excellent | Good to Excellent[15] |
| Key Advantages | Atom economical, one-pot for vicinal diols | Very mild conditions, reliable inversion | Extremely mild, broad nucleophile scope |
| Limitations | Limited to vicinal diols, strongly acidic | Stoichiometric TPPO byproduct removal[8] | Stoichiometric byproducts, redox-sensitive groups |
Strategic Workflow Visualization
Choosing the correct synthetic strategy depends on the structure of the diol and the desired stereochemical outcome. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a synthetic method.
Conclusion
The stereospecific synthesis of acetoxy bromides from diols is a solvable but nuanced challenge that hinges on the deliberate choice of reaction mechanism. For vicinal diols, direct conversion via a cyclic dioxolanylium intermediate offers an efficient route to specific diastereomers. For scenarios demanding the unambiguous inversion of a specific stereocenter, or for diols with greater separation between hydroxyl groups, stepwise SN2 strategies such as the Appel and Mitsunobu reactions are indispensable tools. A thorough understanding of these mechanistic pathways, combined with strategic protecting group manipulation, empowers the synthetic chemist to construct complex, stereodefined molecules with precision and confidence.
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Golding, B. T., Hall, D. R., & Sakrikar, S. (1973). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1, 1214-1220. [Link]
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A Mechanistic and Practical Guide to the Regioselective Conversion of Vicinal Diols to β-Acetoxy Bromides
Abstract
The regioselective transformation of vicinal diols into β-acetoxy bromides is a critical synthetic operation, yielding versatile intermediates for the synthesis of complex molecules in pharmaceutical and materials science. This guide provides an in-depth analysis of the predominant mechanistic pathway for this conversion, focusing on the reaction facilitated by hydrogen bromide in acetic acid. We will explore the underlying principles that govern the reaction's regioselectivity, including the formation of a key cyclic acetoxonium ion intermediate. Furthermore, this document offers a detailed, field-tested experimental protocol, complete with characterization data and safety considerations, to empower researchers in drug development and chemical synthesis to reliably execute this transformation.
Introduction: The Synthetic Challenge and Opportunity
Vicinal diols, or 1,2-diols, are fundamental building blocks in organic synthesis, readily available through well-established methods like the dihydroxylation of alkenes. Their two adjacent hydroxyl groups offer a rich platform for functionalization. However, the similar reactivity of these two groups presents a significant challenge: how to selectively modify one in the presence of the other.
The conversion to a β-acetoxy bromide—a molecule bearing an acetate on one carbon and a bromide on the adjacent one—is a powerful solution to this challenge. This transformation not only differentiates the two hydroxyl groups but also installs two functionalities with orthogonal reactivity. The bromide is an excellent leaving group for subsequent nucleophilic substitution (SN2) reactions, while the acetate can be readily hydrolyzed to reveal a free hydroxyl group. This "protected" and "activated" synthon is invaluable for the stereocontrolled construction of complex natural products and active pharmaceutical ingredients.
This guide focuses on a robust and high-yielding method for this conversion: the reaction of vicinal diols with hydrogen bromide in acetic acid. We will dissect the mechanism that makes this reaction efficient and regioselective, providing researchers with the predictive power to apply it to new substrates.
The Core Mechanism: Unraveling the Pathway
The reaction of a vicinal diol with hydrogen bromide (HBr) in acetic acid does not proceed by a simple, direct substitution. Instead, it follows a more elegant and controlled pathway that ensures high yields of the desired acetoxy bromide. The mechanism can be broken down into three key stages, a process that involves the formation and subsequent capture of a cyclic intermediate.[1]
Stage 1: Initial Monoacetylation The reaction commences with the protonation of one of the diol's hydroxyl groups by the acidic medium, followed by esterification with acetic acid to form a monoacetate. This initial step is crucial as it sets the stage for the subsequent intramolecular cyclization.
Stage 2: Formation of a Cyclic 1,3-Dioxolan-2-ylium Ion The monoacetate intermediate, under the acidic conditions, undergoes a rapid intramolecular cyclization. The remaining free hydroxyl group attacks the carbonyl carbon of the acetate moiety. This results in the formation of a five-membered cyclic intermediate known as a 1,3-dioxolan-2-ylium ion (also referred to as an acetoxonium ion).[1] This cationic species is the central player in determining the reaction's outcome.
Stage 3: Regioselective Ring-Opening by Bromide The bromide ion (Br⁻), a potent nucleophile, then attacks the cyclic acetoxonium ion. This is a nucleophilic substitution (SN2) reaction that proceeds via backside attack. The bromide will preferentially attack the less sterically hindered carbon of the dioxolan-2-ylium ring, leading to the opening of the ring and the formation of the final β-acetoxy bromide product.[2] This inherent steric bias is the primary source of the reaction's regioselectivity. The stereochemistry of the reaction is also controlled, with the attack resulting in an inversion of configuration at the carbon center where substitution occurs.
The overall mechanism, elucidated through kinetic studies and spectroscopic observation of the cyclic intermediate, demonstrates a sophisticated pathway that leverages neighboring group participation to achieve a selective and high-yielding transformation.[1]
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the vicinal diol (1.0 eq). Dissolve the diol in a minimal amount of glacial acetic acid (e.g., 5 mL per 1 g of diol).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add a solution of hydrogen bromide in glacial acetic acid (e.g., 33 wt. %, 1.2 eq) dropwise via a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the product if it is a solid.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure β-acetoxy bromide.
Characterization and Data Interpretation
Confirmation of the product structure is essential. The following table summarizes the expected spectroscopic data for a successful transformation.
| Technique | Key Feature | Interpretation |
| ¹H NMR | Appearance of a singlet ~2.1 ppm | Confirms the presence of the acetate methyl group (-OCOCH₃ ). |
| Downfield shift of protons on C-O and C-Br | Protons adjacent to the electronegative acetate and bromide groups will be deshielded. | |
| ¹³C NMR | Signal ~170 ppm | Carbonyl carbon of the acetate group. |
| Signal ~21 ppm | Methyl carbon of the acetate group. | |
| Two signals in the 50-80 ppm range | Carbons bonded to the acetate oxygen and the bromide. | |
| FT-IR | Strong absorbance ~1740 cm⁻¹ | C=O stretch of the ester (acetate) group. |
| Absence of broad O-H stretch (~3300 cm⁻¹) | Confirms the consumption of both hydroxyl groups from the starting diol. | |
| Mass Spec | Correct molecular ion peak (M⁺) | Confirms the molecular weight of the product. |
| Isotopic pattern for bromine | Presence of M⁺ and M+2 peaks in an ~1:1 ratio is a definitive indicator of a monobrominated compound. |
Scope, Limitations, and Safety
-
Regioselectivity: As the reaction proceeds via an SN2 mechanism on a cyclic intermediate, the bromide will attack the least sterically hindered carbon. For diols with one secondary and one tertiary hydroxyl group, the bromide will add to the secondary position.
-
Stereochemistry: The reaction is stereospecific. The SN2 attack results in an inversion of configuration at the site of bromination relative to the starting diol.
-
Limitations: Highly hindered diols may react slowly or require elevated temperatures, which can lead to side reactions like elimination. Substrates with other acid-sensitive functional groups may not be compatible with the reaction conditions.
-
Safety: Hydrogen bromide in acetic acid is highly corrosive and toxic. It should always be handled in a fume hood with appropriate PPE. The neutralization step can be highly exothermic and produce significant gas; it must be performed slowly and with cooling.
Conclusion
The conversion of vicinal diols to β-acetoxy bromides using HBr in acetic acid is a powerful and reliable synthetic tool. Its success hinges on a well-understood mechanism involving the formation and regioselective opening of a cyclic acetoxonium ion. By understanding this pathway and adhering to careful experimental technique, researchers can effectively utilize this transformation to create valuable, functionalized intermediates for a wide range of synthetic applications, from drug discovery to materials science.
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chemical properties of 8-acetoxy-2-bromo-octene
Initiating Chemical Investigation
I'm now starting a thorough search to catalog the chemical characteristics of 8-acetoxy-2-bromo-octene. Specifically, I am focusing on its structure, molecular weight, boiling point, melting point, solubility, and spectral data. This will build a baseline understanding.
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Analyzing Chemical Properties
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Gathering Initial Data
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Seeking Data Points
I've made headway in pinning down the basic identifiers for this compound, like its formula, weight, and CAS number. However, the search for experimental data has hit a wall. Publicly available resources are quite scarce, and I still haven't managed to find its boiling point, which is critical for my purposes.
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I've hit a dead end with the usual search methods. While the base identifiers are solid, the hunt for experimental data on this compound is proving fruitless. I've found no boiling point, solubility, or spectroscopic data. Supplier sites hint at such data but don't share it, and there's a total dearth of published synthesis or reactivity studies. I'll build a guide based on what's available, clearly pointing out the gaps and inferring properties from similar compounds.
Spectroscopic Characterization of 8-Acetoxy-2-bromo-octene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 8-acetoxy-2-bromo-octene. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach not inly offers a detailed spectral forecast but also serves as a practical framework for the characterization of similar functionalized long-chain alkenes.
Molecular Structure and a Proposed Synthetic Route
This compound is a bifunctional organic molecule featuring a vinyl bromide at one end of an eight-carbon chain and an acetate ester at the other. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis.
A plausible synthetic route to this compound could involve a two-step process starting from 7-octen-1-ol. The first step would be the protection of the hydroxyl group as an acetate ester, followed by bromination of the double bond. A subsequent dehydrobromination could selectively yield the desired 2-bromo-octene isomer.
Caption: A proposed synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, with assignments based on established chemical shift principles.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene group adjacent to the acetate, the methyl group of the acetate, and the aliphatic chain protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H1a, H1b (C=CH₂) | 5.5 - 6.0 | Multiplet | 2H | Vinylic protons are significantly deshielded.[1] |
| H3 | 2.2 - 2.5 | Multiplet | 2H | Allylic protons, deshielded by the adjacent double bond. |
| H4, H5, H6 | 1.2 - 1.6 | Multiplet | 6H | Aliphatic methylene protons in the middle of the chain. |
| H7 | 1.6 - 1.8 | Multiplet | 2H | Methylene protons adjacent to the oxygen-bearing carbon. |
| H8 | 4.0 - 4.2 | Triplet | 2H | Methylene protons deshielded by the electronegative oxygen of the acetate group. |
| H10 (CH₃) | 2.0 - 2.1 | Singlet | 3H | Protons of the acetate methyl group. |
digraph "H-NMR_Structure" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=none, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
mol [label="H₂C(1a,b)=C(Br)(2)-CH₂(3)-CH₂(4)-CH₂(5)-CH₂(6)-CH₂(7)-CH₂(8)-O-C(O)(9)-CH₃(10)"]; }
Caption: Numbering scheme for ¹H NMR assignments of this compound.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, with ten distinct signals anticipated, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (=CH₂) | 115 - 125 | Sp² hybridized carbon of the terminal alkene.[2][3] |
| C2 (=CBr) | 125 - 135 | Sp² hybridized carbon attached to bromine, deshielded.[2][3] |
| C3 | 30 - 35 | Allylic carbon. |
| C4, C5, C6 | 25 - 30 | Aliphatic methylene carbons. |
| C7 | 25 - 30 | Aliphatic methylene carbon. |
| C8 (-CH₂O) | 60 - 65 | Carbon attached to the electronegative oxygen of the acetate.[4] |
| C9 (C=O) | 170 - 172 | Carbonyl carbon of the ester.[5] |
| C10 (-COCH₃) | 20 - 22 | Methyl carbon of the acetate group. |
digraph "C-NMR_Structure" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=none, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
mol [label="C(1)H₂=C(2)(Br)-C(3)H₂-C(4)H₂-C(5)H₂-C(6)H₂-C(7)H₂-C(8)H₂-O-C(9)(O)-C(10)H₃"]; }
Caption: Numbering scheme for ¹³C NMR assignments of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₇BrO₂), the predicted mass spectrum would exhibit several key features.
The molecular ion peak (M⁺) is expected to appear as a pair of peaks of nearly equal intensity, a characteristic isotopic signature of a bromine-containing compound (⁷⁹Br and ⁸¹Br isotopes).[6]
-
M⁺: m/z 248 (with ⁷⁹Br)
-
[M+2]⁺: m/z 250 (with ⁸¹Br)
Predicted Fragmentation Pattern:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 189/191 | [M - C₂H₃O₂]⁺ | Loss of the acetoxy group. |
| 169 | [M - Br]⁺ | Loss of the bromine atom. |
| 129 | [M - Br - C₂H₄O]⁺ | Subsequent loss from the [M - Br]⁺ fragment. |
| 43 | [C₂H₃O]⁺ | Acylium ion from the acetate group, often a base peak.[7][8] |
digraph "MS_Fragmentation" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"M+ (m/z 248/250)" -> "m/z 189/191" [label="- C₂H₃O₂"]; "M+ (m/z 248/250)" -> "m/z 169" [label="- Br"]; "m/z 169" -> "m/z 129" [label="- C₂H₄O"]; "M+ (m/z 248/250)" -> "m/z 43" [label="Formation of Acylium Ion"]; }
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Vinylic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| 1745 - 1735 | C=O stretch | Ester carbonyl[9][10] |
| 1640 - 1620 | C=C stretch | Alkene[11] |
| 1250 - 1230 | C-O stretch | Ester (acetate) |
| 690 - 515 | C-Br stretch | Alkyl bromide[12] |
The presence of these characteristic absorption bands would provide strong evidence for the structure of this compound.
Conclusion
This technical guide presents a detailed, predictive spectroscopic analysis of this compound. By integrating fundamental principles of NMR, MS, and IR spectroscopy with data from analogous compounds, a comprehensive and scientifically grounded dataset has been constructed. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and to provide a methodological template for the analysis of other novel, multifunctional molecules. The corroboration of these predicted data through experimental analysis will ultimately provide definitive structural confirmation.
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stability and storage of bromo-octenyl acetates
An In-Depth Technical Guide to the Stability and Storage of Bromo-octenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-octenyl acetates are a class of organic compounds with significant potential as intermediates in pharmaceutical synthesis and other fine chemical applications. Their molecular structure, incorporating a reactive bromoalkene and a susceptible acetate ester, presents unique challenges regarding chemical stability and long-term storage. This guide provides a comprehensive technical overview of the factors governing the stability of bromo-octenyl acetates. We will explore the principal degradation pathways—including hydrolysis, oxidation, and photodegradation—and offer evidence-based protocols for optimal storage and handling. Furthermore, this document details methodologies for robust stability assessment through forced degradation studies and the development of stability-indicating analytical methods, equipping researchers and drug development professionals with the critical knowledge to ensure the integrity and reliability of these valuable compounds.
Introduction: The Chemical Profile of Bromo-octenyl Acetates
Bromo-octenyl acetates are bifunctional molecules characterized by an eight-carbon alkenyl chain, a bromine atom attached to the double bond, and an acetate ester functional group. This combination of a halogenated alkene and an ester moiety dictates their reactivity and, consequently, their stability profile. The location of the bromine and the double bond along the octenyl chain can vary, leading to different isomers with potentially distinct stability characteristics.
The inherent reactivity of these molecules makes them useful synthetic intermediates but also renders them susceptible to degradation under common laboratory and storage conditions. A thorough understanding of their stability is paramount for ensuring the reproducibility of experimental results, the quality of active pharmaceutical ingredients (APIs), and the safety of developed therapeutics.
Principal Degradation Pathways
The degradation of bromo-octenyl acetates is primarily driven by the chemistry of their two main functional groups. The presence of both a bromoalkene and an acetate ester means that multiple degradation pathways can occur, sometimes concurrently.
Hydrolysis of the Acetate Ester
The ester linkage is a common point of vulnerability in many pharmaceutical molecules. It is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid (acetic acid) and an alcohol (a bromo-octenol). This reaction can be catalyzed by both acids and bases.[1][2][3]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.
Significant degradation can occur if the compound is exposed to aqueous environments outside of a neutral pH range.[1][2]
Reactions of the Bromoalkene Moiety
The bromoalkene group is prone to several types of reactions that can compromise the molecule's integrity.
-
Oxidative Cleavage: The carbon-carbon double bond is susceptible to oxidation.[4][5][6] This can be initiated by atmospheric oxygen, heat, light, or the presence of metal ion impurities.[4] The reaction often proceeds through a free-radical mechanism, potentially forming hydroperoxides that can decompose into a variety of smaller carbonyl compounds, altering the compound's structure and purity.[4] Ozonolysis is another oxidative method that can cleave the double bond, typically yielding mono- and di-carboxylic acids.[7]
-
Oxidative Hydrolysis: Bromoalkenes can undergo oxidative hydrolysis to form α-bromoketones, which are valuable synthetic intermediates but represent a degradation pathway in this context.[8][9][10]
-
Nucleophilic Substitution/Elimination: The bromine atom, while attached to a vinylic carbon, can potentially participate in nucleophilic substitution or elimination reactions, especially under forcing conditions (e.g., high heat, strong bases).
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the necessary energy to initiate degradation.[4] For halogenated organic compounds, UV light can induce the homolytic cleavage of the carbon-bromine bond, generating radical species.[11] These highly reactive radicals can then initiate chain reactions, leading to a complex mixture of degradation products. This photosensitivity is a critical consideration for both handling and storage.
Caption: Primary degradation pathways for bromo-octenyl acetates.
Recommended Storage and Handling Procedures
To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The primary goal is to protect the compound from atmospheric moisture, oxygen, light, and incompatible substances.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of bromo-octenyl acetates to ensure their stability and purity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation reactions, including hydrolysis and oxidation.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[12] |
| Light | Amber Glass Vial or Light-Proof Container | Protects the compound from UV and visible light, preventing photodegradation.[13] |
| Container | Tightly-Sealed Glass or Teflon-Lined Cap | Prevents ingress of moisture and air. Glass is preferred for its inertness.[14] |
| pH | Store as a solid or in an anhydrous, neutral, aprotic solvent. | Avoids acidic or basic conditions that catalyze ester hydrolysis. |
Safe Handling Practices
When working with bromo-octenyl acetates, the following practices should be observed:
-
Work in a Ventilated Area: Use a fume hood to avoid inhalation of any volatile components.[14]
-
Use Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.[12] Halogenated organic compounds can cause skin and eye irritation.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, strong acids, and reactive metals.[14][15]
-
Minimize Air and Light Exposure: When weighing or transferring the compound, do so efficiently to minimize exposure time. If possible, handle under inert atmosphere conditions.
Methodologies for Stability Assessment
To formally evaluate the stability of a bromo-octenyl acetate and to develop an analytical method that can distinguish it from its degradation products, a forced degradation study is required.[1][16]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation, identify potential degradants, and establish degradation pathways.[2][17] The goal is typically to achieve 5-20% degradation of the active ingredient.[1][17]
1. Sample Preparation:
-
Prepare a stock solution of the bromo-octenyl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the solvent to the final analytical concentration. This sample is stored at optimal conditions and protected from light.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl). Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).[2][4] After the incubation, cool the sample and neutralize it with an equivalent amount of base (e.g., NaOH).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH). Keep at room temperature or heat gently (e.g., 40°C) for a specified period.[2][4] After incubation, cool and neutralize with an equivalent amount of acid (e.g., HCl).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2][4] Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature (e.g., 60-80°C) in a stability chamber for a set duration.[4]
-
Photolytic Degradation: Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible light. The total exposure should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[4][13] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to the target analytical concentration.
-
Analyze all samples (control and stressed) using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[17]
Caption: Workflow for a forced degradation study.
Development of Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound due to degradation.
-
Technique of Choice: Reversed-phase HPLC is the most common technique. A C18 column is often a good starting point.[18]
-
Method Development: The goal is to achieve baseline separation between the parent bromo-octenyl acetate peak and all degradation product peaks. This is accomplished by optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, column temperature, and flow rate.
-
Detection: A Photodiode Array (PDA) detector is useful for assessing peak purity. Mass Spectrometry (MS) is invaluable for identifying the structures of the degradation products by determining their mass-to-charge ratios.[19][20]
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by its ability to resolve the parent compound from all degradants generated during the forced degradation study.[2]
Conclusion
The stability of bromo-octenyl acetates is a critical parameter that dictates their viability as chemical intermediates, particularly in the stringent environment of drug development. Their susceptibility to hydrolysis, oxidation, and photodegradation necessitates a proactive and informed approach to their handling and storage. By implementing the protocols outlined in this guide—including storage under refrigerated, inert, and dark conditions, and utilizing robust analytical methods for stability assessment—researchers can ensure the integrity of these compounds. A thorough understanding of the degradation pathways not only preserves material quality but also provides crucial insights for formulation development and process optimization, ultimately safeguarding the reliability and reproducibility of scientific outcomes.
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Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291. [Link][8][10]
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Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. ResearchGate. [Link][9]
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ProQuest. (Date not available). Oxidative degradation of fluids based on synthetic and natural esters. [Link][5]
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PubMed. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link][10]
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Semantic Scholar. (2010). Isomerisation of unsaturated fatty acid esters. Part II: Location of double bonds by oxidative degradation methods. [Link][7]
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ResearchGate. (Date not available). Rate constants of oxidation of unsaturated fatty esters studied by chemiluminescence. [Link][6]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][16]
-
ResearchGate. (2008). Studies on photodissociation of alkyl bromides at 234 and 267 nm. [Link][11]
-
Pharma Focus Asia. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link][1]
-
Broughton Laboratories. (Date not available). A practical guide to forced degradation and stability studies for drug substances. [Link][2]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link][17]
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National Institutes of Health. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. [Link][19]
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Ursinus Digital Commons. (1942). A Study of the Hydrolysis of p-Bromoacetanilide. [Link][3]
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R.D. Laboratories. (Date not available). Photostability. [Link][13]
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ResearchGate. (2023). LC-QTOF Analysis for Characterization of Degradation Products of Ganirelix Acetate. [Link][20]
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MDPI. (2024). Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. [Link][18]
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The Strategic Utility of 8-Acetoxy-2-bromo-octene as a Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of stereochemically pure molecules in the pharmaceutical and agrochemical industries underscores the critical importance of versatile chiral building blocks.[1] These molecular fragments, endowed with defined stereocenters, serve as foundational platforms for the efficient and elegant construction of complex target molecules.[2] Among the myriad of available synthons, bifunctional C8 scaffolds represent a particularly valuable class due to their optimal chain length and dual reactivity, enabling a diverse range of subsequent chemical transformations. This guide introduces 8-acetoxy-2-bromo-octene, a promising yet underexplored chiral building block, and delineates a strategic pathway for its enantioselective synthesis and application. By leveraging established and robust synthetic methodologies, we present a comprehensive roadmap for harnessing the potential of this valuable intermediate.
The Architectural Significance of this compound
The molecular architecture of this compound is distinguished by three key features that collectively contribute to its synthetic utility:
-
A Defined Stereocenter: The chiral center at the C2 position, bearing the bromine atom, provides the basis for stereochemical control in subsequent reactions. The ability to introduce this stereocenter with high enantiopurity is paramount to its function as a chiral building block.
-
A Reactive Allylic Bromide: The bromine atom at the allylic position serves as an excellent leaving group for nucleophilic substitution reactions. This functionality allows for the introduction of a wide array of substituents with high regioselectivity.
-
A Masked Primary Alcohol: The terminal acetate group functions as a protected primary alcohol. This latent functionality can be unveiled under mild conditions, providing a handle for further derivatization, such as oxidation to an aldehyde or coupling with other molecular fragments.
This unique combination of functionalities within a flexible C8 chain makes this compound a powerful tool for the synthesis of a diverse range of chiral molecules, including natural products, pharmaceutical intermediates, and novel materials.
A Proposed Enantioselective Synthesis of (S)-8-Acetoxy-2-bromo-octene
Given the absence of a direct, reported synthesis of enantiopure this compound, a logical and robust synthetic strategy is proposed, commencing from the readily available starting material, 1-octen-3-ol. This multi-step approach is designed to install the desired chirality and functional groups with a high degree of stereochemical control.
Caption: Proposed synthetic pathway for (S)-8-Acetoxy-2-bromo-octene.
Step 1: Sharpless Asymmetric Epoxidation of 1-octen-3-ol
The cornerstone of this synthetic strategy is the Sharpless Asymmetric Epoxidation, a renowned and highly reliable method for the enantioselective epoxidation of allylic alcohols.[3][4] This reaction employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[5] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation, allowing for the predictable formation of either enantiomer of the resulting epoxide.[6]
Experimental Protocol:
-
To a stirred solution of titanium(IV) isopropoxide in dry dichloromethane (DCM) at -20 °C, add a solution of (+)-diethyl tartrate in DCM.
-
After stirring for 30 minutes, add a solution of 1-octen-3-ol in DCM.
-
Add a solution of tert-butyl hydroperoxide in toluene dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral epoxide.
| Reagent | Molar Eq. |
| 1-octen-3-ol | 1.0 |
| Titanium(IV) isopropoxide | 0.1 |
| (+)-Diethyl tartrate | 0.12 |
| tert-Butyl hydroperoxide | 1.5 |
Expected Outcome: This procedure is expected to yield the corresponding chiral 2,3-epoxy-1-octanol with high enantiomeric excess (>95% ee). The absolute stereochemistry of the epoxide is dictated by the choice of the tartrate ligand.
Step 2: Regioselective Ring-Opening of the Chiral Epoxide
The regioselective opening of the chiral epoxide with a bromide nucleophile is a critical step in establishing the desired 2-bromo-1,8-octanediol intermediate. The choice of reaction conditions is crucial for controlling the regioselectivity of the nucleophilic attack. While acid-catalyzed ring-opening of epoxides can occur, the use of a milder, nucleophilic bromide source is often preferred to avoid potential side reactions.[7][8] The reaction of epoxides with strong nucleophiles typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[9][10]
Experimental Protocol:
-
To a stirred solution of the chiral epoxide in a suitable solvent such as tetrahydrofuran (THF), add a source of bromide, such as lithium bromide or magnesium bromide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the bromo-diol.
| Reagent | Molar Eq. |
| Chiral Epoxide | 1.0 |
| Lithium Bromide | 1.5 |
Expected Outcome: The SN2-like attack of the bromide ion on the less substituted carbon of the epoxide ring is expected to proceed with inversion of configuration, yielding the corresponding (2S,3R)-2-bromo-1,3-octanediol. This anti-addition is a hallmark of epoxide ring-opening reactions.[10]
Step 3: Selective Acetylation of the Primary Alcohol
The final step in the synthesis is the selective protection of the primary alcohol as an acetate ester. This can be readily achieved using standard acetylation conditions.
Experimental Protocol:
-
To a stirred solution of the bromo-diol in DCM at 0 °C, add triethylamine, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-8-acetoxy-2-bromo-octene.
| Reagent | Molar Eq. |
| Bromo-diol | 1.0 |
| Triethylamine | 1.2 |
| Acetyl Chloride | 1.1 |
Expected Outcome: This straightforward acetylation will yield the final product, (S)-8-acetoxy-2-bromo-octene, in high yield.
Characterization and Quality Control
Rigorous characterization of the final product and all intermediates is essential to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will be used to confirm the molecular structure of all synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the exact mass and confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC analysis will be crucial for determining the enantiomeric excess of the chiral epoxide and the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the key functional groups present in the molecules, such as the hydroxyl, acetate, and C-Br bonds.
Applications in Asymmetric Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The allylic bromide is susceptible to nucleophilic displacement, while the acetate can be readily hydrolyzed to reveal a primary alcohol. This dual functionality allows for a variety of strategic applications in the synthesis of complex molecules.
Caption: Potential synthetic transformations of this compound.
Nucleophilic Substitution at the Allylic Position
The allylic bromide can be displaced by a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. This allows for the introduction of diverse functional groups at the C2 position with retention of stereochemistry, depending on the reaction mechanism.
Derivatization of the Terminal Alcohol
Following deacetylation, the resulting primary alcohol can be oxidized to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol additions, and Grignard reactions. Alternatively, the alcohol can be converted to other functional groups or used as a handle for coupling to other molecular fragments.
Conclusion
This compound represents a highly versatile and synthetically valuable chiral building block. The proposed enantioselective synthesis, anchored by the robust Sharpless Asymmetric Epoxidation, provides a reliable and predictable route to access this compound in high enantiopurity. The orthogonal reactivity of its functional groups opens up a wide range of possibilities for its application in the synthesis of complex, stereochemically defined molecules. For researchers in drug discovery and organic synthesis, the strategic implementation of this building block offers a powerful tool for the efficient construction of novel chemical entities with potential biological activity.
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Reinvestigation of a Catalytic, Enantioselective Alkene Dibromination and Chlorohydroxylation. Organic Letters. [Link]
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Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications. [Link]
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Reinvestigation of a Catalytic, Enantioselective Alkene Dibromination and Chlorohydroxylation. PMC. [Link]
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Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications. [Link]
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Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Sci-Hub. [Link]
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Account for the fact that allylic bromination of 1-octene by NBS gives 3-bromo-1.... Brainly. [Link]
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Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal. [Link]
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Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers. [Link]
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Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]
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Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
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Ring opening of epoxides with C-nucleophiles. PubMed. [Link]
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Allylic Bromination Using NBS. YouTube. [Link]
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Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Schlegel Group, Wayne State University. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
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Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]
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Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. ResearchGate. [Link]
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Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley. [Link]
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Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. PMC. [Link]
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A Combined Bio-Chemical Synthesis Route for 1-Octene Sheds Light on Rhamnolipid Structure. MDPI. [Link]
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Enzymatic kinetic resolution of the racemic alcohol.... ResearchGate. [Link]
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Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. PMC. [Link]
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Chiral covalent organic frameworks: design, synthesis and property. SciSpace. [Link]
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Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
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reactivity of the allylic bromide in 8-acetoxy-2-bromo-octene
An In-depth Technical Guide on the Reactivity of the Allylic Bromide in 8-Acetoxy-2-bromo-octene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the allylic bromide functionality in this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the competing nucleophilic substitution pathways (SN1, SN2, SN1', and SN2'), the mechanistic basis for these reactions, and the key factors that govern product distribution. We will explore the influence of substrate structure, nucleophile strength, and solvent choice on the reaction outcome. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting substitution reactions and for performing kinetic analyses to elucidate reaction mechanisms.
Introduction: The Unique Reactivity of Allylic Systems
Allylic compounds, characterized by a functional group on a carbon atom adjacent to a double bond, exhibit distinct and synthetically valuable reactivity patterns.[1] The allylic position is highly reactive in substitution reactions due to the ability of the adjacent π-system to stabilize reaction intermediates and transition states through resonance.[1][2] This stabilization lowers the activation energy for both unimolecular (SN1) and bimolecular (SN2) substitution pathways compared to their saturated analogues.[3][4]
The molecule of interest, this compound, possesses a secondary allylic bromide. This structure is particularly interesting as secondary halides represent a borderline case, often capable of reacting via multiple mechanistic pathways.[5] The presence of the distant acetoxy group does not exert a direct electronic influence on the reactive center but is a key feature to consider for overall chemical compatibility and potential downstream transformations.
Mechanistic Landscape: Competing Substitution Pathways
The reaction of this compound with a nucleophile can proceed through four primary pathways, often yielding a mixture of products. The outcome is dictated by a delicate balance of electronic and steric factors.[2]
-
Direct Substitution (SN1 & SN2): These are classical substitution mechanisms where the nucleophile replaces the bromide at the C2 position.
-
SN2 (Bimolecular): A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon (C2) from the backside, leading to an inversion of stereochemistry.[6] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[5][6]
-
SN1 (Unimolecular): A two-step mechanism initiated by the departure of the leaving group to form a resonance-stabilized allylic carbocation.[6][7] This intermediate can then be attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[6][7]
-
-
Allylic Rearrangement (SN1' & SN2'): A hallmark of allylic systems is the potential for the nucleophile to attack at the γ-carbon (C4), accompanied by a shift of the double bond.[8][9][10] This is known as an allylic rearrangement or allylic shift.
-
SN2' (Bimolecular, Concerted): The nucleophile attacks the C4 carbon in a concerted fashion, displacing the bromide from C2 and forming a new double bond between C2 and C3.[10] This pathway can become significant when direct backside attack at the C2 position is sterically hindered.[8][10]
-
SN1' (Unimolecular, via Carbocation): This pathway proceeds through the same resonance-stabilized allylic carbocation as the SN1 mechanism.[10] The carbocation has positive charge density on both C2 and C4, allowing the nucleophile to attack at either position. Attack at C4 leads to the rearranged product.[9][10]
-
The interplay between these four mechanisms is visualized in the diagram below.
Caption: Competing nucleophilic substitution pathways for this compound.
Factors Governing Reactivity and Selectivity
Predicting the major product of an allylic substitution requires careful consideration of the reaction conditions.
| Factor | Condition Favoring SN2 / SN1 | Condition Favoring SN2' / SN1' | Rationale |
| Nucleophile | Strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) favor the bimolecular SN2 pathway.[6] Weak nucleophiles (e.g., H₂O, ROH) favor the unimolecular SN1/SN1' pathways by allowing time for carbocation formation.[5][7] | Bulky nucleophiles can favor the SN2' pathway by preferentially attacking the less sterically hindered γ-carbon (C4).[10] | Strong nucleophiles force a bimolecular reaction, while weak nucleophiles necessitate a more stable carbocation intermediate. |
| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO, DMF) enhance the strength of the nucleophile, favoring the SN2 pathway.[6] | Polar protic solvents (e.g., H₂O, EtOH, MeOH) stabilize the carbocation intermediate and the leaving group, strongly favoring SN1/SN1' pathways (solvolysis).[7] | Aprotic solvents do not solvate the nucleophile as effectively, making it more reactive. Protic solvents excel at stabilizing ionic intermediates. |
| Substrate Structure | The secondary nature of the bromide at C2 allows for both SN1 and SN2 pathways. | Significant steric hindrance at the α-carbon (C2) or the presence of substituents on the double bond can increase the proportion of the rearranged SN2' or SN1' product.[8] | Steric crowding around the direct substitution site makes the more accessible γ-carbon a more favorable point of attack. |
| Leaving Group | Bromide is an excellent leaving group, capable of departing in both unimolecular and bimolecular steps. | Not a primary factor in selectivity between direct and rearranged products, but a good leaving group is essential for all pathways. | A stable anion (Br⁻) is readily displaced. |
Experimental Protocols
To empirically determine the reactivity and product distribution, the following protocols can be employed.
Protocol for Nucleophilic Substitution with Sodium Azide (SN2 Conditions)
This protocol utilizes a strong nucleophile (N₃⁻) in a polar aprotic solvent to favor the SN2 pathway, while allowing for the detection of any SN2' product.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to separate the direct (8-acetoxy-2-azido-octene) and rearranged (8-acetoxy-4-azido-oct-2-ene) products.
-
Characterize the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the product ratio.
Protocol for Kinetic Analysis via HPLC (Solvolysis - SN1 Conditions)
This protocol outlines a method to determine the reaction rate under SN1-favoring conditions (solvolysis) by monitoring the disappearance of the starting material.
Materials:
-
This compound
-
Solvent: 80:20 Ethanol:Water mixture
-
Internal Standard (e.g., dodecane)
-
Volumetric flasks, autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in ethanol at a known concentration.
-
Reaction Initiation: In a thermostated reaction vessel at a set temperature (e.g., 45 °C), add a known volume of the 80:20 ethanol:water solvent. To initiate the reaction, inject a small, precise volume of the stock solution into the vessel and start a timer.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in an autosampler vial containing a small amount of cold solvent to stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by HPLC. The starting material and internal standard should have distinct retention times.
-
Data Analysis:
-
Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.
-
Plot the natural logarithm of this ratio (ln(Area_substrate/Area_standard)) versus time.
-
For a first-order reaction (characteristic of SN1), this plot should yield a straight line.[7] The negative of the slope of this line is the pseudo-first-order rate constant (k).
-
The workflow for a typical synthesis and analysis experiment is shown below.
Caption: General experimental workflow for synthesis and product analysis.
Conclusion
The is a classic example of the complex and versatile chemistry of allylic systems. It does not follow a single, predetermined path but rather exists on a mechanistic continuum. A thorough understanding of the principles of nucleophilic substitution—SN1, SN2, SN1', and SN2'—is paramount for predicting and controlling the outcome of its reactions. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can strategically favor the formation of either the direct or the rearranged substitution product, a critical capability in the rational design and synthesis of complex molecules for pharmaceutical and other applications. The experimental protocols provided herein offer a robust framework for investigating these pathways and optimizing conditions to achieve desired synthetic targets.
References
-
Wikipedia. Allylic rearrangement. [Link]
-
Grokipedia. Allylic rearrangement. [Link]
-
L.S. College, Muzaffarpur. (2020-11-22). Allylic rearrangement. [Link]
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University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]
-
Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
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Indian Journal of Chemistry. (2005). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. [Link]
-
Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]
-
Chemistry Stack Exchange. (2015-04-04). Why do Allylic Halides prefer SN2 reaction over SN1?. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation. [Link]
-
KPU Pressbooks. 3.2 Reactions of Allyl System – Organic Chemistry II. [Link]
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NIH National Library of Medicine. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. [Link]
-
Master Organic Chemistry. (2025-06-24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry LibreTexts. (2020-05-30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
YouTube. (2020-07-20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]
-
YouTube. (2020-11-03). Allylic Halogenation and Substitution | Organic Chemistry Lessons. [Link]
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Chemistry LibreTexts. (2023-01-22). Allylic Substitution. [Link]
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Chemistry LibreTexts. (2022-11-11). 9.6: Characteristics of the SN1 Reaction. [Link]
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8-Acetoxy-2-bromo-octene: A Versatile Bifunctional Building Block for Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. Bifunctional compounds, in particular, offer chemists a powerful toolkit for convergent and modular synthetic strategies. This technical guide introduces 8-acetoxy-2-bromo-octene, a promising yet underutilized building block, and explores its potential applications in key synthetic transformations. By dissecting its constituent functional groups—a reactive vinyl bromide and a versatile acetoxy-protected alcohol—we will illuminate its utility in cross-coupling reactions, nucleophilic substitutions, and as a linchpin in the synthesis of natural products and pharmaceutically relevant scaffolds. This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this unique synthon in their synthetic endeavors.
Molecular Architecture and Strategic Value
This compound is an aliphatic chain hydrocarbon featuring two distinct and orthogonally reactive functional groups: a vinyl bromide at the 2-position and an acetate ester at the 8-position[1]. This arrangement provides significant strategic advantages in multistep synthesis. The vinyl bromide, situated on an sp²-hybridized carbon, is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the terminal acetoxy group serves as a protected hydroxyl functionality, which can be unveiled later in a synthetic sequence for further elaboration. The six-carbon methylene spacer between these groups offers flexibility and access to a variety of acyclic and cyclic targets.
The inherent bifunctionality of this molecule allows for a modular approach to synthesis, where complex fragments can be sequentially or convergently coupled to a central scaffold.
Potential Applications in Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The vinyl bromide moiety of this compound is primed for participation in a variety of these powerful transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is a robust method for creating carbon-carbon bonds. This compound can be envisioned as a versatile partner in these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents at the 2-position. This is particularly valuable in the synthesis of complex polyene natural products or in the derivatization of drug scaffolds[2][3].
Hypothetical Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Add a base, such as potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. This reaction would install an enyne functionality into the this compound backbone, a common structural motif in natural products and functional materials[4]. The resulting enyne can undergo a variety of subsequent transformations, including cycloadditions and rearrangements.
Heck and Stille Couplings
Further extending its utility, the vinyl bromide of this compound can participate in Heck couplings with alkenes and Stille couplings with organostannanes, providing access to a diverse range of substituted olefinic products[5].
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki-Miyaura | Organoboronic acid/ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Substituted alkenes, dienes |
| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Conjugated enynes |
| Heck | Alkene | C(sp²)-C(sp²) | Substituted dienes |
| Stille | Organostannane | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Substituted alkenes, dienes |
| Buchwald-Hartwig | Amine, alcohol, thiol | C(sp²)-N, C(sp²)-O, C(sp²)-S | Enamines, vinyl ethers, vinyl thioethers |
Nucleophilic Substitution Pathways
While nucleophilic substitutions on sp²-hybridized carbons are generally more challenging than on their sp³ counterparts, they are achievable under specific conditions and can proceed through various mechanisms[6].
Addition-Elimination and Elimination-Addition Mechanisms
Direct Sɴ2 backside attack on the vinyl bromide is sterically hindered by the double bond. However, nucleophilic substitution can occur via an addition-elimination pathway, where the nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the bromide ion. Alternatively, an elimination-addition mechanism involving an alkyne intermediate could be feasible under strongly basic conditions.
Caption: A modular approach to complex molecules using this compound.
Intramolecular Cyclization Precursor
Following the sequential functionalization described above, this compound can serve as a precursor for the synthesis of various cyclic compounds. For instance, after modification of both ends of the carbon chain, an intramolecular reaction such as a ring-closing metathesis (RCM), an intramolecular Heck reaction, or a macrolactonization could be employed to construct carbocyclic or heterocyclic ring systems.
Conclusion and Future Outlook
This compound represents a highly versatile and strategically valuable building block for organic synthesis. Its bifunctional nature, with two orthogonally reactive sites, allows for its application in a wide array of powerful synthetic transformations including, but not limited to, Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as nucleophilic substitutions. The ability to sequentially or convergently modify both ends of this C8 scaffold makes it an attractive starting material for the efficient synthesis of complex natural products, APIs, and other functional organic molecules. As the demand for novel and efficient synthetic methodologies continues to grow, the exploration and application of such well-designed building blocks will be crucial for advancing the frontiers of chemical synthesis.
References
- BenchChem. (n.d.). Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions.
- BLDpharm. (n.d.). 731773-24-3|this compound.
- Gicquel, M., et al. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au.
- Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Sigma-Aldrich. (n.d.). 8-Bromo-1-octene 97%.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions on 1-Bromo-1-butene.
- Sigma-Aldrich. (n.d.). 8-Bromo-1-octene 97%.
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- Request PDF. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- Narayan, A. R. H., et al. (2021). Chemoenzymatic Total Synthesis of Natural Products. PubMed.
- Troll, T. (n.d.). The addition of bromine to alkenes is the most important reaction to produce 1,2-dibromoalkanes. Thieme.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
- Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate.
- Burke, M. D., et al. (2015). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. PubMed Central.
- Biosynth. (n.d.). 8-Bromo-1-octene.
- ResearchGate. (n.d.). Cross-coupling of acetophenone with various aryl bromides.
- Ma, S., et al. (2012). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central.
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
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The Strategic Synthesis of 8-Acetoxy-2-bromo-octene: A Keystone Intermediate for Pheromone Elaboration
An In-depth Technical Guide for Researchers in Chemical Ecology and Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Architectural Logic of Pheromone Synthesis
Insect pheromones, the chemical messengers that govern a vast array of insect behaviors, are often characterized by long-chain aliphatic structures with specific stereochemistry and functional groups, such as alcohols, aldehydes, and acetates.[1][2] The synthesis of these molecules with high purity and stereocontrol is a significant challenge that drives innovation in organic chemistry. A common and effective strategy involves the creation of versatile building blocks, or intermediates, that can be readily elaborated into a range of final pheromone products.
8-Acetoxy-2-bromo-octene emerges as a strategically designed intermediate, possessing two key functionalities:
-
An acetoxy group at the 8-position, which can be easily hydrolyzed to a primary alcohol, a common functional group in many pheromones, or oxidized to an aldehyde. The acetate itself is also a frequent terminal functional group in moth sex pheromones.[2]
-
A 2-bromo-vinyl moiety , which provides a reactive handle for a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the stereoselective introduction of the remainder of the pheromone carbon chain. The stereoselective synthesis of such vinyl bromides is a critical aspect of modern pheromone synthesis.[3][4]
This guide will illuminate a proposed synthetic pathway to this valuable intermediate, starting from readily available precursors.
Proposed Synthetic Pathway: A Dissection of a Chemically Sound Approach
The proposed synthesis of this compound is a multi-step process that leverages well-precedented reactions in organic synthesis. The overall strategy involves the selective functionalization of a C8 diol.
Figure 1: Proposed synthetic pathways to this compound. Pathway B is elaborated in this guide.
While multiple routes can be envisioned, we will focus on a logical and experimentally feasible pathway (Pathway B in Figure 1) that prioritizes control over the sensitive functional groups.
Step 1: Selective Monoacetylation of 1,8-Octanediol
The journey begins with the selective protection of one of the hydroxyl groups of 1,8-octanediol. This is a critical step to differentiate the two ends of the molecule for subsequent transformations.
Rationale: Direct monobromination of the diol can often lead to a mixture of the desired monobromo-alcohol and the dibrominated byproduct. By first acetylating one of the hydroxyl groups, we can then selectively transform the remaining alcohol.
Protocol:
-
To a solution of 1,8-octanediol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.
-
A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product, 8-hydroxyoctyl acetate, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The product can be purified by column chromatography.
Step 2: Oxidation to the Aldehyde
The free hydroxyl group of 8-hydroxyoctyl acetate is then oxidized to the corresponding aldehyde.
Rationale: The aldehyde will serve as the precursor to the terminal alkene via a Wittig-type reaction. Several mild oxidation methods are available to avoid over-oxidation to the carboxylic acid.
Protocol:
-
A solution of 8-hydroxyoctyl acetate (1 equivalent) in DCM is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in DCM at room temperature.
-
The reaction mixture is stirred for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield 8-oxooctyl acetate, which can often be used in the next step without further purification.
Step 3: Formation of the Dibromoalkane via the Corey-Fuchs Reaction
The aldehyde is converted to a terminal dibromoalkene, which is a precursor to the desired vinyl bromide.
Rationale: The Corey-Fuchs reaction is a reliable method for the conversion of aldehydes to 1,1-dibromoalkenes. This intermediate can then be selectively monobrominated.
Protocol:
-
To a solution of triphenylphosphine (4 equivalents) in dry DCM at 0 °C, add carbon tetrabromide (2 equivalents) portion-wise.
-
The resulting dark solution is stirred for 30 minutes, after which a solution of 8-oxooctyl acetate (1 equivalent) in DCM is added dropwise.
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched with water, and the product, 8-acetoxy-1,1-dibromo-oct-1-ene, is extracted, dried, and purified by column chromatography.
Step 4: Stereoselective Synthesis of the 2-Bromo-alkene
The final step involves the conversion of the 1,1-dibromoalkene to the desired 2-bromo-alkene. This can be achieved through a hydrobromination-elimination sequence.
Rationale: The addition of HBr to the dibromoalkene followed by base-induced elimination can provide the desired 2-bromoalkene. The stereoselectivity of this step is crucial and can be influenced by the choice of reagents and reaction conditions.
Protocol:
-
The 8-acetoxy-1,1-dibromo-oct-1-ene (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid.
-
The solution is treated with a source of HBr, such as a solution of HBr in acetic acid, at a controlled temperature.
-
The reaction progress is monitored by TLC.
-
After the addition is complete, a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to induce elimination, leading to the formation of this compound.
-
The product is then isolated through an aqueous workup, extraction, and purification by column chromatography.
Data Presentation and Characterization
While experimental data for the target molecule is not available in the searched literature, the following table outlines the expected analytical data based on its proposed structure and data from analogous compounds.
| Analysis | Expected Results for this compound |
| Molecular Formula | C₁₀H₁₇BrO₂ |
| Molecular Weight | 250.14 g/mol |
| ¹H NMR (CDCl₃) | δ ~5.8-6.2 (m, 2H, -CH=CHBr), ~4.05 (t, 2H, -CH₂OAc), ~2.05 (s, 3H, -OCOCH₃), ~1.2-1.7 (m, 10H, alkyl chain) |
| ¹³C NMR (CDCl₃) | δ ~171.0 (C=O), ~130-140 (-CH=CHBr), ~110-120 (-CH=CHBr), ~64.5 (-CH₂OAc), ~28-35 (alkyl chain), ~21.0 (-OCOCH₃) |
| IR (thin film) | ν ~2930, 2855 (C-H stretch), ~1740 (C=O stretch), ~1640 (C=C stretch), ~1240 (C-O stretch) cm⁻¹ |
| Mass Spec (EI) | m/z (relative intensity): [M]+ not prominent, fragments corresponding to loss of Br, OAc, and cleavage of the alkyl chain. |
Table 1: Predicted Spectroscopic and Physical Data for this compound.
The Role of this compound as a Pheromone Intermediate
The synthetic utility of this compound lies in its ability to serve as a versatile precursor to a wide range of Lepidopteran pheromones.
Figure 2: Elaboration of this compound into various pheromone precursors.
As depicted in Figure 2, the vinyl bromide functionality allows for the introduction of various alkyl or alkenyl chains via cross-coupling reactions. The acetoxy group can then be readily converted to other common pheromone functionalities. This modular approach allows for the efficient synthesis of a library of related pheromones for structure-activity relationship studies or for the production of specific pest control agents.
Conclusion and Future Directions
This technical guide has outlined a plausible and chemically sound synthetic route to this compound, a highly valuable yet underexplored intermediate in pheromone synthesis. By leveraging established synthetic methodologies, we have provided a detailed, step-by-step protocol that can serve as a starting point for the practical synthesis of this molecule. The strategic placement of the acetoxy and bromo functionalities makes it an ideal building block for the efficient and modular construction of a diverse range of insect pheromones.
Future work should focus on the experimental validation of the proposed synthetic pathway, including optimization of reaction conditions and full spectroscopic characterization of the target molecule and intermediates. Furthermore, the exploration of its application in the synthesis of specific, economically important pheromones would be a valuable contribution to the field of chemical ecology and integrated pest management.
References
- Ando, T., Inomata, S., & Yamamoto, M. (2004). Lepidopteran Sex Pheromones. In Topics in Current Chemistry (Vol. 239, pp. 51-96). Springer.
- Brown, H. C., & Somayaji, V. (1984). Convenient Procedure for the Synthesis of (E)-1-Bromo-1-alkenes and (Z)-1-Iodo-1-alkenes. DTIC.
- Ding, B. J., & Löfstedt, C. (2015). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Journal of Industrial Microbiology & Biotechnology, 42(5), 799–807.
- El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals.
- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers.
- Mori, K. (2007). Organic Synthesis in Pheromone Science. The Chemical Record, 7(4), 206-223.
- Roelofs, W. L., & Cardé, R. T. (1977). Responses of lepidopterous insects to synthetic pheromones. In Chemical control of insect behavior: theory and application (pp. 75-93). Springer, New York, NY.
- Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
- Yadav, J. S., & Reddy, P. S. (2002). A concise synthesis of (Z, E)-7, 9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth, Lobesia botrana. Tetrahedron: Asymmetry, 13(14), 1531-1533.
- Zarbin, P. H., Villar, J. C., & Ferreira, J. T. (2001). Recent advances in the synthesis of insect pheromones. Química Nova, 24(5), 690-705.
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of the Lyclene dharma dharma Pheromone
Introduction: The Chemical Language of the Lichen Moth
The Lichen moth, Lyclene dharma dharma (Arctiidae, Lithosiinae), is a vital component of forest ecosystems.[1][2][3] Effective communication is paramount for its reproductive success, and this is mediated by a sophisticated chemical language, primarily through the release of sex pheromones by the female to attract males. Research has identified the active components of this pheromone blend as (S)-14-methyloctadecan-2-one and (S)-6-methyloctadecan-2-one.[2] The specific stereochemistry of these molecules is crucial for biological activity, highlighting the importance of enantioselective synthesis for producing these compounds for research and potential ecological management applications.[1][4]
This application note provides a detailed guide to a robust and efficient enantioselective synthesis of the active sex pheromone components of Lyclene dharma dharma. The presented strategy, recently developed by Zhou et al. (2024), utilizes an Evans' chiral auxiliary to establish the key stereocenter, followed by a series of high-yielding transformations.[1][2][3] This approach offers significant advantages over previous syntheses in terms of efficiency and overall yield.[2][3]
Retrosynthetic Analysis and Strategy
The core of this synthetic strategy is the creation of the chiral methyl-branched carbon chain. A retrosynthetic analysis reveals a convergent approach where the target pheromones are assembled from smaller, stereochemically defined fragments.
Caption: Retrosynthetic analysis of the target pheromone.
Comparative Analysis of Synthetic Routes
The development of an efficient synthesis is paramount for the practical application of pheromones. The following table summarizes the key metrics of the featured synthesis in comparison to previously reported routes.
| Synthetic Route | Key Chiral Source | Key Reactions | Number of Steps | Overall Yield | Reference |
| Zhou et al. (2024) | Evans' Chiral Auxiliary | Asymmetric Alkylation, Grignard Coupling, Wacker Oxidation | ~7 | High (details in protocol) | [1][2][3] |
| Mori (2009) | Citronellal | Olefin Cross Metathesis | 11-13 | 6-20% | [2] |
| Kobayashi et al. (2023) | (S)-3-butyn-2-ol | Copper-Catalyzed Coupling | 7 | 10% | [2][3] |
Detailed Experimental Protocols
The following protocols are adapted from the work of Zhou et al. (2024) for the synthesis of (S)-14-methyloctadecan-2-one.[1][2][3] The synthesis of (S)-6-methyloctadecan-2-one follows a similar sequence with the appropriate starting materials.
Part 1: Asymmetric Alkylation for Stereocenter Installation
This crucial step establishes the chiral center of the pheromone. The Evans' auxiliary directs the alkylation to achieve high stereoselectivity.
Caption: Workflow for the asymmetric alkylation step.
Protocol:
-
Acylation of Evans' Auxiliary: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add the corresponding acyl chloride and allow the reaction to warm to room temperature.
-
Asymmetric Alkylation: Cool a solution of the acylated auxiliary in anhydrous THF to -78 °C. Add lithium diisopropylamide (LDA) dropwise and stir for 1 hour. Add the appropriate alkyl bromide and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride.
Part 2: Reductive Cleavage and Formation of the Chiral Alcohol
The chiral auxiliary is removed, and the resulting carbonyl is reduced to a primary alcohol.
Protocol:
-
Reductive Cleavage: Dissolve the alkylated auxiliary in a mixture of THF and water. Cool to 0 °C and add lithium borohydride. Stir for 2 hours at room temperature.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography.
Part 3: Chain Elongation via Grignard Cross-Coupling
The chiral fragment is coupled with a long-chain Grignard reagent to construct the full carbon skeleton of the pheromone.
Protocol:
-
Tosylation of the Chiral Alcohol: To a solution of the chiral alcohol in dichloromethane at 0 °C, add p-toluenesulfonyl chloride and triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Grignard Cross-Coupling: Prepare the Grignard reagent from the corresponding long-chain alkyl bromide and magnesium turnings in anhydrous THF. To this Grignard reagent, add the tosylated chiral fragment and a catalytic amount of a copper salt (e.g., CuCl₂). Stir at room temperature overnight.
Part 4: Wacker Oxidation to the Final Pheromone
The terminal alkene is selectively oxidized to the methyl ketone, yielding the target pheromone.
Caption: The final Wacker oxidation step.
Protocol:
-
Preparation of the Terminal Alkene: The product from the Grignard coupling is subjected to elimination to form the terminal alkene. This can be achieved by treating the corresponding bromide with a strong base like potassium tert-butoxide.
-
Wacker Oxidation: To a solution of the terminal alkene in a mixture of DMF and water, add palladium(II) chloride and copper(I) chloride. Stir the reaction mixture under an atmosphere of oxygen (balloon) at room temperature until the starting material is consumed.
-
Purification: Dilute the reaction mixture with water and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The final pheromone is purified by flash column chromatography.
Conclusion
The enantioselective synthesis of the Lyclene dharma dharma pheromone presented here offers a practical and efficient route to these biologically important molecules. The use of an Evans' chiral auxiliary provides a reliable method for establishing the key stereochemistry, and the subsequent transformations are high-yielding and scalable. This protocol provides a solid foundation for researchers in chemical ecology and drug development to access these valuable compounds for further study and application.
References
-
Zhou, Y., et al. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. Molecules, 29(12), 2918. [Link]
-
MDPI. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. [Link]
-
PubMed. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. [Link]
-
Ando, T., et al. (2007). A novel lepidopteran sex pheromone produced by females of a Lithosiinae species, Lyclene dharma dharma, in the family of Arctiidae. Bioscience, Biotechnology, and Biochemistry, 71(9), 2263-2268. [Link]
-
Mori, K. (2005). Molecular Asymmetry and Pheromone Science. Proceedings of the Japan Academy, Series B, 81(7), 248-259. [Link]
-
ResearchGate. (2024). Synthesis of the Lichen Moth pheromone. [Link]
- Francke, W., & Schulz, S. (2010). Pheromones: an overview of the field. In The Chemistry of Pheromones and Other Semiochemicals II (pp. 1-64). Springer, Berlin, Heidelberg.
-
Mori, K. (2007). Organic Synthesis in Pheromone Science. Pure and Applied Chemistry, 79(4), 559-576. [Link]
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Application Notes and Protocols: Leveraging 8-Acetoxy-2-bromo-octene in Total Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the efficiency and elegance of a synthetic route. 8-Acetoxy-2-bromo-octene emerges as a highly versatile and valuable C8 bifunctional building block. Its structure incorporates two key reactive handles: a vinyl bromide moiety, primed for a variety of palladium-catalyzed cross-coupling reactions, and a terminal acetate group, which can be readily hydrolyzed to a primary alcohol for further functionalization. This unique combination allows for the sequential and controlled introduction of molecular complexity, making it an attractive intermediate in the assembly of natural products and complex pharmaceutical agents.
This guide provides an in-depth exploration of the potential applications of this compound in total synthesis, with a focus on its utility in Suzuki-Miyaura and Heck cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and illustrate a hypothetical application in the total synthesis of a natural product, Navenone B.
Core Applications in Carbon-Carbon Bond Formation
The vinyl bromide functionality of this compound is the cornerstone of its utility, serving as an electrophilic partner in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling: Forging Aryl-Alkenyl and Alkenyl-Alkenyl Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a powerful method for the formation of C(sp²)-C(sp²) bonds.[1][2] For this compound, this reaction allows for the stereospecific formation of substituted alkenes, where the geometry of the double bond is retained from the vinyl bromide starting material.[1]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as protodeboronation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or vinyl boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 249 mg |
| Aryl/Vinyl Boronic Acid | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 | 35 mg |
| K₂CO₃ | 2.0 | 276 mg |
| 1,4-Dioxane | - | 4 mL |
| Water | - | 1 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the aryl or vinyl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[3][4] This reaction is particularly useful for the vinylation of alkenes and provides a powerful tool for the construction of dienes and styrenes.[5] this compound can serve as the vinyl halide component, reacting with a variety of alkenes.
Mechanistic Rationale:
The catalytic cycle of the Heck reaction involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[6] The regioselectivity of the alkene insertion is often a key consideration.
Figure 2: Catalytic cycle of the Heck reaction.
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general guideline for the Heck reaction of this compound with an alkene. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 249 mg |
| Alkene | 1.5 | 1.5 mmol |
| Pd(OAc)₂ | 0.02 | 4.5 mg |
| PPh₃ | 0.04 | 10.5 mg |
| Et₃N | 2.0 | 0.28 mL |
| Anhydrous DMF | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Add anhydrous and degassed N,N-dimethylformamide (DMF).
-
Add this compound (1.0 equiv), the alkene (1.5 equiv), and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Hypothetical Application in Total Synthesis: A Strategy for Navenone B
To illustrate the synthetic utility of this compound, we propose a retrosynthetic analysis and forward synthetic plan for the marine natural product, Navenone B. Navenone B is an alarm pheromone isolated from the sea slug Navanax inermis and features a conjugated (E,E)-diene system.
Retrosynthetic Analysis:
Our retrosynthetic strategy for Navenone B disconnects the molecule at the C4-C5 double bond, suggesting a Suzuki-Miyaura coupling between a C1-C4 vinyl boronate fragment and a C5-C16 vinyl bromide fragment. This compound can serve as a precursor to the C5-C16 fragment after chain extension and functional group manipulation.
Figure 3: Retrosynthetic analysis of Navenone B.
Proposed Forward Synthesis:
The forward synthesis would commence with the protection of the acetate in this compound, followed by a chain extension reaction at the bromide position. Subsequent functional group interconversion would lead to the desired C5-C16 vinyl bromide fragment. A Suzuki-Miyaura coupling with the C1-C4 vinyl boronate fragment would then construct the carbon skeleton of Navenone B. Final deprotection and oxidation steps would yield the natural product.
This hypothetical synthesis highlights how this compound can be strategically employed to introduce a significant portion of the carbon framework of a complex natural product, with the vinyl bromide and protected hydroxyl functionalities allowing for a convergent and flexible synthetic approach.
Conclusion
This compound is a powerful and versatile building block for total synthesis. Its bifunctional nature allows for the strategic and sequential introduction of complexity through well-established and reliable cross-coupling methodologies. The protocols and hypothetical synthetic application presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this valuable synthetic intermediate. By leveraging the reactivity of both the vinyl bromide and the protected hydroxyl group, synthetic chemists can design more efficient and elegant routes to a wide range of complex molecular targets.
References
-
Heck, R. F.; Nolley, J. P., Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37 (14), 2320–2322. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
Application Notes and Protocols for the Synthesis and Reaction of Organometallics Derived from 8-Acetoxy-2-bromo-octene
Abstract
This comprehensive technical guide addresses the synthetic challenges and solutions associated with the use of 8-acetoxy-2-bromo-octene in carbon-carbon bond-forming reactions, specifically focusing on Grignard-type reactivity. Due to the inherent incompatibility of the ester functionality with strongly nucleophilic and basic organomagnesium reagents, a direct Grignard reaction is unfeasible. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for alternative, multi-step strategies. The primary recommended approach involves a robust protecting group strategy, encompassing saponification, alcohol protection (silyl and THP ethers), Grignard reagent formation, and subsequent deprotection. Additionally, advanced alternative methods, including low-temperature halogen-magnesium exchange and Negishi cross-coupling, are presented as potentially more streamlined approaches for experienced practitioners. Each protocol is designed as a self-validating system, with explanations of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Synthetic Challenge
The vinyl bromide scaffold of this compound presents an attractive starting point for the synthesis of complex molecules, offering a handle for the introduction of diverse functionalities via organometallic intermediates. However, the presence of the acetoxy group within the same molecule poses a significant challenge for classical Grignard chemistry. Grignard reagents are potent nucleophiles and strong bases that readily react with electrophilic carbonyl groups, including esters.[1][2] An attempt to form a Grignard reagent from this compound would lead to a rapid intramolecular or intermolecular reaction, where the newly formed organomagnesium species attacks the ester of a neighboring molecule, resulting in a complex mixture of oligomeric byproducts and the destruction of the desired reagent.[3]
This guide provides validated strategies to circumvent this inherent incompatibility, enabling the successful utilization of the this compound framework in synthesis.
Part 1: The Protecting Group Strategy: A Robust and Reliable Workflow
The most reliable and widely applicable method to achieve a Grignard-type reaction with this substrate is to employ a protecting group strategy. This involves temporarily modifying the reactive functional group (in this case, the alcohol precursor to the acetate) into an inert form that can withstand the conditions of Grignard reagent formation and reaction.[4][5] The overall workflow is depicted below.
Sources
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coupling reactions of 8-acetoxy-2-bromo-octene with organometallic reagents
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 8-Acetoxy-2-bromo-octene with Organometallic Reagents
Introduction: The Synthetic Utility of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds is paramount for the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The substrate, this compound, represents a versatile and valuable building block. It possesses two key reactive sites: a vinyl bromide, which is a prime handle for palladium-catalyzed cross-coupling, and a terminal acetate, a protected hydroxyl group that can be unmasked for subsequent transformations. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling strategies to functionalize the C2 position of this substrate, offering researchers a detailed playbook for leveraging its synthetic potential.
The core of these transformations lies in palladium catalysis, a field that has revolutionized C-C bond formation.[1][2] These reactions generally proceed through a common catalytic cycle, enabling the precise and efficient coupling of diverse organic fragments under remarkably mild conditions.[3][4] This guide will dissect the mechanisms, explain the rationale behind methodological choices, and provide actionable protocols for several key coupling reactions.
Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction.[5] The process is a sequence of three main steps: oxidative addition, transmetalation, and reductive elimination, which collectively regenerate the active Pd(0) catalyst for subsequent turnovers.[1][6]
-
Oxidative Addition: The cycle begins with the insertion of a low-valent Pd(0) species into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[7][8] The reactivity of the halide is a critical factor, with the C-Br bond being sufficiently reactive for this transformation.[9]
-
Transmetalation: An organometallic reagent (R-M) then transfers its organic group (R) to the palladium center, displacing the bromide.[3] The nature of the metal (M = B, Sn, Zn, Mg, etc.) defines the specific named reaction (e.g., Suzuki, Stille, Negishi, Kumada) and dictates the reaction's functional group tolerance and required conditions.[5] For some reactions, like the Suzuki coupling, this step requires activation by a base.[10][11]
-
Reductive Elimination: This is the final, bond-forming step. The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Pillar 2: A Practical Guide to Key Coupling Methodologies
The choice of organometallic reagent is the most critical decision, influencing everything from reaction setup to purification. Below are detailed protocols for the most relevant coupling reactions for this compound.
The Suzuki-Miyaura Coupling: Mild, Tolerant, and Robust
The Suzuki reaction couples the vinyl bromide with an organoboron species, typically a boronic acid or ester.[11][12] Its primary advantages are the low toxicity, high stability, and commercial availability of organoboron reagents, as well as its exceptional tolerance for a wide variety of functional groups, including the acetate ester in our substrate.[10][13]
Causality: The base is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][10] The choice of base and solvent system is crucial to avoid hydrolysis of the acetate group. Weaker bases like potassium carbonate are preferred.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Equipment: Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line with bubbler, syringes.
-
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Procedure:
-
Inert Atmosphere Setup: Flame-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).[14] This is critical as oxygen can deactivate the Pd(0) catalyst.[15]
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent must be degassed beforehand by sparging with N₂/Ar for 15-20 minutes to remove dissolved oxygen.[15]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Add water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Table: Representative Suzuki Couplings
| Coupling Partner (R'-BY₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 85 | 6 | 92 |
| (E)-Hex-1-en-1-ylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 70 | 12 | 95 |
The Stille Coupling: Tolerant but Toxic
The Stille reaction employs organostannanes (organotin compounds) as the organometallic partner.[16] A key advantage is that organostannanes are generally air- and moisture-stable and do not require a base for activation, making the reaction conditions very mild and compatible with sensitive functional groups.[17][18]
Causality: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[18] This has led to the Suzuki reaction often being preferred. However, for specific applications where the corresponding boronic acid is unstable or unavailable, the Stille coupling remains a powerful tool.
Protocol: Stille Coupling with (Tributylstannyl)benzene
-
Equipment & Reagents: Similar to Suzuki, with the addition of (Tributylstannyl)benzene (1.1 eq) and Lithium Chloride (LiCl) (2.0 eq).
-
Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Solvent: Anhydrous, degassed THF or DMF.
Procedure:
-
Inert Atmosphere Setup: Follow the same procedure as for the Suzuki coupling.
-
Reagent & Solvent Addition: To the flask, add this compound, PdCl₂(PPh₃)₂, and LiCl. Add anhydrous, degassed THF via syringe. Finally, add the (tributylstannyl)benzene. The addition of LiCl can accelerate the transmetalation step.
-
Reaction: Heat the mixture to 60-70 °C. Monitor by TLC or GC-MS.
-
Workup: After completion (typically 6-16 hours), cool to room temperature. Quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Purification: Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
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Application Note: A Researcher's Guide to the Purification of Chiral Bromoacetates by Column Chromatography
Abstract
The enantioselective purification of chiral bromoacetates is a critical step in the synthesis of stereochemically defined pharmaceuticals and advanced materials. These compounds serve as versatile building blocks, but their inherent reactivity and lachrymatory nature present unique challenges for purification. This comprehensive guide provides an in-depth exploration of the principles and practices for separating enantiomers of chiral bromoacetates using column chromatography. We will delve into the causality behind experimental choices, from the selection of chiral stationary phases (CSPs) to the optimization of mobile phase composition, and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals.
Critical Safety Considerations: Handling Bromoacetates
Before any experimental work commences, it is imperative to recognize that bromoacetates and their precursors are hazardous materials. Ethyl bromoacetate, for instance, is a lachrymator, a substance that causes tearing, and is harmful if it comes into contact with skin or is ingested[1].
Mandatory Safety Protocols:
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors[1][2].
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a lab coat, and suitable gloves. Always check glove compatibility charts for resistance to your specific solvent system[3].
-
Incompatible Materials: Bromoacetates are incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][4]. Store them in tightly closed containers in a cool, dry, well-ventilated area away from heat and ignition sources[2][4].
-
Spill & Waste Management: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like sand, dry lime, or vermiculite.[4]. Dispose of all chemical waste according to your institution's hazardous waste guidelines.
The Principle of Chiral Recognition in Column Chromatography
The separation of enantiomers, which have identical physical properties in an achiral environment, is achieved by exploiting their differential interactions with a chiral environment.[5]. In chiral column chromatography, this environment is the Chiral Stationary Phase (CSP).
The core mechanism is the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[6][7]. These complexes have different association constants and, therefore, different stabilities. The enantiomer that forms the more stable complex will spend more time interacting with the stationary phase and thus elute later from the column, enabling separation. The strength and nature of these interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance) dictate the degree of separation, or resolution.[7].
Caption: Principle of Chiral Separation on a CSP.
Method Development: Selecting the Right System
The selection of a suitable CSP and mobile phase is the most critical factor for achieving successful chiral separation.[8]. This process is largely empirical, and a screening approach using different columns and mobile phases is often the most efficient strategy.[9][10].
Chiral Stationary Phase (CSP) Selection
A wide variety of CSPs are available, each offering different chiral recognition mechanisms. For general screening, polysaccharide-based CSPs are the most popular and versatile choice.[8].
| CSP Class | Chiral Selector Examples | Primary Interaction Mechanisms | Typical Applications & Notes |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion | Broad applicability for diverse compounds.[7][11]. Can be used in normal, reversed, and polar organic modes. |
| Protein-based | α1-acid glycoprotein (AGP), Human Serum Albumin (HSA), Cellobiohydrolase (CBH) | Hydrophobic and electrostatic interactions | Excellent for separating a wide variety of chiral drugs, including acids, bases, and non-protolytes.[12]. |
| Pirkle-type (Brush type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Effective for compounds with π-acidic or π-basic groups, amides, esters, and alcohols. |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Inclusion complexation into the hydrophobic cavity, hydrogen bonding at the rim | Good for separating molecules that can fit within the cyclodextrin cavity.[6][7]. |
Mobile Phase Optimization
The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention times and selectivity.[8].
-
Normal Phase Mode: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol content is a key parameter; increasing its percentage generally decreases retention time.
-
Additives: Small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives can significantly improve peak shape and resolution, especially for acidic or basic analytes. The ratio of acid to base can be critical and should be optimized.[9].
-
Temperature: Temperature affects the thermodynamics of the diastereomeric complex formation. Running the column at different temperatures (e.g., 10°C, 25°C, 40°C) can change selectivity and sometimes even reverse the elution order of enantiomers.[8].
Detailed Protocol for Chiral Purification
This protocol outlines a general workflow for the purification of a racemic chiral bromoacetate using flash column chromatography with a polysaccharide-based CSP.
Step 1: Column Preparation (Wet-Packing)
Proper column packing is essential to avoid channeling and ensure high resolution. The "wet-packing" method, where a slurry of the stationary phase is poured into the column, is highly recommended.[13].
-
Select Column Size: Choose a column diameter and length appropriate for your sample size. A common rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1.
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet.[14].
-
Add Sand Base: Add a small layer (approx. 1-2 cm) of clean sand over the plug to create a flat base for the stationary phase.[14].
-
Prepare Slurry: In a separate beaker, measure the required amount of chiral silica gel. Add your initial mobile phase (e.g., 95:5 Hexane:Isopropanol) to create a well-mixed, pourable slurry.[14].
-
Pack the Column: Fill the column about one-third full with the mobile phase. Pour the slurry into the column in one continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the stationary phase.[14]. Apply gentle air pressure to the top of the column to compact the bed firmly.
-
Equilibrate: Once packed, do not allow the column to run dry. Pass at least 3-5 column volumes of the mobile phase through the packed bed to ensure it is fully equilibrated. The solvent level should be just above the top of the stationary phase before sample loading.[14].
Step 2: Sample Preparation and Loading
-
Dissolve Sample: Dissolve the crude racemic bromoacetate mixture in a minimal amount of a strong solvent (e.g., dichloromethane or the mobile phase itself). The goal is to create a concentrated solution.
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of achiral silica gel to your dissolved sample. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your sample adsorbed onto the silica. This method often results in better resolution than direct liquid injection.
-
Load the Column: Carefully add the dry-loaded sample as a thin, even layer on top of the packed CSP bed. Add another thin protective layer of sand on top of the sample.[14].
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and sample.
-
Apply Pressure: Use gentle, consistent air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Monitor Elution: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify which fractions contain your compound.
Step 4: Analysis of Purity and Enantiomeric Excess (ee)
-
Combine Fractions: Combine the fractions containing the purified product based on your TLC analysis.
-
Remove Solvent: Evaporate the solvent from the combined fractions under reduced pressure.
-
Determine Enantiomeric Excess (ee): The crucial final step is to determine the stereochemical purity of your separated products. This is typically done using an analytical chiral HPLC or chiral Gas Chromatography (GC) method.[15]. Inject a small amount of your purified sample and compare the peak areas of the two enantiomers to calculate the enantiomeric excess.
Caption: Experimental Workflow for Chiral Purification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Incorrect CSP or mobile phase selection. - Column overloading. | - Screen different CSPs and mobile phase compositions (solvent ratio, additives).[9]. - Reduce the amount of sample loaded onto the column. |
| Peak Tailing / Broad Peaks | - Compound is highly polar or interacting with active sites on silica. - Poor column packing (channeling). | - Add a modifier to the mobile phase (e.g., a small amount of acid/base). - Increase the polarity of the eluting solvent once the compound starts to elute.[16]. - Repack the column carefully. |
| Compound "Sticking" to Column | - Halogenated compounds can exhibit strong, undesirable interactions with the stationary phase.[17]. - Compound may be degrading on the silica. | - Try a different mobile phase, potentially including a stronger solvent like THF or DMF for immobilized columns.[18]. - Increase column temperature.[17]. - Deactivate the silica gel or use an alternative stationary phase like alumina.[16]. |
| Irreproducible Results | - Column not fully equilibrated or regenerated between runs. - "Memory effects" from additives used in previous runs. | - Ensure the column is flushed with a strong solvent (e.g., isopropanol) and thoroughly re-equilibrated with the mobile phase before each run.[18][19]. |
References
-
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet - ETHYL BROMOACETATE. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]
-
Supporting Information. General procedures for synthesis. [Link]
-
UCLA Chemistry. How to run column chromatography. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Daicel Chiral Technologies. Immobilized Protein Stationary Phases. [Link]
-
SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
- Google Patents.
- Google Patents.CN101550090B - Method for synthesizing bromoacetamide.
-
Wikipedia. Chiral column chromatography. [Link]
-
University of Rochester Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. azom.com [azom.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. eijppr.com [eijppr.com]
- 12. chiraltech.com [chiraltech.com]
- 13. orgsyn.org [orgsyn.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Application Note: Strategic Utilization of 8-Acetoxy-2-bromo-octene in the Convergent Synthesis of Lepidopteran Pheromones
Introduction
Insect pheromones are chemical signals pivotal to the behavior and reproductive cycles of numerous insect species. The majority of identified Lepidopteran sex pheromones are straight-chain C10 to C20 unsaturated alcohols, acetates, or aldehydes.[1] Their specific structures, particularly the geometry and position of double bonds, are crucial for biological activity. The chemical synthesis of these compounds is essential for both structural confirmation and for providing sufficient quantities for agricultural pest management through strategies like mating disruption.[2] Modern organic synthesis prioritizes efficiency, stereocontrol, and modularity. This application note details the strategic use of the functionalized C8 synthon, 8-acetoxy-2-bromo-octene, as a versatile building block in the convergent synthesis of various high-value insect attractants.
The structure of this compound, featuring a terminal acetate group and a vinyl bromide, makes it an ideal substrate for carbon-carbon bond-forming reactions, particularly metal-catalyzed cross-coupling. This allows for a modular approach where the main carbon skeleton of the target pheromone is assembled from smaller, readily accessible fragments, a strategy known to enhance synthetic efficiency.[3]
Core Synthetic Strategy: A Modular Approach via Cross-Coupling
The core principle behind using this compound is its role as a C8 electrophile in a cross-coupling reaction. The vinyl bromide moiety provides a reactive handle for coupling with a variety of organometallic nucleophiles (e.g., organoboranes, organozincs, or Grignard reagents), allowing for the stereospecific construction of a new carbon-carbon bond.[3] The acetate group at the terminus of the chain is a common functional group in many pheromones or can be easily converted to an alcohol or aldehyde as required.
This convergent strategy offers significant advantages over linear syntheses, which often suffer from lower overall yields and difficulty in introducing structural modifications.
Figure 1: General retrosynthetic analysis for a target pheromone using the C8 synthon.
Application Protocol 1: Synthesis of (Z)-7-Dodecenyl Acetate
(Z)-7-Dodecenyl acetate is a component of the sex pheromone for several pest species, including the cabbage looper (Trichoplusia ni).[4] The following protocol outlines a plausible synthesis using a Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram
Caption: Workflow for the synthesis of (Z)-7-Dodecenyl Acetate.
Experimental Protocol
Objective: To synthesize (Z)-7-Dodecenyl Acetate via palladium-catalyzed cross-coupling of (Z)-8-acetoxy-2-bromo-octene with butylboronic acid.
Materials:
-
(Z)-8-Acetoxy-2-bromo-octene (1.0 eq)
-
Butylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (Z)-8-acetoxy-2-bromo-octene (1.0 eq), butylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene and degassed deionized water to form a 4:1 mixture (v/v). The reaction mixture should be a biphasic suspension.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting vinyl bromide is consumed (typically 6-12 hours).
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (Z)-7-dodecenyl acetate.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Expected Product Yield (%) | Physical State |
| (Z)-8-Acetoxy-2-bromo-octene | 265.16 | 1.0 | 10.0 | - | Colorless Oil |
| Butylboronic acid | 101.94 | 1.5 | 15.0 | - | White Solid |
| (Z)-7-Dodecenyl Acetate | 226.37 | - | - | 75-85% | Colorless Oil |
Application Protocol 2: Synthesis of a Conjugated Diene Pheromone Precursor
Many potent insect attractants, such as the codling moth pheromone ((E,E)-8,10-dodecadien-1-ol) and the European grapevine moth pheromone ((E,Z)-7,9-dodecadienyl acetate), feature a conjugated diene system.[5][6] this compound can serve as a precursor to these structures through coupling with a suitable vinyl partner.
Workflow Diagram
Caption: Synthesis of a diene precursor via Suzuki-Miyaura coupling.
Experimental Protocol
Objective: To synthesize an 8-acetoxy-octa-1,3-diene intermediate, a potential precursor for dienic pheromones, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(E)-8-Acetoxy-2-bromo-octene (1.0 eq)
-
Potassium vinyltrifluoroborate (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous THF and stir at room temperature for 15 minutes to pre-form the catalyst complex.
-
In a separate reaction flask, add (E)-8-acetoxy-2-bromo-octene (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and cesium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon.
-
Add the pre-formed catalyst solution to the reaction flask via cannula, followed by degassed deionized water (THF:H₂O ratio of 10:1).
-
Heat the reaction mixture to 65 °C and stir vigorously.
-
Monitor the reaction by GC-MS. Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography (hexane/ethyl acetate) to isolate the diene product.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Expected Product Yield (%) | Physical State |
| (E)-8-Acetoxy-2-bromo-octene | 265.16 | 1.0 | 5.0 | - | Colorless Oil |
| Potassium vinyltrifluoroborate | 133.98 | 1.2 | 6.0 | - | White Solid |
| 8-Acetoxy-octa-1,3-diene | 182.26 | - | - | 80-90% | Colorless Oil |
Conclusion
This compound is a highly promising and versatile C8 building block for the synthesis of insect attractants. Its differentiated termini—an acetate group and a vinyl bromide—allow for its strategic incorporation into target pheromone structures via robust and high-yielding cross-coupling reactions. The protocols detailed herein provide a framework for the synthesis of both mono-unsaturated and conjugated diene-containing pheromones. This modular approach not only enhances synthetic efficiency but also provides a platform for the rapid generation of pheromone analogues for structure-activity relationship studies, thereby accelerating the development of new and effective pest management tools.
References
-
Naoshima, Y., Nakagawa, E., Wakabayashi, S., & Hayashi, S. (1980). A New Synthesis of (E,E)-8, 10-Dodecadien-1-ol, Sex Pheromone of Codling Moth. Agricultural and Biological Chemistry, 44(6), 1419–1420. [Link]
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47(3), 248–264. [Link]
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. PubMed Central. [Link]
-
Pop, L., et al. (2012). Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone. ResearchGate. [Link]
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. ResearchGate. [Link]
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. PubMed. [Link]
-
Naoshima, Y., Nakagawa, E., Wakabayashi, S., & Hayashi, S. (1980). A New Synthesis of (E,E)-8, 10-Dodecadien-1-ol, Sex Pheromone of Codling Moth. Taylor & Francis Online. [Link]
- Cahiez, G., et al. (2018). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate.
-
Naoshima, Y., Nakagawa, E., Wakabayashi, S., & Hayashi, S. (1980). New Synthesis of (E,E)-8, 10-Dodecadien-1-ol, Sex Pheromone of Codling Moth. Oxford Academic. [Link]
-
Liénard, M. A., et al. (2021). Evolution of the codling moth pheromone via an ancient gene duplication. PubMed Central. [Link]
-
The Pherobase. Synthesis of (E,E)-8,10-dodecadien-1-ol. [Link]
-
Lassalle, T., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Abe, S., Miyaura, N., & Suzuki, A. (1992). The Palladium-Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. LookChem. [Link]
- Cahiez, G., et al. (2016). Novel method for producing (e,z)-7,9 dodecadienyl-1-acetate.
-
PubChem. (Z)-7-dodecenyl acetate. National Institutes of Health. [Link]
-
Sharma, M. L., Chand, T., & Verma, S. (1994). Synthesis of (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal. Sci-Hub. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Herbert, A., et al. (2012). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PubMed Central. [Link]
-
Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
-
Mori, K. (2004). Pheromone Synthesis. ResearchGate. [Link]
-
Mori, K. (2004). Useful Reactions in Modern Pheromone Synthesis. Sci-Hub. [Link]
-
UCF General Chemistry. (2020). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. YouTube. [Link]
Sources
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- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. (Z)-7-dodecenyl acetate | C14H26O2 | CID 5363527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Stereoselective Preparation of Vicinal Acetoxy Bromides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the principles and protocols for the stereoselective synthesis of vicinal acetoxy bromides. These compounds are valuable intermediates in organic synthesis, notably in the stereocontrolled formation of epoxides. We will explore the core mechanistic principles governing the high stereoselectivity of bromoacetoxylation reactions, present detailed, field-proven protocols for the transformation of alkenes and vicinal diols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Introduction: The Synthetic Value of Vicinal Acetoxy Bromides
Vicinal (or 1,2-) acetoxy bromides are bifunctional molecules featuring a bromine atom and an acetoxy group on adjacent carbon atoms. Their synthetic utility stems from the predictable and high stereoselectivity with which they can be prepared. The defined spatial relationship between the bromo and acetoxy groups makes them powerful precursors for further transformations where stereochemistry is paramount. A primary application is their conversion into epoxides, a fundamental building block in pharmaceuticals and fine chemicals, through a base-induced intramolecular SN2 reaction. Understanding and controlling the synthesis of acetoxy bromides is therefore a key step in stereocontrolled synthetic campaigns.
Part 1: The Mechanistic Cornerstone of Stereoselectivity
The most common route to vicinal acetoxy bromides is the electrophilic addition of a bromine equivalent and an acetate nucleophile across a carbon-carbon double bond. The reaction's high stereospecificity is a direct consequence of its mechanism, which proceeds through a bridged halonium ion intermediate.
The reaction is initiated by the electrophilic attack of the alkene's π-electrons on the bromine molecule (Br₂).[1][2] This interaction does not form a transient carbocation but instead results in a more stable, three-membered cyclic bromonium ion.[3][4][5] This bridged structure is key to the stereochemical outcome. The bulky bromonium ion effectively shields one face of the original double bond.
Consequently, the nucleophile—in this case, an acetate ion (from acetic acid solvent or an added acetate salt)—can only attack from the opposite face.[3][4] This SN2-like "backside" attack on one of the carbons of the bromonium ion forces the ring to open, resulting in a product where the bromine and the acetate group are on opposite sides of the carbon framework. This is known as anti-addition .[1][3][6]
The stereochemical fate of the starting alkene is thus sealed. For example:
-
A cis-alkene will yield a racemic mixture of enantiomers (a threo pair).
-
A trans-alkene will yield a meso compound, if the substitution pattern allows, or a racemic mixture of a different pair of enantiomers (an erythro pair).[7][8]
This predictable anti-addition makes the bromoacetoxylation a powerful tool for stereoselective synthesis.
Sources
Application Note and Protocol: Large-Scale Synthesis of 8-Acetoxy-2-bromo-octene for Field Studies
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 8-acetoxy-2-bromo-octene, a critical intermediate for various field studies. The synthesis is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and includes detailed safety precautions. The protocol is intended for researchers, scientists, and professionals in drug development and chemical ecology.
Introduction
This compound is a key functionalized aliphatic chain hydrocarbon that serves as a versatile building block in the synthesis of more complex molecules for a range of field studies.[1] Its bifunctional nature, possessing both a reactive vinyl bromide and a protected hydroxyl group, allows for sequential and selective chemical modifications. This makes it an invaluable precursor for the synthesis of insect pheromones, natural products, and other biologically active compounds used in agricultural and ecological research. The ability to produce this intermediate on a large scale is paramount for extensive and reproducible field trials.
This application note outlines a reliable synthetic route starting from commercially available 8-bromo-1-octene.[2] The protocol is designed to be straightforward and scalable, minimizing hazardous reagents and complex purification steps.
Overall Synthesis Workflow
The synthesis of this compound is a two-step process starting from 8-bromo-1-octene. The first step involves the protection of the terminal bromo group, followed by the bromination of the double bond and subsequent dehydrobromination to introduce the vinyl bromide functionality. The final step is the acetylation of the hydroxyl group.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a large-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Supplier | Purity | CAS No. |
| 8-Bromo-1-octene | Sigma-Aldrich | 97% | 2695-48-9 |
| Magnesium Turnings | Sigma-Aldrich | 99.98% | 7439-95-4 |
| Anhydrous Diethyl Ether | Sigma-Aldrich | ≥99.7% | 60-29-7 |
| Iodine | Sigma-Aldrich | ≥99.8% | 7553-56-2 |
| Paraformaldehyde | Sigma-Aldrich | Reagent Grade | 30525-89-4 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 99% | 128-08-5 |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | 78-67-1 |
| Acetic Anhydride | Sigma-Aldrich | ≥99% | 108-24-7 |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% | 110-86-1 |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | 75-09-2 |
| Sodium Bicarbonate | Sigma-Aldrich | ≥99.7% | 144-55-8 |
| Sodium Sulfate (Anhydrous) | Sigma-Aldrich | ≥99.0% | 7757-82-6 |
Step 1: Synthesis of 9-Bromonon-1-en-3-ol
The initial step involves the formation of a Grignard reagent from 8-bromo-1-octene, followed by a reaction with paraformaldehyde to yield the corresponding alcohol. This extends the carbon chain by one and introduces a hydroxyl group.
Protocol:
-
Grignard Reagent Formation:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Dry the apparatus thoroughly with a heat gun under a stream of nitrogen.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 8-bromo-1-octene (1.0 eq) in anhydrous diethyl ether (2 M).
-
Add a small portion of the 8-bromo-1-octene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator. The disappearance of the iodine color indicates the start of the reaction.
-
Once the reaction has started, add the remaining 8-bromo-1-octene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add dry paraformaldehyde (1.5 eq) in portions to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 9-bromonon-1-en-3-ol.
-
Step 2: Allylic Bromination to 2,9-Dibromonon-1-ene
This step introduces a bromine atom at the allylic position of the double bond using N-bromosuccinimide (NBS) and a radical initiator.
Protocol:
-
In a 5 L round-bottom flask, dissolve 9-bromonon-1-en-3-ol (1.0 eq) in anhydrous carbon tetrachloride (0.5 M).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reflux the mixture with vigorous stirring for 4 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,9-dibromonon-1-ene. This product is often used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the acetylation of the hydroxyl group to give the desired product.
Protocol:
-
In a 5 L round-bottom flask, dissolve the crude product from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Reaction Mechanism
The key step in this synthesis is the free radical-mediated allylic bromination.
Figure 2: Simplified mechanism of free-radical allylic bromination.
Safety and Handling
All procedures should be performed in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
8-Bromo-1-octene: Combustible liquid. Causes skin, eye, and respiratory irritation.[2]
-
Grignard Reagents: Highly reactive and flammable. React violently with water.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
Refer to the Safety Data Sheets (SDS) for each reagent before use.[3][4][5]
Expected Results and Characterization
| Step | Product | Expected Yield | Appearance | Characterization |
| 1 | 9-Bromonon-1-en-3-ol | 70-80% | Colorless oil | ¹H NMR, ¹³C NMR, IR |
| 2 | 2,9-Dibromonon-1-ene | 80-90% (crude) | Yellowish oil | Used directly |
| 3 | This compound | 60-70% (after purification) | Colorless oil | ¹H NMR, ¹³C NMR, IR, MS |
The final product, this compound, should be a colorless oil with a molecular weight of 249.15 g/mol and the molecular formula C₁₀H₁₇BrO₂.[1]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described methodology is robust and utilizes readily available starting materials, making it suitable for large-scale production required for extensive field studies. The emphasis on safety and detailed procedural steps ensures that researchers can confidently and efficiently produce this key chemical intermediate.
References
- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents. Google Patents.
- WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents. Google Patents.
-
SAFETY DATA SHEET - 2-Octene. NOVA Chemicals. Available at: [Link]
-
(2E)-1-bromooct-2-ene - LookChem. LookChem. Available at: [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene - ChemRxiv. ChemRxiv. Available at: [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ACS Publications. Available at: [Link]
-
SAFETY DATA SHEET - 8-Bromooctanoic acid (alternate). Thermo Fisher Scientific. Available at: [Link]
-
(2Z)-1-bromo-2-octen-3-ol - ChemSynthesis. ChemSynthesis. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Allylic Bromination of Acetoxy-Octenes
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the allylic bromination of acetoxy-octene substrates. As Senior Application Scientists, we understand that controlling selectivity and minimizing side products is paramount to successful synthesis. This document is structured to provide not just protocols, but the underlying mechanistic reasoning to empower you to solve challenges in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the planning and execution of allylic bromination reactions on acetoxy-octene substrates.
Q1: What is the standard reagent for the allylic bromination of an acetoxy-octene, and why is it preferred over elemental bromine (Br₂)?
A: The reagent of choice is N-Bromosuccinimide (NBS) .[1] The primary reason for its use is to ensure a consistently low concentration of molecular bromine (Br₂) throughout the reaction.[2][3] While Br₂ can perform allylic bromination, it readily participates in a competing electrophilic addition reaction across the alkene, leading to undesired vicinal dibromide side products.[4][5] NBS cleverly circumvents this issue. The reaction mechanism is a radical chain process where HBr is generated as a byproduct. NBS then reacts with this HBr to produce a small, steady amount of Br₂, which is immediately consumed in the desired radical pathway, keeping its concentration too low for the electrophilic addition to compete effectively.[3][6]
Q2: My analysis shows a mixture of bromo-acetoxy-octene isomers where the double bond has shifted. What is causing this?
A: This is a very common and often unavoidable outcome known as allylic rearrangement .[7] The core of the issue lies in the reaction intermediate. The first propagation step involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical.[4] If the double bond in your acetoxy-octene is unsymmetrical, this radical intermediate will have two or more non-equivalent resonance structures.[8][9] Bromination can occur at any carbon atom that bears radical character, leading to a mixture of constitutional isomers.[2][10] For example, the bromination of 1-octene yields both 3-bromo-1-octene and 1-bromo-2-octene.[2][11]
Q3: I am observing a significant amount of a dibrominated, saturated product in my reaction mixture. What is the likely cause?
A: The formation of a vicinal dibromide indicates that the electrophilic addition pathway is successfully competing with the desired radical substitution. This is almost always due to an excessively high concentration of Br₂ in the reaction flask.[4][12] The two most common culprits are:
-
Impure NBS: Over time, NBS can decompose, generating Br₂ and HBr which can become adsorbed onto the crystalline solid. Using old or discolored (yellow/brown) NBS introduces a burst of Br₂ at the start of the reaction.[13]
-
Presence of Water: Using wet solvent or glassware can lead to the hydrolysis of NBS and other side reactions that disrupt the delicate balance of the radical chain reaction.[13] Anhydrous conditions are critical.[13]
Q4: Can the ester (acetoxy) functional group interfere with the allylic bromination reaction?
A: Under standard Wohl-Ziegler reaction conditions (NBS, non-polar solvent like CCl₄, radical initiator), the acetoxy group is generally considered an inert spectator.[1] The reaction is highly selective for the weakest C-H bonds, which are the allylic positions, due to the stability of the resulting radical.[2][14] The C-H bonds of the acetyl methyl group or elsewhere on the alkyl chain are significantly stronger and will not react. However, you should be mindful of the workup conditions. The resulting allylic bromide is susceptible to nucleophilic substitution or elimination, so exposure to strong bases or prolonged heating should be avoided.
Section 2: Troubleshooting Guide: Common Side Products & Solutions
This guide provides a systematic approach to identifying and mitigating the formation of common side products.
Issue 1: Formation of Isomeric Products via Allylic Rearrangement
-
Symptom: NMR or GC-MS analysis reveals multiple products corresponding to the molecular formula of a bromo-acetoxy-octene, but with different connectivity (i.e., constitutional isomers).
-
Root Cause Analysis: The formation of an unsymmetrical allylic radical intermediate allows for bromination at multiple sites. The unpaired electron is delocalized over two or more carbons, and both can be attacked by Br₂.[7][9] The ratio of these products can be influenced by both steric hindrance at the radical positions and the thermodynamic stability of the resulting double bond in the final product (Zaitsev's rule).[2][7]
Caption: Allylic rearrangement leading to isomeric products.
-
Solutions & Mitigation Strategies:
-
Accept and Separate: In many cases, the formation of multiple isomers is an intrinsic property of the starting material. The most practical solution is to proceed with the reaction and then separate the isomers using column chromatography (e.g., silica gel) or preparative HPLC.
-
Temperature Control: Running the reaction at lower temperatures may slightly favor the kinetic product (formed from the most stable radical intermediate), but this effect is often minor. Conversely, higher temperatures might favor the thermodynamically most stable alkene product. This must be determined empirically.
-
Substrate Redesign: If possible in your synthetic route, consider using an isomeric acetoxy-octene that would lead to a symmetrical allylic radical, thus yielding a single product.
-
Issue 2: Formation of Vicinal Dibromide Adducts
-
Symptom: A major side product is observed with a mass corresponding to the starting material + Br₂. NMR analysis confirms the disappearance of the alkene signal and the appearance of signals corresponding to C-H groups adjacent to bromine.
-
Root Cause Analysis: This side reaction occurs when the concentration of Br₂ is high enough for electrophilic addition to compete with the radical pathway. The alkene attacks a Br₂ molecule, forming a cyclic bromonium ion intermediate, which is then opened by a bromide ion. This pathway is non-radical and is suppressed by keeping the Br₂ concentration extremely low.[4][5]
Caption: Desired radical vs. undesired ionic pathways.
-
Solutions & Mitigation Strategies:
-
Purify the NBS: This is the most critical step. Commercially available NBS that is off-white or yellow should be recrystallized before use. See Protocol 3.2 for a detailed procedure.[1]
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., carbon tetrachloride, cyclohexane). Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Water can promote side reactions that increase the free Br₂ concentration.[13]
-
Control Radical Initiation: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide with gentle heating, or use a UV lamp at a controlled temperature. This ensures the radical chain starts smoothly.
-
Section 3: Protocols & Methodologies
Protocol 3.1: General Procedure for Allylic Bromination of an Acetoxy-Octene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the acetoxy-octene substrate (1.0 eq) and anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (NBS) (1.05 - 1.1 eq). Note: The purity of NBS is critical for success.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the solid succinimide (which is less dense than NBS) floats to the surface.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified promptly by flash column chromatography on silica gel to separate isomers and remove impurities.
Protocol 3.2: Purification of N-Bromosuccinimide (NBS)
-
Dissolution: In a large Erlenmeyer flask, dissolve the impure NBS in deionized water at 90-95 °C (approx. 100 mL of water per 10 g of NBS).[1] Do not boil.
-
Crystallization: Once fully dissolved, place the flask in an ice bath and allow the NBS to recrystallize rapidly. Rapid cooling helps to minimize the co-precipitation of impurities.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of ice-cold water. Dry the purified NBS under high vacuum for several hours to ensure all water is removed. Store the pure, white NBS in a desiccator, protected from light.
Section 4: Data Interpretation
The following table provides a hypothetical example of product distribution for the allylic bromination of oct-2-en-1-yl acetate under different conditions to illustrate the impact of the troubleshooting steps discussed.
| Product | Structure | Optimal Conditions (Recrystallized NBS) | Suboptimal Conditions (Old NBS, wet solvent) |
| Desired Product | 4-bromo-oct-2-en-1-yl acetate | ~45% | ~25% |
| Rearranged Isomer | 2-bromo-oct-3-en-1-yl acetate | ~45% | ~25% |
| Dibromide Adduct | 2,3-dibromo-octan-1-yl acetate | < 5% | ~40% |
| Bromohydrin | 3-bromo-2-hydroxy-octan-1-yl acetate | < 1% | ~10% |
Section 5: References
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]
-
What is Allylic Bromination? (2013). Master Organic Chemistry. [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Ch 10 : Radical halogenation of allylic systems. (n.d.). University of Calgary. [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
-
Allylic Bromination With Allylic Rearrangement. (2013). Master Organic Chemistry. [Link]
-
N-Bromosuccinimide. (2019). Wikipedia. [Link]
-
Allylic Rearrangement in NBS Bromination Reactions. (n.d.). Winona State University OpenRiver. [Link]
-
Rearrangement of allylic bromine accompanying the addition of hypobromous acid to allyl bromide. (1969). Journal of the Chemical Society B: Physical Organic. [Link]
-
Regio- and stereo-selectivity issues in radical brominations... (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
alkene additions with N-bromosuccinimide (NBS). (2019). ChemHelp ASAP via YouTube. [Link]
-
Why is allylic bromination preferred over tertiary bromination? (2024). Quora. [Link]
-
Strategy for Predicting Products of Allylic Brominations. (n.d.). OpenOChem Learn. [Link]
-
10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. (2023). Chemistry LibreTexts. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). Chad's Prep via YouTube. [Link]
-
Allylic Bromination Products. (2018). Frostburg State University Chemistry Department via YouTube. [Link]
-
10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. OpenRiver - Research & Creative Achievement Day: Allylic Rearrangement in NBS Bromination Reactions [openriver.winona.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. quora.com [quora.com]
preventing allylic rearrangement during bromination of unsaturated acetates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for allylic bromination. This guide is designed to provide in-depth, practical advice for professionals encountering challenges with the bromination of unsaturated acetates, specifically focusing on the prevention of undesired allylic rearrangements. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounding our recommendations in established mechanistic principles.
Part 1: Understanding and Troubleshooting Allylic Rearrangement
FAQ 1: We are observing a mixture of brominated products, including a significant amount of a rearranged isomer. What is causing this allylic rearrangement?
Answer:
The formation of a rearranged allylic bromide stems from the inherent nature of the reaction intermediate. The core of the issue lies in the stability and resonance of the allylic radical formed during the reaction.[1][2][3]
Here's a breakdown of the causal chain:
-
Formation of the Allylic Radical: The reaction, typically initiated by light or a radical initiator, begins with the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position).[1][4] This creates a resonance-stabilized allylic radical.
-
Resonance Delocalization: This is the critical step leading to rearrangement. The unpaired electron is not localized on the initial carbon; instead, it is delocalized across a three-carbon pi-system.[2][3][5] This means the radical character is shared between the first and third carbons of the allylic system.
-
Trapping of the Radical: When a bromine atom traps this radical intermediate, it can attack at either carbon atom that holds partial radical character.[2]
-
Attack at the original radical position yields the expected, "unrearranged" product.
-
Attack at the other resonance position results in the formation of the "rearranged" product, where the double bond has shifted.[2]
-
The final product ratio is often influenced by thermodynamic stability; the isomer with the more substituted (and thus more stable) double bond is frequently the major product, a principle that echoes Zaitsev's rule for elimination reactions.[2]
FAQ 2: Our primary goal is the unrearranged product. What is the single most effective change we can make to our protocol to suppress this rearrangement?
Answer:
The most critical factor to control is the concentration of molecular bromine (Br₂) in the reaction mixture.[4][6][7] A high concentration of Br₂ favors ionic reaction pathways, such as electrophilic addition to the double bond, and can exacerbate rearrangement issues.[4][7][8]
The Core Strategy: Maintain a Low, Constant Concentration of Br₂.
This is best achieved by using N-Bromosuccinimide (NBS) as the brominating agent instead of liquid Br₂.[8][9][10] NBS serves as a solid, easy-to-handle source that generates Br₂ in situ at a very low concentration.[4][5][9]
The mechanism by which NBS controls the bromine concentration is elegant and self-regulating:
-
The reaction is initiated to form a small number of bromine radicals.
-
A bromine radical abstracts an allylic hydrogen, forming the allylic radical and one molecule of hydrogen bromide (HBr).[1][5]
-
This newly formed HBr immediately reacts with NBS to generate a single molecule of Br₂.[1][5][7]
-
This Br₂ is then quickly consumed by an allylic radical to form the product.[1]
This cycle ensures that the Br₂ concentration remains extremely low throughout the reaction, which is the key to favoring the desired radical substitution pathway over competing reactions.[6][7] This process is known as the Wohl-Ziegler reaction .[10][11]
Part 2: Reagent Selection and Protocol Optimization
FAQ 3: We are already using NBS but still see rearrangement. What other experimental parameters can we adjust?
Answer:
While NBS is the cornerstone of preventing rearrangement, other factors can be optimized for maximum selectivity.
-
Solvent Choice: The choice of solvent is critical. Non-polar solvents are highly recommended. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness under radical conditions.[6][10][12] However, due to its toxicity and environmental impact, safer alternatives like cyclohexane or acetonitrile are often used.[6] Polar solvents can promote ionic pathways that may lead to undesired side reactions.
-
Initiation Method: The reaction requires a radical initiator.
-
Photochemical Initiation: Irradiation with a UV lamp is a common and effective method.[13]
-
Chemical Initiation: Azo compounds like AIBN (azobisisobutyronitrile) or peroxides like benzoyl peroxide (BPO) are standard chemical initiators that decompose upon heating to generate radicals.[10][12] Using a fresh, pure initiator is crucial for reliable reaction initiation.
-
-
Temperature Control: The reaction should be run at a temperature sufficient to activate the initiator (typically reflux for CCl₄ with AIBN) but avoid excessive heat, which can sometimes favor the formation of the more thermodynamically stable rearranged product.[2]
-
Purity of NBS: For some sensitive substrates, the purity of NBS can be a factor. Impure NBS may contain residual HBr or Br₂, which can disrupt the delicate balance of the radical chain reaction.[7] If inconsistent results are observed, consider recrystallizing the NBS from water before use.[10]
Comparative Guide to Brominating Agents
| Reagent | Formula | Typical Conditions | Rearrangement Risk | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | CCl₄ or MeCN, reflux, with AIBN or light initiator[10][12] | Low | Adv: Provides a low, steady concentration of Br₂, highly selective for allylic position, solid and easy to handle.[5][9][14] Disadv: Can be sensitive to impurities. |
| Molecular Bromine | Br₂ | CCl₄, light/heat | High | Adv: Inexpensive and readily available. Disadv: Difficult to handle (fuming, corrosive liquid), low selectivity, strongly favors addition to the double bond over substitution.[7][9] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Similar to NBS | Low | Adv: Similar reactivity to NBS, sometimes used as an alternative.[15] Disadv: Less commonly used than NBS. |
Part 3: Experimental Protocols and Visual Guides
Protocol: Selective Allylic Bromination of an Unsaturated Acetate using NBS
This protocol is designed to maximize the yield of the unrearranged product.
Materials:
-
Unsaturated acetate substrate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add the unsaturated acetate (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous CCl₄.
-
Initiator Addition: Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄). The reaction is often initiated by shining a lamp on the flask.
-
Monitoring: The reaction can be monitored by observing the consumption of NBS. Solid NBS is denser than CCl₄ and will remain at the bottom, while the product, succinimide, is less dense and will float to the top.[6] The disappearance of the dense NBS solid is a good indicator of reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizing the Mechanism: Allylic Rearrangement
The following diagram illustrates how a single allylic radical intermediate can lead to two different products through resonance.
Caption: Resonance delocalization of the allylic radical leads to two possible bromination products.
Workflow: Decision-Making for Selective Bromination
This workflow guides the experimental design process to minimize allylic rearrangement.
Caption: A decision workflow for planning a selective allylic bromination experiment.
References
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-06-10). [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]
-
Wohl-Ziegler reaction. ResearchGate. [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. (2023-10-13). [Link]
-
Wohl-Ziegler Bromination. Chem-Station Int. Ed. (2014-04-19). [Link]
-
How can I achieve allylic bromination? I have an incomplete reaction. ResearchGate. (2014-06-19). [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
A more sustainable Wohl–Ziegler bromination: Versatile derivatization of unsaturated FAMEs and synthesis of renewable polyamides. ResearchGate. (2025-08-06). [Link]
-
Wohl–Ziegler bromination. Grokipedia. [Link]
-
Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. (2013-12-02). [Link]
-
Radical Allylic Halogenation. Chemistry LibreTexts. (2023-01-22). [Link]
-
Wohl–Ziegler bromination. Wikipedia. [Link]
-
Selective Cross-Coupling of Organic Halides with Allylic Acetates. PMC - NIH. [Link]
-
What is Allylic Bromination?. Master Organic Chemistry. (2013-11-25). [Link]
-
Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1 (RSC). [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
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- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Bromination - Common Conditions [commonorganicchemistry.com]
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- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield and Stereoselectivity in Acetoxy Bromide Synthesis
Welcome to the technical support center for acetoxy bromide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic outcomes.
Foundational Principles: The Chemistry of Acetoxy Bromide Synthesis
The synthesis of acetoxy bromides is a cornerstone transformation in organic chemistry, pivotal for creating versatile intermediates. A key feature of many of these reactions, particularly in carbohydrate and steroid chemistry, is the influence of the acetoxy group on the reaction's stereochemical outcome. This is primarily governed by the principle of neighboring group participation (NGP) .
The Role of Neighboring Group Participation
NGP, also known as anchimeric assistance, is the intramolecular participation of a substituent in a reaction, which can significantly enhance reaction rates and control stereochemistry.[1] In the context of acetoxy bromide synthesis, the adjacent acetoxy group can act as an internal nucleophile, leading to the formation of a cyclic intermediate. This mechanism typically results in a double inversion of stereochemistry, leading to an overall retention of configuration at the reaction center.[1][2] Understanding and controlling the factors that influence NGP is paramount for achieving high stereoselectivity.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Question 1: Why is my yield of acetoxy bromide consistently low?
Low yields can stem from a variety of factors, from reagent quality to reaction conditions and work-up procedures.[3][4] Let's break down the common culprits:
Possible Cause 1: Incomplete Reaction
-
Scientific Rationale: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst. Monitoring the reaction's progress is crucial.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material.
-
Temperature Optimization: Gradually increase the reaction temperature. Be cautious, as excessive heat can lead to side product formation.[5]
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration, continuing to monitor its progress.
-
Possible Cause 2: Side Product Formation
-
Scientific Rationale: Competing reactions can consume your starting material or product. Common side reactions include elimination to form alkenes, especially with hindered substrates or at elevated temperatures.[6] Over-bromination or bromination at undesired positions can also occur.[7]
-
Troubleshooting Steps:
-
Control Temperature: Maintain the recommended reaction temperature to minimize elimination and other side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent to avoid over-bromination.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric moisture.
-
Possible Cause 3: Product Degradation During Work-up
-
Scientific Rationale: Acetoxy bromides can be sensitive to hydrolysis or decomposition, especially in the presence of water or during purification on silica gel. The hydrogen bromide (HBr) generated during the reaction can also contribute to product degradation.[8]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Neutralizing Wash: During work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Careful Purification: If column chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Question 2: How can I improve the stereoselectivity of my reaction?
Achieving high stereoselectivity is often the primary challenge in acetoxy bromide synthesis. The key lies in promoting the desired reaction pathway, which is often mediated by neighboring group participation.
Possible Cause 1: Insufficient Neighboring Group Participation
-
Scientific Rationale: For the acetoxy group to effectively participate, the reaction conditions must favor the formation of the cyclic acetoxonium ion intermediate.[9] Solvents with low nucleophilicity are generally preferred as they do not compete with the internal nucleophile (the acetoxy group).[10]
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a less nucleophilic solvent. Dichloromethane (DCM) or acetonitrile are often good choices.[5] Acetic acid can also be used, but its nucleophilicity can sometimes lead to competitive reactions.[8][10]
-
Lewis Acid Catalysis: The addition of a Lewis acid can promote the formation of the acetoxonium ion by activating the leaving group.[11][12] Common Lewis acids include silver salts (e.g., silver triflate) or tin(II) bromide.[13][14]
-
Possible Cause 2: Competing SN1 or SN2 Pathways
-
Scientific Rationale: If the reaction proceeds through a classic SN1 or SN2 mechanism, the stereochemical control offered by NGP will be diminished or lost. An SN1 pathway will lead to racemization, while an SN2 pathway will result in inversion of configuration.
-
Troubleshooting Steps:
-
Promote NGP: As mentioned above, the choice of a non-nucleophilic solvent and the use of a Lewis acid can favor the NGP pathway.
-
Substrate Design: The electronic nature of the acyl group in the acetoxy substituent can influence its participating ability. Electron-withdrawing groups on the acyl moiety can enhance the 1,2-trans selectivity in some systems.[15][16]
-
Question 3: I am observing the formation of multiple unidentified byproducts. How can I identify and minimize them?
The appearance of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum can be disheartening. A systematic approach is needed to tackle this issue.
Troubleshooting Workflow for Byproduct Identification and Minimization
Caption: A systematic workflow for identifying and minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for this synthesis?
Commonly used brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and phosphorus tribromide (PBr₃).[17][18] The choice of reagent often depends on the substrate and the desired reaction conditions. For instance, NBS is often used for allylic or benzylic bromination and can be a milder alternative to Br₂.[5]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a critical role in both yield and stereoselectivity.[10]
-
Polar Aprotic Solvents (e.g., DCM, Acetonitrile): These are often good choices as they can dissolve the reactants and are relatively non-nucleophilic, thus favoring NGP.[5]
-
Protic Solvents (e.g., Acetic Acid): Acetic acid can serve as both a solvent and a catalyst.[8][19] However, its nucleophilicity may lead to the formation of acetate byproducts.
-
Non-polar Solvents (e.g., Hexane, Carbon Tetrachloride): These are generally less suitable for reactions involving polar intermediates.
Q3: Can Lewis acids be used to improve the reaction?
Yes, Lewis acids can be highly beneficial.[11][20] They can activate the leaving group, thereby promoting the reaction and facilitating the formation of the key acetoxonium ion intermediate, which is crucial for stereocontrol.[9][13] Silver salts are frequently employed in glycosylation reactions for this purpose.[21]
Q4: What is a general experimental protocol for acetoxy bromide synthesis?
Below is a general protocol for the synthesis of an acetoxy bromide from a corresponding alcohol precursor. Note: This is a generalized procedure and may require optimization for your specific substrate.
Experimental Protocol: Synthesis of Acetoxy Bromide
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the starting alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the brominating agent (e.g., PBr₃, 0.4 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Q5: How can I purify my acetoxy bromide product?
Purification can be achieved through several methods:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products.
-
Flash Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate). To prevent decomposition on the column, the silica gel can be pre-treated with a small amount of triethylamine.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[22][23]
Summary of Key Parameters for Optimization
| Parameter | Effect on Yield | Effect on Stereoselectivity | Recommendations |
| Temperature | Can increase reaction rate, but high temperatures may lead to side products.[5] | Can affect the stability of intermediates and the selectivity of the reaction. | Start at a low temperature and gradually increase while monitoring the reaction. |
| Solvent | Solvent polarity can affect reaction rates. | Non-nucleophilic solvents favor NGP and enhance stereoselectivity.[10] | Use polar aprotic solvents like DCM or acetonitrile. |
| Lewis Acid Catalyst | Can significantly improve reaction rates and yields.[11] | Promotes the formation of the stereodirecting acetoxonium ion.[9][13] | Consider using catalytic amounts of a Lewis acid like silver triflate or tin(II) bromide. |
| Brominating Agent | The choice of agent can impact reactivity and side product formation. | The mechanism can be influenced by the nature of the brominating agent. | Select the appropriate agent based on your substrate (e.g., PBr₃ for alcohols, NBS for allylic positions).[17] |
| Work-up Conditions | Harsh conditions can lead to product decomposition.[8] | N/A | Use a mild basic wash to neutralize acids and avoid prolonged exposure to water. |
Reaction Mechanism: The Acetoxonium Ion Intermediate
The stereoselective outcome of many acetoxy bromide syntheses is best explained by the formation of a cyclic acetoxonium ion intermediate through neighboring group participation.
Caption: Formation of the acetoxonium ion intermediate via neighboring group participation.
References
- Participation by Neighbouring Groups in Addition Reactions. Part Bromination in Acetic Acid and Trifluoroacetic Acid Solvents. RSC Publishing.
- Neighbouring group particip
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
- Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
- phenacyl bromide. Organic Syntheses Procedure.
- Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. PMC - NIH.
- Acid-catalyzed bromination of acetophenone deriv
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Particip
- Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide.
- Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors.
- (PDF) Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
- Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a.
- What could be reason for getting a very low yield in organic chemistry?. Quora.
- What are some common causes of low reaction yields? : r/Chempros. Reddit.
- Alcohol to Bromide - Common Conditions. [Source not available].
- Alpha Bromin
- Common ways to lose product and reduce yield?. chemistry - Reddit.
- New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL.
- A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry.
- Stereoselective Glycosyl
- Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols. MDPI.
- Conversion of alcohols into alkyl bromides.
- Solvent for Bromin
- The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catechol
- Synthesis - General tips for improving yield? : r/chemistry. Reddit.
- Novel Main Group Lewis Acids for Synthesis and C
- 10.1: Synthesis of Alkenes. Chemistry LibreTexts.
- KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
- US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
- p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
- Stereoselective synthesis of trans acetoxy -lactams under microwave irradi
- An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction.
- Application Notes and Protocols: Tin(II)
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- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Participation by neighbouring groups in addition reactions. Part III. Bromination in acetic acid and trifluoroacetic acid solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. "The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes" by Andrew T. Henry [ir.lib.uwo.ca]
- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 22. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 23. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
Technical Support Center: Removal of Impurities from 8-Acetoxy-2-bromo-octene Synthesis
Welcome to the technical support center for the synthesis and purification of 8-acetoxy-2-bromo-octene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this versatile building block.
I. Troubleshooting Guide: Isolating Your Target Compound
This section is formatted to address specific issues you might encounter during your experiment, providing both the likely cause and a step-by-step solution.
Issue 1: My crude NMR or GC-MS analysis shows the presence of unreacted starting material, 8-bromo-1-octene.
-
Likely Cause: Incomplete reaction is the most probable cause. This can stem from several factors including insufficient reaction time, inadequate temperature, or deactivation of reagents. Another possibility is that the workup procedure was not effective at removing the unreacted starting material.
-
Solution Pathway:
-
Reaction Monitoring: Before proceeding to a large-scale reaction, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help in determining the optimal reaction time.
-
Reaction Conditions: Ensure that the reaction temperature is maintained as per the protocol. For the synthesis of this compound, which can be prepared from 8-bromo-1-octene, the reaction conditions need to be carefully controlled to ensure complete conversion.[1]
-
Purification Strategy: If unreacted starting material is still present after the reaction is complete, purification via flash column chromatography is the most effective method for removal.[2][3]
-
Protocol 1: General Flash Chromatography of this compound provides a detailed procedure for this purification.
-
-
Issue 2: I am observing a significant amount of a byproduct that appears to be a di-substituted or elimination product.
-
Likely Cause: The formation of byproducts such as di-substituted or elimination products is a common challenge in alkyl halide reactions.[4][5] Elimination reactions, particularly E2, can compete with the desired substitution (SN2) pathway, especially with secondary alkyl halides or when using strong bases.[5][6]
-
Solution Pathway:
Issue 3: My final product is an oil, but it appears cloudy or contains residual water.
-
Likely Cause: Inadequate drying of the organic layer after the aqueous workup is the most common reason for this issue. Water can remain dissolved in the organic solvent or form a fine emulsion.
-
Solution Pathway:
-
Efficient Drying: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure a sufficient amount of drying agent is used and allow adequate time for it to work.
-
Azeotropic Removal of Water: For some solvents, azeotropic distillation can be an effective method to remove residual water.[8]
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) before drying can help to remove a significant amount of dissolved water.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
Flash column chromatography is generally the most effective and widely used method for purifying this compound on a laboratory scale.[2][3][7] It allows for the efficient separation of the desired product from unreacted starting materials, byproducts, and non-volatile impurities.
Q2: How do I select the appropriate solvent system for flash column chromatography?
The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, this compound.[2] This Rf value typically provides the best separation from impurities.
Q3: Can I use distillation to purify this compound?
While distillation can be used to purify some alkyl halides, it may not be the most suitable method for this compound, especially if the impurities have boiling points close to that of the product.[9][10] Fractional distillation under reduced pressure would be necessary, and there is a risk of decomposition at elevated temperatures. Column chromatography is often a more reliable method for achieving high purity.[2]
Q4: What are the common impurities I should expect in the synthesis of this compound?
Common impurities can include:
-
Unreacted starting materials (e.g., 8-bromo-1-octene or the corresponding alcohol).[1][11]
-
Byproducts from side reactions such as elimination (alkenes) or over-alkylation.[4][5]
-
Residual solvents from the reaction or workup.
-
Water.
Q5: How can I confirm the purity of my final product?
The purity of the final product should be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any structural isomers or other organic impurities.
III. Experimental Protocols
Protocol 1: General Flash Chromatography of this compound
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the product spot on the TLC plate.[2]
-
-
Column Packing:
-
Select a column of appropriate size. A common rule of thumb is a silica gel to crude product weight ratio of 30-50:1.[2]
-
Plug the bottom of the column with cotton or glass wool and add a small layer of sand.
-
Pack the column with silica gel, either as a dry powder or as a slurry in the chosen non-polar solvent. Ensure the silica bed is level and free of air bubbles or cracks.
-
Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "solid load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a compressed air line) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The volume of each fraction will depend on the column size.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
IV. Data Presentation
Table 1: Typical Rf Values for TLC Analysis
| Compound | Typical Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| 8-bromo-1-octene (Starting Material) | 95:5 | ~0.8 |
| This compound (Product) | 90:10 | ~0.3 |
| Polar Impurities/Byproducts | 90:10 | < 0.1 |
Note: These are approximate values and should be optimized for each specific reaction mixture.
V. Visualization of the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
VI. References
-
Technical Support Center: Purification of Alkenyl Halides - Benchchem. (n.d.). Retrieved from
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
alkyl and alkylene bromides - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Method for removing unreacted electrophiles from a reaction mixture. (US5632898A). (1997). Google Patents. Retrieved from
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from
-
7.6.1. Elimination of Alkyl Halides. (2019). Chemistry LibreTexts. Retrieved from
-
Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane - Benchchem. (n.d.). Retrieved from
-
5 - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Preparation method for bromoalkane. (CN102826954A). (2012). Google Patents. Retrieved from
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from
-
Synthesis of An Alkyl Halide. (n.d.). Scribd. Retrieved from
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved from
-
Making Alkyl Halides From Alcohols. (2015). Master Organic Chemistry. Retrieved from
-
METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS. (FI4143153T3). (2023). Google Patents. Retrieved from
-
Making bromine by distillation. (n.d.). Science made alive: Chemistry/Experiments. Retrieved from
-
Making a Bromoalkane (1-bromopentane). (2016). YouTube. Retrieved from
-
This compound. (n.d.). BLDpharm. Retrieved from
-
8-Bromo-1-octene 97 2695-48-9. (n.d.). Sigma-Aldrich. Retrieved from
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central. Retrieved from
-
Aliphatic Bromoalkenes. (n.d.). Biosynth. Retrieved from
-
Process for preparing 2-bromoethyl acetate. (WO1989009763A1). (1989). Google Patents. Retrieved from
-
8-Bromo-1-octene. (2695-48-9). (n.d.). Biosynth. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. WO1989009763A1 - Process for preparing 2-bromoethyl acetate - Google Patents [patents.google.com]
- 9. CN102826954A - Preparation method for bromoalkane - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
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- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Acetoxy-2-bromo-octene Diastereomers
Welcome to the technical support center for the purification of 8-acetoxy-2-bromo-octene diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As every separation is unique, this document emphasizes the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction: The Challenge of Separating Diastereomers
The purification of this compound diastereomers presents a common yet significant challenge in synthetic chemistry. Unlike enantiomers, diastereomers possess different physicochemical properties, which theoretically allows for their separation by standard chromatographic techniques.[1] However, these differences can be subtle, leading to co-elution and poor resolution. This guide will walk you through the common hurdles and provide systematic approaches to achieve baseline separation of your target diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of my this compound diastereomers so difficult?
A1: The difficulty arises from the structural similarity of the diastereomers. The presence of two chiral centers in the this compound molecule gives rise to diastereomeric pairs. The separation depends on the differential interaction of these diastereomers with the stationary phase. If the spatial arrangement of the functional groups results in only minor differences in polarity and shape, achieving separation can be challenging.
Q2: I am not seeing any separation of my diastereomers on a standard silica gel column. What should I do first?
A2: This is a common starting point. Standard flash chromatography on silica gel may not provide sufficient resolving power. The first step is to systematically screen different mobile phase compositions. Varying the polarity of the eluent can significantly impact selectivity. If this fails, transitioning to a more powerful separation technique like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the recommended next step.
Q3: Can I use reversed-phase HPLC for this separation?
A3: Yes, reversed-phase (RP) HPLC is a viable option. However, since this compound is a relatively non-polar molecule, normal-phase (NP) HPLC or SFC might provide better selectivity.[2][3] In RP-HPLC, the separation is driven by hydrophobic interactions. The subtle differences in the three-dimensional structure of the diastereomers may not lead to significant differences in hydrophobicity, potentially resulting in poor resolution.[4]
Q4: Is it necessary to use a chiral column to separate diastereomers?
A4: While not strictly necessary, chiral stationary phases (CSPs) can be highly effective for separating diastereomers.[5][6] CSPs are designed to recognize and interact differently with stereoisomers, and this can often be leveraged to resolve closely related diastereomers. It is a valuable tool to have in your screening platform.
Q5: My compound seems to be degrading on the column. What could be the cause?
A5: The this compound molecule contains functional groups (ester, bromoalkene) that could be susceptible to degradation under certain conditions. Potential causes include:
-
Acidic or Basic Conditions: Residual acid or base on the stationary phase (especially silica gel) can catalyze hydrolysis of the acetate group or other side reactions.
-
Thermal Instability: If you are using techniques that involve elevated temperatures, your compound might be degrading.
-
Active Sites on the Stationary Phase: Uncapped silanol groups on silica-based columns can lead to peak tailing and potential degradation.
Consider using end-capped columns or alternative stationary phases. Also, ensure the mobile phase is neutral and of high purity.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound diastereomers.
Problem 1: Poor Resolution or Co-elution of Diastereomers
This is the most frequent challenge. The following workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for poor diastereomer resolution.
Problem 2: Peak Tailing
Peak tailing can obscure the separation of closely eluting diastereomers.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Secondary Interactions | Unwanted interactions between the analyte and active sites (e.g., silanols) on the stationary phase. | - Use an end-capped column.- Add a small amount of a competitive agent to the mobile phase (e.g., a polar solvent like isopropanol in normal phase). |
| Column Overload | Injecting too much sample can lead to non-ideal peak shapes. | - Reduce the injection volume or the concentration of the sample. |
| Mismatched Solvents | Injecting the sample in a solvent much stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem 3: Irreproducible Retention Times
Inconsistent retention times make it difficult to reliably collect fractions.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. | - Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before each run. |
| Mobile Phase Composition | Inconsistent preparation of the mobile phase. | - Prepare fresh mobile phase for each set of experiments and use a graduated cylinder or volumetric flasks for accurate measurements. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times, especially in HPLC. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
The following are starting point protocols for HPLC and SFC. These should be optimized for your specific mixture.
Protocol 1: Normal-Phase HPLC Method Development
-
Column Selection: Start with a standard silica gel column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Initial Mobile Phase: Begin with a non-polar mobile phase and a polar modifier. A good starting point is 98:2 (v/v) Hexane:Isopropanol (IPA).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where your compound has good absorbance (e.g., 210 nm).
-
Gradient Elution (for screening):
-
Start with 99:1 Hexane:IPA.
-
Run a linear gradient to 90:10 Hexane:IPA over 20 minutes.
-
Hold at 90:10 for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Isocratic Elution (for purification): Based on the screening run, determine the optimal isocratic mobile phase composition that provides the best resolution.
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development
SFC is often a powerful technique for separating stereoisomers.[7][8][][10]
-
Column Selection: A common starting point is a Diol or 2-Ethylpyridine column.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B (Co-solvent): Methanol (MeOH)
-
-
Initial Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
-
Gradient Elution (for screening):
-
Start with 5% MeOH.
-
Run a linear gradient to 30% MeOH over 10 minutes.
-
Hold at 30% for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Co-solvent Screening: If separation is not achieved with methanol, screen other co-solvents such as ethanol or isopropanol.
Data Summary: Stationary Phase Selection
The choice of stationary phase is critical for achieving separation. Below is a summary of common stationary phases and their potential applicability.
| Stationary Phase | Chromatographic Mode | Principle of Separation | Suitability for this compound |
| Silica | Normal Phase | Polar interactions (hydrogen bonding, dipole-dipole). | Good starting point. Selectivity depends on the spatial arrangement of the polar acetate and bromo groups. |
| C18 (ODS) | Reversed Phase | Hydrophobic interactions. | May provide separation if the diastereomers have different overall hydrophobicity. |
| Phenyl-Hexyl | Reversed Phase | Hydrophobic and π-π interactions. | The phenyl group can offer alternative selectivity, especially if there are aromatic moieties in the molecule. The double bond in the octene chain might offer weak π-π interactions. |
| Diol | Normal Phase / HILIC | Hydrogen bonding. | A good alternative to silica, often providing different selectivity. |
| Cyano (CN) | Normal/Reversed Phase | Dipole-dipole interactions. | Can offer unique selectivity due to the highly polar nitrile group. |
| Chiral Stationary Phases (CSPs) | Chiral Chromatography | Enantioselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance). | Can be highly effective for diastereomer separation due to their ability to recognize subtle stereochemical differences.[5][6] |
Logical Relationships in Method Development
The following diagram illustrates the decision-making process in developing a purification method.
Caption: Logical workflow for chromatographic method development.
Conclusion
The purification of this compound diastereomers requires a systematic and logical approach. By understanding the underlying principles of chromatography and methodically exploring different stationary and mobile phases, you can overcome the challenges of co-elution and achieve the desired separation. Remember that transitioning to higher-resolution techniques like HPLC and SFC is often necessary, and the use of chiral stationary phases can be a powerful tool in your arsenal.
References
- Google Patents. (n.d.). Synthesis method of 8-bromoethyl octanoate.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ResearchGate. (2017). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
-
SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
- Google Patents. (n.d.). Production process for synthesizing n-octyl bromide.
-
ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
improving the stability of 8-acetoxy-2-bromo-octene during workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and purification of 8-acetoxy-2-bromo-octene. This molecule's bifunctional nature, containing both a sensitive allylic bromide and a hydrolyzable ester, presents unique stability challenges during reaction workup and purification. Our goal is to equip you with the chemical knowledge and practical protocols to maximize your yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during experimental workups in a direct question-and-answer format.
Question: I'm observing significant product loss during my aqueous workup. My TLC and NMR analyses show new, more polar byproducts. What is happening?
Answer: The most probable cause is the hydrolysis of the acetoxy (ester) functional group.[1] Both acidic and basic aqueous solutions can catalyze this degradation, cleaving the ester to form the corresponding alcohol (8-hydroxy-2-bromo-octene) and acetic acid or its salt. This reaction is often rapid, especially if the aqueous layers are not handled quickly and at low temperatures.
-
Underlying Chemistry: The ester carbonyl is susceptible to nucleophilic attack by water or hydroxide ions. This process is accelerated by acid, which protonates the carbonyl oxygen, making it more electrophilic, or by base, which provides the potent hydroxide nucleophile (saponification).
-
Solution: Employ a "Mild Aqueous Workup" designed to minimize contact time and avoid harsh pH conditions. It is critical to keep the solutions cold (0-5 °C) throughout the process to reduce the rate of hydrolysis.[1][2]
See Protocol 1 for a detailed, step-by-step methodology.
Question: My purified product appears to be a mixture of isomers. The NMR spectrum is complex, suggesting the double bond has shifted. How can I prevent this?
Answer: You are likely observing the results of an allylic rearrangement.[3] The 2-bromo-octene system is an allylic halide. Allylic systems are prone to isomerization because they can form a resonance-stabilized allylic carbocation intermediate, especially under acidic conditions.[4][5][6] This allows the bromide to re-attach at a different position or for the double bond to migrate.
-
Causality: The primary culprit is often exposure to acid. This includes not only acidic washes (e.g., dilute HCl) but also, and very commonly, the inherent acidity of standard silica gel used in flash chromatography.[7][8]
-
Solution:
-
Avoid Acidic Washes: If an acid wash is necessary to remove basic impurities (like pyridine), use a milder, buffered acid or an alternative like saturated ammonium chloride solution.
-
Deactivate Silica Gel: Before performing column chromatography, neutralize the acidic sites on the silica gel. This is a crucial step for preventing on-column degradation.
-
See Protocol 2 for instructions on preparing and using deactivated silica gel.
Question: My compound streaks badly or decomposes entirely on the silica gel column, even with a fast elution.
Answer: This is a classic sign of compound instability on the acidic stationary phase.[8] For a molecule like this compound, the silica surface can catalyze both allylic rearrangement and ester hydrolysis simultaneously. The short contact time of flash chromatography helps, but may not be sufficient for highly sensitive substrates.[9]
-
Expert Insight: The silanol groups (Si-OH) on the surface of silica gel are acidic and can act as proton donors. Furthermore, trace metal impurities can sometimes facilitate decomposition.
-
Troubleshooting Steps:
-
Deactivate the Silica: As mentioned above, this is the first and most effective solution. Flushing the column with a solvent system containing a small amount of a volatile base like triethylamine (1-2%) will neutralize the acidic sites.[8][10]
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a reversed-phase (C18) silica gel, which operate under different mechanisms and may be more compatible with your molecule.
-
Minimize Contact Time: Use a shorter, wider column and a slightly higher pressure to push the solvent through faster, reducing the residence time of your compound on the stationary phase.[9][11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that lead to the degradation of this compound during workup?
A1: There are two main degradation pathways you must control:
-
Ester Hydrolysis: Catalyzed by aqueous acid or base, this pathway converts the desired acetoxy group into a more polar alcohol.
-
Allylic Rearrangement: Catalyzed by acid (including silica gel), this pathway isomerizes the molecule, leading to a mixture of products where the double bond and/or the bromine atom have shifted.[3]
The diagram below illustrates these competing reactions.
Caption: Key degradation pathways for this compound.
Q2: How should I design my workup strategy based on the specific impurities in my reaction mixture?
A2: A targeted approach is always best. Unnecessary washes increase the risk of degradation. Use the following table to guide your decisions.
| Impurity to Remove | Recommended Wash Solution (use at 0-5 °C) | Rationale & Caution |
| Acid Catalyst (e.g., H₂SO₄) | Cold, Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizes acid effectively. CAUTION: Add slowly to control CO₂ evolution.[1] Do not use strong bases (NaOH, K₂CO₃) which aggressively hydrolyze esters. |
| Basic Impurity (e.g., Pyridine, DMAP) | Cold, Saturated Ammonium Chloride (NH₄Cl) | Mildly acidic (pH ~4.5-5.5), sufficient to protonate and extract most amines without being harsh enough to significantly promote rearrangement. |
| Water-Miscible Solvents (e.g., DMF, DMSO) | Multiple washes with cold Brine (sat. NaCl) | Brine helps to remove large amounts of dissolved water and forces organic solvents into the aqueous phase.[12] |
| General Water-Soluble Byproducts | Cold Deionized Water, followed by Brine | The initial water wash removes the bulk of impurities, and the subsequent brine wash removes dissolved water from the organic layer.[12] |
Q3: Is it possible to avoid a traditional aqueous workup altogether?
A3: Yes, in some cases a non-aqueous workup is preferable. These methods are particularly useful when your product is highly water-sensitive or when impurities are non-ionic.
-
Direct Filtration: If your reaction byproducts are solid and insoluble in your reaction solvent, you can dilute the mixture with a non-polar solvent (e.g., hexanes) and filter it through a plug of Celite® or a short pad of deactivated silica gel.
-
Scavenger Resins: For specific impurities (e.g., excess acid, amine, or isocyanate), polymer-supported scavenger resins can be used. You simply stir the resin with the crude reaction mixture and then filter it off. This avoids any liquid-liquid extraction.[13]
The workflow below can help you decide on the appropriate strategy.
Caption: Decision workflow for selecting a workup strategy.
Q4: What are the optimal long-term storage conditions for this compound?
A4: As an allylic bromide, the compound can be susceptible to slow decomposition over time, potentially through radical pathways or hydrolysis from atmospheric moisture. For optimal stability:
-
Temperature: Store at low temperatures (-20 °C is ideal).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light, which can initiate radical decomposition. Use an amber vial.
-
Inhibitors: For very long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene). Phenolic compounds are known stabilizers for allyl bromide.[14]
Part 3: Detailed Experimental Protocols
Protocol 1: Mild Aqueous Workup Protocol
This protocol is designed to wash a crude organic solution while minimizing the risk of ester hydrolysis and allylic rearrangement.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Separatory funnel.
-
Pre-chilled (0-5 °C) solutions: Deionized water, Saturated NaHCO₃, Saturated NH₄Cl, and Brine (Saturated NaCl).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Procedure:
-
Cooling: Ensure the crude reaction mixture is cooled to 0-5 °C in an ice bath before beginning the workup.
-
Transfer: Transfer the cold organic solution to a separatory funnel.
-
Neutralizing Wash (if needed):
-
To remove acid: Slowly add one portion of cold, saturated NaHCO₃ solution. Swirl gently before stoppering, and vent frequently to release any evolved CO₂ gas.[1] Drain the aqueous layer immediately.
-
To remove base: Add one portion of cold, saturated NH₄Cl solution. Shake gently and drain the aqueous layer promptly.
-
-
Brine Wash: Wash the organic layer with one portion of cold brine. This step helps to remove the bulk of dissolved water and break up any minor emulsions.[1][12]
-
Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl the flask and let it stand for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure (rotary evaporator), ensuring the bath temperature does not exceed 30-35 °C to prevent thermal decomposition.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
This method prevents on-column degradation of acid-sensitive compounds.[8]
Materials:
-
Standard silica gel (230-400 mesh).
-
Eluent system (e.g., Hexanes/Ethyl Acetate) determined by TLC analysis.
-
Triethylamine (Et₃N).
-
Flash chromatography column and system.
Procedure:
-
Prepare Deactivating Eluent: Create a stock solution of your chosen eluent containing 1-2% triethylamine by volume. For example, for 500 mL of 10% EtOAc/Hexanes, use 445 mL Hexanes, 50 mL EtOAc, and 5 mL Et₃N.
-
Pack the Column:
-
Slurry Packing: Prepare a slurry of silica gel in the deactivating eluent. Pour it into the column and use gentle pressure to pack it evenly.
-
Dry Packing: Fill the column with dry silica gel, then flush it with at least 5 column volumes of the deactivating eluent until the eluent running through is basic (test with pH paper).
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (without triethylamine) and load it onto the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel. After the solvent is removed, load the free-flowing powder onto the top of the column bed.[7]
-
-
Elute and Collect: Run the chromatography using the deactivating eluent (containing 1-2% Et₃N). Collect fractions and analyze by TLC.
-
Post-Purification Removal of Triethylamine: After combining the pure fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure due to its volatility. If trace amounts remain, it can be removed by co-evaporation with a solvent like toluene.
References
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2018). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology and University of California-Irvine.
- Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Phenomenex.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester.
- Modus Technologies. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. Modus.
- BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem.
- Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
- Kirschning, A., Monenschein, H., & Wittenberg, R. (2001). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Angewandte Chemie International Edition, 40(4), 650-672.
- Tanaka, T., & Koga, G. (1998). Method for stabilizing allyl bromide, and stabilized allyl bromide composition. Google Patents (JPH1072383A).
- Quora. (2017). Why do allyl halides have a high reactivity? Quora.
- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
- LibreTexts Chemistry. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts.
- Pearson+. (n.d.). Allylic halides have the structure... Pearson+.
- University of Calgary, Department of Chemistry. (n.d.). Hydrolysis of Esters. University of Calgary.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1988). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 88(4), 1359–1362*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Allylic halides have the structurec. Show the products expected f... | Study Prep in Pearson+ [pearson.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 11. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]
Technical Support Center: Alternative Brominating Agents for Unsaturated Acetates
Welcome to the technical support center for the bromination of unsaturated acetates. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond the use of hazardous liquid bromine (Br₂) and implement safer, more selective, and highly efficient alternative brominating agents in their synthetic workflows. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) - Reagent Selection & Strategy
This section provides quick answers to common questions regarding the choice and application of alternative brominating agents for unsaturated acetates.
Q1: What are the primary alternatives to liquid bromine (Br₂) and why are they preferred?
A1: The primary alternatives to highly toxic and corrosive liquid bromine are solid, crystalline reagents that offer significant advantages in safety and handling.[1] The most widely used agents are N-Bromosuccinimide (NBS) , Pyridinium Tribromide (Py·HBr₃) , and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) .[2][3] These reagents are favored because they are easier to weigh and dispense, reduce the risk of runaway reactions, and often provide greater selectivity, minimizing the formation of unwanted byproducts.[4][5]
Q2: My substrate is an allylic acetate. Should I use NBS or Pyridinium Tribromide?
A2: The choice depends entirely on the desired outcome.
-
For Allylic Bromination (Substitution): Use N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, with a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical initiation (a sunlamp).[6] These conditions favor a radical chain mechanism that selectively abstracts an allylic hydrogen, replacing it with bromine while leaving the double bond intact.[1][7]
-
For Electrophilic Addition: Use Pyridinium Tribromide (Py·HBr₃) or NBS in a polar, protic solvent (like aqueous DMSO or acetic acid).[8][9] These conditions promote the generation of an electrophilic bromine species (Br⁺), which adds across the double bond to form a vicinal dibromide or a bromohydrin if water is present.[8][10]
Q3: What is DBDMH and how does it compare to NBS?
A3: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another excellent solid brominating agent. Its key advantage is that it contains two bromine atoms per molecule, making it more atom-economical.[3] It is often considered a potent and convenient alternative to NBS for the bromination of electron-rich aromatic systems and for the direct dibromination of alkenes under mild, catalyst-free conditions.[11][12] For some applications, such as benzylic brominations, DBDMH can provide higher yields with lower molar equivalents compared to NBS.[3]
Q4: Can these reagents affect the acetate functional group in my molecule?
A4: Generally, the acetate group is stable under the conditions used for bromination with NBS, Py·HBr₃, or DBDMH. However, under strongly acidic or basic conditions, or during prolonged heating, hydrolysis of the acetate is a potential side reaction. It is crucial to use anhydrous conditions where specified, particularly for radical reactions with NBS, as water can lead to undesired side products.[6] For sensitive substrates, buffered conditions or the use of a non-nucleophilic acid scavenger like barium carbonate can be employed.[6][13]
Section 2: Troubleshooting Common Experimental Issues
Even with safer reagents, challenges can arise. This guide addresses specific problems you may encounter during your experiments.
Issue 1: My allylic bromination with NBS is slow or fails to initiate.
| Possible Cause | Troubleshooting Steps & Explanation |
| Impure NBS | Off-white or yellow NBS contains bromine and succinimide impurities that can inhibit radical initiation. Solution: Purify the NBS by recrystallizing it from hot water (e.g., 10 g NBS in 100 mL water at 90-95°C), filtering the white crystals, and drying them thoroughly under vacuum.[8][14] |
| Ineffective Radical Initiation | The radical chain reaction has not started. Solution: Ensure your radical initiator (AIBN, benzoyl peroxide) is fresh. If using light, ensure it's a broad-spectrum incandescent lamp, as specific wavelengths are needed. Sometimes, adding a single drop of aqueous HBr can help generate the initial low concentration of Br₂ needed to kickstart the cycle.[15] |
| Inappropriate Solvent | Polar solvents can favor ionic pathways over the desired radical mechanism. Solution: Use dry, non-polar solvents like CCl₄, benzene, or cyclohexane. Ensure solvents are anhydrous, as water can interfere with the reaction.[6] |
| Reaction Run Under Inert Atmosphere | Some radical reactions are paradoxically inhibited by the complete exclusion of oxygen. Solution: Unless the procedure explicitly requires it, try running the reaction under a drying tube open to the air instead of a sealed nitrogen or argon atmosphere.[15] |
Issue 2: I'm observing significant formation of vicinal dibromide instead of the allylic product.
This indicates that the electrophilic addition pathway is competing with the radical substitution pathway. This occurs when the concentration of molecular bromine (Br₂) in the reaction mixture becomes too high.
-
Underlying Cause: The reaction between HBr (a byproduct of the substitution) and NBS generates Br₂.[7] If this happens too quickly or HBr accumulates, electrophilic addition will dominate.
-
Solution:
-
Maintain a Low Br₂ Concentration: Ensure the reaction is proceeding at a steady rate. The goal is to have the allylic radical scavenge Br₂ as soon as it's formed.
-
Use a Hydrogen Bromide Scavenger: Adding a solid, non-nucleophilic base like barium carbonate or calcium carbonate can neutralize the HBr byproduct as it forms, preventing the buildup of Br₂.[6]
-
Issue 3: The succinimide byproduct is co-crystallizing with my product, making purification difficult.
Succinimide is the main byproduct of NBS reactions and its removal is a common challenge.[16]
-
Troubleshooting Steps:
-
Aqueous Workup: After quenching any remaining NBS (e.g., with sodium thiosulfate), perform multiple washes with water. Succinimide has some water solubility, which can be exploited here.
-
Filtration: If the reaction solvent is non-polar (like CCl₄ or hexane), the succinimide byproduct is often insoluble and can be removed by simple filtration of the cooled reaction mixture.[16]
-
Base Wash: A wash with a dilute base (e.g., 5% NaOH solution) can deprotonate the succinimide, forming a water-soluble sodium salt that is easily extracted into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions before attempting this.
-
Chromatography Optimization: If chromatography is necessary, a pre-wash to remove the bulk of the succinimide is highly recommended. Succinimide is quite polar and may require a more polar eluent system to move on a silica gel column.[16]
-
Section 3: Data Presentation & Reagent Comparison
Selecting the right reagent requires a clear understanding of their properties.
Table 1: Comparison of Alternative Brominating Agents
| Property | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py·HBr₃) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical State | White to off-white crystalline solid[14] | Red-brown crystalline solid[17] | Off-white crystalline solid |
| Molar Mass | 177.98 g/mol [8] | 319.86 g/mol | 285.92 g/mol |
| Active Br₂ % | ~44.9% | ~50.0% | ~55.9% |
| Primary Use | Allylic/Benzylic Bromination (Radical)[18] | Electrophilic Addition to Alkenes[17] | Electrophilic Addition & Aromatic Bromination[11] |
| Secondary Use | Electrophilic Addition (in polar solvents)[8] | Mild bromination of ketones/activated arenes[19] | Allylic/Benzylic Bromination (Radical)[3] |
| Handling | Stable solid, easy to handle.[14] Irritant.[20] | Stable solid, easier to handle than Br₂.[19] | Stable solid, high bromine content.[3] |
| Solubility | Soluble in acetone, THF, DMSO; slightly soluble in water, CCl₄.[14] | Soluble in polar solvents like acetic acid.[17] | Soluble in many organic solvents. |
Section 4: Diagrams and Workflows
Visual aids can clarify complex decision-making processes and reaction mechanisms.
Diagram 1: Reagent Selection Decision Tree
This diagram helps you choose the correct brominating agent and conditions based on your desired transformation.
Mechanism of electrophilic addition via a bromonium ion.
Section 5: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key bromination reactions.
Protocol 1: Electrophilic Addition to an Unsaturated Acetate using Pyridinium Tribromide
-
Objective: To synthesize a vicinal dibromide from an alkene via electrophilic addition.
-
Safety: Pyridinium tribromide is a corrosive solid and a source of bromine. [19]Handle in a chemical fume hood and wear appropriate PPE (gloves, safety glasses). Acetic acid is corrosive.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the unsaturated acetate (1.0 eq).
-
Dissolve the substrate in glacial acetic acid (approx. 0.2 M concentration). [9] 3. In one portion, add solid Pyridinium Tribromide (1.05 eq). The mixture will turn a deep orange/red color. [9] 4. Stir the reaction at room temperature. Monitor the progress by TLC, observing the disappearance of the starting material. The reaction is often complete when the red color of the tribromide fades to a persistent pale yellow.
-
Once complete, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dibrominated product.
-
Purify by column chromatography or recrystallization as needed.
-
Protocol 2: Allylic Bromination of an Unsaturated Acetate using N-Bromosuccinimide (NBS)
-
Objective: To selectively brominate the allylic position of an unsaturated acetate.
-
Safety: NBS is an irritant. [20]Carbon tetrachloride is a hazardous solvent; use appropriate engineering controls. Radical initiators can be explosive; handle with care.
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the unsaturated acetate (1.0 eq), freshly recrystallized NBS (1.05 eq), and anhydrous carbon tetrachloride (CCl₄). [6] 2. Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 eq). [3] 3. Place a tungsten filament lamp (sunlamp) next to the flask to provide photochemical initiation.
-
Heat the mixture to a gentle reflux. The reaction can be monitored by observing the density change: NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float. The reaction is progressing as the solid at the bottom is consumed and solid appears at the top. [15] 5. After the reaction is complete (typically 1-3 hours, monitored by TLC or GC/MS), cool the flask to room temperature, then place it in an ice bath.
-
The insoluble succinimide byproduct will precipitate. Filter the reaction mixture through a sintered glass funnel to remove the solid, washing the filter cake with a small amount of cold CCl₄. [16] 7. Collect the filtrate and concentrate it under reduced pressure to obtain the crude allylic bromide.
-
The crude product can be purified by flash column chromatography. Note: Allylic bromides can be unstable, so purification should be performed promptly.
-
References
-
Chemguide. (n.d.). Electrophilic Addition - Symmetrical Alkenes and Bromine. Retrieved from Chemguide. [Link]
-
Save My Exams. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]
-
Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Retrieved from Doc Brown's Chemistry. [Link]
-
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Reisman, S. (n.d.). Addition of HBr to Alkenes. Master Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
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Eissen, M., & Lenoir, D. (2008). Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods. Chemistry, 14(32), 9830-41. [Link]
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Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
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Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS). Retrieved from Chemia. [Link]
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CSIR-CSMCRI. (n.d.). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from CSIR-CSMCRI. [Link]
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Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
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ResearchGate. (n.d.). Bromination of Alkenes. Retrieved from ResearchGate. [Link]
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MDPI. (2021). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from MDPI. [Link]
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Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from Chemistry Steps. [Link]
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Hernandez-Torres, G. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Western Michigan University ScholarWorks. [Link]
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NIH. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from NIH. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from Organic Chemistry Portal. [Link]
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Metoree. (2024). Pyridinium Tribromide: Versatile Brominating Agent. Retrieved from Metoree. [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
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ACS Publications. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from ACS Publications. [Link]
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Wikipedia. (2019). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
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ResearchGate. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from ResearchGate. [Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from Nanjing Suru Chemical Co., Ltd. [Link]
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Tsuboi, S., et al. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Okayama University Scientific Achievement Repository. [Link]
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Technical Support Center: Mastering Low-Temperature Grignard Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on managing temperature control in low-temperature Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these powerful yet sensitive transformations. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring you can troubleshoot effectively and execute your reactions with confidence.
The Imperative of Low-Temperature Control in Grignard Chemistry
Grignard reagents are renowned for their potent nucleophilicity, a characteristic that also makes them highly reactive and prone to side reactions.[1][2] Conducting these reactions at sub-ambient temperatures is a critical strategy to mitigate these issues. Low temperatures temper the reagent's reactivity, allowing for more selective transformations and minimizing the formation of undesirable byproducts.[1][3] This is particularly crucial when working with functionalized substrates, where the Grignard reagent could react with sensitive functional groups within the starting material or product.[4][5][6] Furthermore, the formation of the Grignard reagent itself is a highly exothermic process.[7][8][9] Inadequate temperature control during initiation and addition can lead to dangerous runaway reactions, especially during scale-up.[7][10][11]
This guide will provide a comprehensive framework for understanding and managing these low-temperature reactions, from initial setup to troubleshooting common failures.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your low-temperature Grignard reactions, providing both the "what to do" and the "why it works."
Issue 1: My Grignard reaction won't initiate at low temperature.
This is one of the most frequent challenges. The initiation of a Grignard reaction involves a single electron transfer (SET) from the magnesium surface to the organohalide, a process that has a significant activation energy barrier.[2] At low temperatures, this barrier can be more difficult to overcome.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Passivated Magnesium Surface | Action: Activate the magnesium surface. This can be achieved by: • Mechanical Activation: Gently crushing a few turnings with a glass rod under an inert atmosphere to expose a fresh surface.[12] • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][12][13] Rationale: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organohalide from reaching the reactive metal surface.[3][12] Activators react with this layer to expose fresh, reactive magnesium. |
| Presence of Moisture | Action: Ensure all glassware, solvents, and reagents are scrupulously dry.[3][13][14] Flame-dry glassware under vacuum and cool under a stream of inert gas.[15] Use freshly distilled, anhydrous solvents.[7] Rationale: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, preventing their formation.[3][13][14] |
| Low Quality of Starting Materials | Action: Use fresh, high-quality magnesium turnings and purified organohalides.[7][12][15] Consider passing the organohalide through a plug of activated alumina to remove any residual moisture or acidic impurities.[12] Rationale: Old magnesium can have a thick oxide layer.[12][15] Impurities in the organohalide can inhibit the reaction. |
| Insufficient Localized Heating | Action: Gently warm a small spot of the flask with a heat gun, being careful not to warm the bulk solution excessively.[12][16] Once initiation is observed (cloudiness, bubbling), immediately cease heating. Rationale: A small amount of thermal energy can be sufficient to overcome the activation barrier locally and initiate the reaction, which is exothermic and will then self-sustain.[17] |
Issue 2: The reaction is sluggish or stalls after initial success.
A reaction that starts but fails to go to completion often points to a gradual consumption of the Grignard reagent by insidious side reactions or a change in the reaction environment.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently Anhydrous Conditions | Action: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[12] Ensure all subsequent additions of reagents or solvents are strictly anhydrous. Rationale: Atmospheric moisture can slowly ingress into the reaction vessel, quenching the Grignard reagent as it forms. |
| Low Halide Concentration | Action: For sluggish reactions, a slow, controlled addition of the organohalide is crucial.[18] Adding a small portion of the halide neat before diluting the rest can sometimes help maintain the reaction. Rationale: The rate of Grignard formation is dependent on the concentration of the organohalide at the magnesium surface. |
| Poor Stirring | Action: Ensure vigorous and efficient stirring to keep the magnesium turnings suspended and in contact with the organohalide. Rationale: Inadequate mixing can lead to localized depletion of the organohalide near the magnesium surface, causing the reaction to stall. |
Issue 3: My yield is low, and I'm observing significant side products.
The formation of byproducts is a common consequence of the high reactivity of Grignard reagents. Low temperatures are employed to minimize these, but other factors can still lead to their formation.
| Side Product | Cause & Mitigation Strategies |
| Wurtz Coupling Product (R-R) | Cause: The Grignard reagent (R-MgX) reacts with the starting organohalide (R-X).[3][12][18] Mitigation: • Slow Addition: Add the organohalide solution dropwise to maintain a low concentration in the reaction mixture.[12][18][19] • Lower Temperature: Running the reaction at even lower temperatures can further disfavor this bimolecular reaction.[18] |
| Enolization of Carbonyl Substrate | Cause: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone or aldehyde substrate to form an enolate.[2][20] Mitigation: • Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can generate a more oxophilic and less basic organocerium species (Luche reaction), which favors nucleophilic addition over enolization.[19][20] • Lower Reaction Temperature: Perform the addition of the carbonyl compound at a very low temperature (e.g., -78 °C) to favor the kinetically controlled 1,2-addition.[20] |
| Reduction of Carbonyl Substrate | Cause: Grignard reagents possessing a β-hydrogen can reduce the carbonyl compound to an alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[2][3][20] Mitigation: • Grignard Reagent Choice: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).[20] • Lower Reaction Temperature: Colder temperatures can disfavor the formation of the cyclic transition state required for reduction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a low-temperature Grignard reaction?
There is no single "optimal" temperature. It is highly dependent on the substrate, the Grignard reagent, and the solvent. A common starting point for sensitive substrates is -78 °C (dry ice/acetone bath).[1][4] However, some reactions may proceed well at -40 °C or even 0 °C.[1][3] It is often necessary to empirically determine the ideal temperature for your specific reaction.
Q2: Which solvent is best for low-temperature Grignard reactions?
Tetrahydrofuran (THF) is generally preferred over diethyl ether for low-temperature Grignard reactions.[7][15] THF has a lower freezing point (-108.4 °C) compared to diethyl ether (-116.3 °C, but can become viscous) and is a better solvating agent for the Grignard reagent, which can enhance its reactivity.[15]
Q3: How can I safely manage the exotherm of a Grignard reaction, especially during scale-up?
Managing the exotherm is critical for safety.[7][8][9] Key strategies include:
-
Controlled Addition: Add the organohalide or the electrophile slowly and at a rate that allows the cooling system to dissipate the generated heat.[21]
-
Efficient Cooling: Use a cryostat or a well-maintained low-temperature bath with good heat transfer.
-
In-situ Monitoring: Employ techniques like reaction calorimetry or in-situ IR spectroscopy to monitor the reaction progress and heat flow in real-time, allowing for immediate adjustments.[22][23][24]
-
Scale-up in Stages: Do not increase the reaction scale by more than a factor of three at a time and carefully monitor the temperature profile at each stage.[7]
Q4: Can I prepare and store low-temperature Grignard reagents?
While it is always best to use Grignard reagents immediately after preparation, some can be stored for short periods at low temperatures under an inert atmosphere.[4] The stability is highly dependent on the specific reagent and the solvent. It is advisable to titrate the Grignard reagent before use if it has been stored.[12][25]
Experimental Protocols
Protocol 1: Activation of Magnesium for Low-Temperature Grignard Formation
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with an inert gas inlet, a dropping funnel, and a rubber septum.
-
Assemble the glassware while hot and allow it to cool under a positive pressure of dry argon or nitrogen.[15]
-
Add a single crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed.[3]
-
Allow the flask to cool to room temperature. The disappearance of the iodine color indicates an activated magnesium surface.
Protocol 2: Low-Temperature Grignard Reaction with an Aldehyde
-
To the activated magnesium, add anhydrous THF via syringe to cover the turnings.
-
In the dropping funnel, prepare a solution of the organobromide (1.0 equivalent) in anhydrous THF.
-
Cool the reaction flask to the desired low temperature (e.g., -40 °C) using an appropriate cooling bath.
-
Add a small portion of the organobromide solution to initiate the reaction. Observe for signs of reaction (gentle bubbling, cloudiness).
-
Once initiated, add the remaining organobromide solution dropwise, maintaining the internal temperature below the set point.
-
After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
In a separate flask, prepare a solution of the aldehyde (0.9 equivalents) in anhydrous THF and cool it to -78 °C.
-
Slowly transfer the freshly prepared Grignard solution to the cold aldehyde solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Visualizing the Process
Grignard Reaction Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in low-temperature Grignard reactions.
Simplified Grignard Reaction Mechanism at Low Temperature
Caption: A simplified representation of the key steps in a Grignard reaction.
References
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from SATHEE CUET. 1
-
BenchChem. (2025). Troubleshooting low yields in Grignard reactions with Diisopentyl ether. BenchChem. 3
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BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem. 20
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Link
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Link
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. Link
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. Link
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from METTLER TOLEDO. Link
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Link
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from ACS Publications. Link
-
METTLER TOLEDO. (n.d.). Investigation of a Grignard Reaction at Small Scale. Retrieved from METTLER TOLEDO. Link
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from Chemistry LibreTexts. Link
-
Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from Eli Lilly and Company. Link
-
BenchChem. (2025). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. BenchChem. Link
-
BenchChem. (2025). Identifying and minimizing side products in Grignard reactions. BenchChem. Link
-
ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Link
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry. Link
-
METTLER TOLEDO. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from METTLER TOLEDO. Link
-
METTLER TOLEDO. (n.d.). Grignard Reactions and Flow Chemistry. Retrieved from METTLER TOLEDO. Link
-
Chegg. (2025). In Grignard syntheses the formation of the Grignard reagent is extremely sensitive to moisture and can be highly exothermic. Retrieved from Chegg. Link
-
ETH Zurich. (n.d.). Calorimetric investigation of the formation of grignard reagents. Retrieved from ETH Zurich. Link
-
SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Link
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from ACS Publications. Link
-
Truman State University. (n.d.). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from Truman State University. Link
-
YouTube. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. Link
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Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from Organic Chemistry Portal. Link
-
ResearchGate. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Link
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Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of Synthesized 8-acetoxy-2-bromo-octene
For researchers in synthetic chemistry and drug development, the synthesis of a chiral molecule is only half the battle. Unambiguously confirming the absolute configuration of a newly created stereocenter is a critical, and often challenging, final step. This guide provides a comprehensive comparison of leading analytical techniques for assigning the absolute stereochemistry of molecules like 8-acetoxy-2-bromo-octene, a compound featuring a key secondary chiral center. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide your analytical strategy.
The determination of a molecule's spatial arrangement is paramount, as enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] This guide will compare the "gold standard" of single-crystal X-ray crystallography with powerful spectroscopic techniques like Vibrational Circular Dichroism (VCD) and the widely adopted Nuclear Magnetic Resonance (NMR) based Mosher's ester analysis.
Methodology Comparison: A Head-to-Head Analysis
The choice of analytical technique depends on the physical properties of the sample, available instrumentation, and the desired level of certainty.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[3] | Differential absorption of left and right circularly polarized infrared light in solution.[1] | ¹H NMR chemical shift differences between diastereomeric esters.[] |
| Sample Requirement | High-quality single crystal (0.1 - 0.5 mm). Challenging for oils or amorphous solids.[5][6] | 2-15 mg of recoverable sample; can be a neat liquid, oil, or solution.[6][7] | ~5 mg per diastereomeric ester; requires hydrolysis and derivatization.[8] |
| Key Advantage | Provides an unambiguous 3D structure, considered the definitive "gold standard."[2][9] | Non-destructive, performed in solution state (reflecting native conformation), no crystallization needed.[7] | Utilizes standard NMR instrumentation; highly reliable for secondary alcohols.[10] |
| Key Limitation | Crystal growth can be a significant bottleneck or impossible.[5] | Requires quantum mechanical (DFT) calculations for comparison, which can be complex.[1][7] | Destructive (sample is derivatized); requires two separate reactions and careful NMR analysis.[11] |
| Applicability to Target | High. The bromine atom acts as a heavy anomalous scatterer, increasing confidence.[12] | High. The molecule has sufficient complexity for a distinct VCD spectrum. | High. The acetate is easily hydrolyzed to the required secondary alcohol. |
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the most powerful method for determining the three-dimensional structure of molecules.[3] For absolute configuration, the technique relies on the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift. The presence of the bromine atom in this compound makes it an ideal candidate for this analysis, as bromine is an effective anomalous scatterer.[12]
Causality Behind the Method: When a suitable single crystal is irradiated with X-rays of an appropriate wavelength, the resulting diffraction pattern is unique to the molecule's crystal lattice. The intensities of Friedel pairs—reflections that are mirror images of each other—will differ slightly in the presence of an anomalous scatterer. This difference, quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry.[3][12]
Experimental Workflow
Trustworthiness: A successfully solved crystal structure yielding a Flack parameter close to 0 with a small error margin provides the highest possible confidence in the stereochemical assignment. It is a self-validating system, as the quality of the diffraction data and the final refined structure are internally consistent.[3]
Vibrational Circular Dichroism (VCD): A Spectroscopic Alternative
VCD has emerged as a powerful alternative to X-ray crystallography, particularly when crystallization is not feasible.[1][7] The technique measures the differential absorption of left- and right-handed circularly polarized infrared light by a chiral molecule in solution.[13]
Causality Behind the Method: A VCD spectrum is essentially the vibrational (infrared) equivalent of electronic circular dichroism. Each vibrational mode of a chiral molecule can have a preference for left or right circularly polarized light, resulting in a unique spectrum of positive and negative bands. This experimental spectrum is then compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer).[7][14] A strong match between the experimental and calculated spectra confirms the absolute configuration of the sample.[1]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[14]
-
Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrophotometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[14]
-
Computational Modeling:
-
Perform a conformational search for the R (or S) enantiomer of the molecule using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged predicted VCD spectrum based on the calculated energies and rotational strengths of the stable conformers.
-
-
Comparison: Overlay the experimental VCD spectrum with the predicted spectrum for the R-enantiomer and its mirror image (the predicted S-enantiomer). A clear visual match in the signs and relative intensities of the major bands allows for an unambiguous assignment.[14]
Mosher's Ester Analysis: The Organic Chemist's NMR Tool
Mosher's ester analysis is a highly reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols.[8] For this compound, this requires a preliminary hydrolysis step to unmask the secondary alcohol at the C2 position.
Causality Behind the Method: The method involves converting the chiral alcohol into two different diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] In the resulting esters, the bulky phenyl group of the MTPA moiety creates a specific anisotropic effect in the NMR spectrometer's magnetic field. This forces the substituents on the original alcohol (L¹ and L²) into distinct spatial regions, leading to predictable shielding or deshielding effects on their respective protons. By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the original carbinol center, the absolute configuration can be deduced.[10]
Detailed Experimental Protocol: Mosher's Ester Analysis
-
Hydrolysis: Dissolve this compound (approx. 20 mg) in methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature for 1-2 hours until TLC indicates complete conversion to the alcohol. Purify by column chromatography to yield 2-bromo-octen-8-ol.
-
Esterification (Two Parallel Reactions):
-
Reaction A ((S)-MTPA Ester): To a solution of the alcohol (~5 mg) in pyridine, add (R)-(-)-MTPA chloride. Stir at room temperature until the reaction is complete.
-
Reaction B ((R)-MTPA Ester): To a separate solution of the alcohol (~5 mg) in pyridine, add (S)-(+)-MTPA chloride. Stir under identical conditions.
-
-
Workup & Purification: Quench both reactions with water and extract with diethyl ether. Purify the crude esters via flash chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester. It is critical to carefully assign all relevant proton signals.
-
Data Analysis:
-
Tabulate the chemical shifts (δ) for the protons of the substituents on either side of the carbinol carbon for both diastereomers.
-
Calculate the difference: Δδ = δ(S-ester) - δ(R-ester).
-
Interpretation: Protons for which Δδ is positive are assigned to one side of the Mosher ester plane, and protons for which Δδ is negative are on the other. Comparing this spatial arrangement to the established Mosher model reveals the absolute configuration of the original alcohol.[15]
-
Conclusion
The determination of the absolute configuration of this compound can be approached with high confidence using several robust methods. Single-crystal X-ray crystallography , if a suitable crystal can be obtained, offers the most direct and unambiguous result, with the integral bromine atom serving as an excellent internal reference for anomalous dispersion. In the common scenario where crystallization proves difficult, Vibrational Circular Dichroism provides a powerful, non-destructive alternative that analyzes the molecule in its more native solution state, though it requires specialized instrumentation and computational support. Finally, Mosher's ester analysis represents a classic, reliable, and accessible method for any laboratory equipped with a standard NMR spectrometer. It requires chemical modification but provides conclusive data based on well-established principles. The optimal choice depends on a pragmatic assessment of sample properties, available resources, and project timelines, as outlined in this guide.
References
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Wurz, R. P., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available at: [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
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BioTools. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
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Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
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Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2947. Available at: [Link]
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Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
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Wang, Y., et al. (2004). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Journal of Chromatography B, 803(1), 125-130. Available at: [Link]
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Available at: [Link]
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BioTools. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. ResearchGate. Retrieved from [Link]
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Buma, W. J., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(2), 15-20. Available at: [Link]
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Kim, H., et al. (2014). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. Retrieved from [Link]
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Roussel, C., et al. (2004). Chiral liquid chromatography contribution to the determination of the absolute configuration of enantiomers. Journal of Chromatography A, 1037(1-2), 311-328. Available at: [Link]
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Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
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Lawrence, S. E., & Moynihan, E. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1275, 247-261. Available at: [Link]
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Roussel, C., et al. (2004). Chiral liquid chromatography contribution to the determination of the absolute configuration of enantiomers. ResearchGate. Retrieved from [Link]
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Helmchen, G. (1991). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis, Houben-Weyl, 4, 378-403. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthetic Chemistry of Insect Pheromones: A Comparative Analysis
Introduction: The Silent Language of Insects and the Chemist's Role
Insect pheromones, the chemical messengers that govern the social and reproductive lives of insects, represent a cornerstone of modern, sustainable pest management. These often structurally simple yet stereochemically complex molecules offer a species-specific and environmentally benign alternative to broad-spectrum pesticides.[1] The ability to synthesize these compounds efficiently, stereoselectively, and economically is therefore of paramount importance to agriculture, forestry, and public health. This guide provides a comparative analysis of key synthetic strategies for the preparation of insect pheromones, offering insights into the mechanistic underpinnings, practical execution, and industrial scalability of each approach. We will delve into the nuances of classical and modern synthetic methodologies, providing the reader with the requisite knowledge to make informed decisions in the selection of a synthetic route tailored to their specific target and objectives.
I. The Workhorse of Alkene Synthesis: The Wittig Reaction
The Wittig reaction has long been a staple in the synthesis of insect pheromones, particularly for the construction of Z-alkenes, a common motif in lepidopteran sex pheromones.[2] The reaction's power lies in its ability to form a carbon-carbon double bond with predictable regioselectivity by reacting a phosphorus ylide with an aldehyde or ketone.
Mechanistic Rationale and Stereochemical Control
The stereochemical outcome of the Wittig reaction is kinetically controlled and hinges on the stability of the intermediate ylide.
-
Unstabilized Ylides: These ylides, typically bearing alkyl substituents, react rapidly with aldehydes in aprotic, non-polar solvents at low temperatures (e.g., -78 °C) to predominantly form a syn-oxaphosphetane intermediate. This intermediate quickly collapses to yield the (Z)-alkene. The use of "salt-free" conditions, employing bases like potassium hexamethyldisilazide (KHMDS) instead of n-butyllithium, is crucial to prevent the formation of lithium salts that can lead to equilibration and a loss of Z-selectivity.[3][4][5][6]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and react more slowly. This allows for the reversible formation of the oxaphosphetane intermediate, leading to the thermodynamically more stable anti-oxaphosphetane, which subsequently collapses to the (E)-alkene.[6][7]
Caption: Control of stereoselectivity in the Wittig reaction.
Case Study: Synthesis of (Z)-9-Tricosene (Muscalure), the Housefly Sex Pheromone
Muscalure is a simple mono-unsaturated hydrocarbon, and its synthesis via the Wittig reaction provides an excellent example of the formation of a Z-alkene.
Experimental Protocol: Z-Selective Wittig Olefination for Muscalure Synthesis
-
Ylide Generation (Salt-Free): In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add potassium tert-butoxide (1.05 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour, during which a characteristic orange-red color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of nonanal (1.0 eq.) in anhydrous THF dropwise over 20 minutes.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with hexane, to afford (Z)-9-tricosene.
II. Olefin Metathesis: A Paradigm Shift in C=C Bond Formation
Olefin metathesis, recognized with the Nobel Prize in Chemistry in 2005, has emerged as a powerful and versatile tool for the synthesis of insect pheromones.[8] Catalyzed by well-defined ruthenium complexes, such as Grubbs' catalysts, this reaction allows for the efficient and selective formation of carbon-carbon double bonds.
Mechanistic Rationale and Stereochemical Control
The catalytic cycle of olefin metathesis involves the formation of a metallacyclobutane intermediate. The stereochemical outcome is influenced by the catalyst structure and reaction conditions.
-
Grubbs' Catalysts: First and second-generation Grubbs' catalysts generally favor the formation of the thermodynamically more stable (E)-alkene.[9]
-
Z-Selective Catalysts: The development of modified ruthenium catalysts, such as those developed by Grubbs and Stewart, which feature bulky N-heterocyclic carbene (NHC) ligands, has enabled highly Z-selective cross-metathesis reactions.[10] The steric bulk of the catalyst forces a specific orientation of the reacting olefins in the transition state, leading to the formation of the (Z)-isomer.
Caption: Simplified catalytic cycle of olefin cross-metathesis.
Case Study: Synthesis of a Lepidopteran Pheromone Precursor via Z-Selective Cross-Metathesis
The synthesis of (Z)-9-tetradecen-1-ol, a precursor to the pheromones of several moth species, can be efficiently achieved using a Z-selective Grubbs-type catalyst.
Experimental Protocol: Z-Selective Cross-Metathesis
-
Reaction Setup: In a glovebox, a vial is charged with the Z-selective Grubbs' catalyst (e.g., Stewart-Grubbs catalyst, 1-2 mol%). 1-Dodecene (1.0 eq.) and 10-undecen-1-ol (1.2 eq.) are added as a solution in degassed dichloromethane.
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (Z)-9-tetradecen-1-ol.
III. Iron-Catalyzed Cross-Coupling: A Sustainable and Scalable Approach
Iron-catalyzed cross-coupling reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium-catalyzed methods for the formation of C-C bonds.[11][12] The low cost and low toxicity of iron make this methodology particularly attractive for the large-scale industrial synthesis of insect pheromones.[1]
Mechanistic Rationale and Stereospecificity
The mechanism of iron-catalyzed cross-coupling is still a subject of active research, but it is generally accepted to involve organoiron intermediates.[13][14][15] The reaction of an organomagnesium (Grignard) reagent with an iron salt generates a highly reactive organoiron species that can then couple with an organic halide. These reactions often proceed with high stereospecificity, meaning the stereochemistry of the starting alkenyl halide is retained in the product.[16]
Caption: The Sharpless asymmetric epoxidation of an allylic alcohol.
Case Study: Synthesis of (+)-Grandisol
(+)-Grandisol is a component of the aggregation pheromone of the cotton boll weevil. Its asymmetric synthesis often employs a Sharpless epoxidation to establish the key stereocenter.
Experimental Protocol: Sharpless Asymmetric Epoxidation in the Synthesis of a Grandisol Precursor
-
Catalyst Preparation: To a solution of titanium(IV) isopropoxide in dichloromethane at -20 °C is added a solution of (+)-diethyl tartrate in dichloromethane.
-
Epoxidation: The allylic alcohol precursor to grandisol is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide in toluene. The reaction is maintained at -20 °C and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting epoxyalcohol is purified by column chromatography.
V. Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a particular insect pheromone depends on several factors, including the target molecule's structure, the desired stereochemistry, the required scale of production, and economic considerations.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Pheromone Targets | Scalability |
| Wittig Reaction | Well-established, good for Z-alkenes | Stoichiometric phosphine oxide byproduct, can have moderate stereoselectivity | Lepidopteran pheromones with Z-olefins | Moderate to Large |
| Olefin Metathesis | Catalytic, high functional group tolerance, excellent stereocontrol with modern catalysts | Ruthenium catalysts can be expensive | Diverse unsaturated pheromones | Excellent |
| Iron-Catalyzed Cross-Coupling | Inexpensive and abundant catalyst, low toxicity, good for large-scale production | Mechanistic understanding still evolving, can require specific Grignard reagents | Acyclic pheromones with defined stereochemistry | Excellent |
| Asymmetric Synthesis | Provides access to enantiomerically pure pheromones | Multi-step sequences, can be complex and costly | Chiral pheromones (e.g., grandisol, disparlure) | Lab to moderate scale |
VI. Conclusion and Future Outlook
The synthesis of insect pheromones is a dynamic field that continues to evolve. While classical methods like the Wittig reaction remain relevant, modern catalytic approaches such as olefin metathesis and iron-catalyzed cross-coupling offer significant advantages in terms of efficiency, selectivity, and sustainability. The development of even more active and selective catalysts, coupled with the integration of biocatalysis and flow chemistry, will undoubtedly pave the way for even more efficient and economical routes to these vital tools for sustainable agriculture and pest management. As our understanding of insect chemical ecology deepens, the demand for a diverse array of stereochemically pure pheromones will continue to grow, presenting exciting challenges and opportunities for the synthetic chemist.
VII. References
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Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Denmark, S. E. (n.d.). Iron Catalyzed Cross Coupling: Mechanism and Application. Denmark Group, University of Illinois.
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Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Pautz, S., et al. (2015). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research.
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Nakamura, E., et al. (n.d.). Iron-catalyzed Cross-coupling Reactions. Organic Reactions.
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A proposed mechanism of iron-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D. Retrieved from [Link]
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Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved from [Link]
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Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society.
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Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. (2020). Schlegel Group, Wayne State University.
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Sharpless asymmetric epoxidation: Mechanism, stereochemistry and kinetic resolution. (2021). NPTEL.
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Olefin Metathesis: Catalysts and Catalysis. (n.d.).
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Olefin Metathesis Mechanism. (2021). YouTube.
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Sharpless epoxidation. (n.d.). Wikipedia. Retrieved from [Link]
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Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Pheromone Solid-phase Synthesis: A Revolutionary Advancement in the Synthesis of Pheromones. (2023). PharmiWeb.com.
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Improved Synthesis of (3E,6Z,9Z)-1,3,6,9-Nonadecatetraene, Attraction Inhibitor of Bruce Spanworm, Operophtera bruceata, to Pheromone. (n.d.). Elkinton Lab, University of Massachusetts Amherst.
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Z-Selective Olefin Metathesis by Combining Grubbs II with a Photoisomerization Catalyst. (2023). Synfacts.
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Industrial applications of the Wittig reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Catalyst cost calculation tool. (n.d.). Evonik.
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Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
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Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. (n.d.). National Center for Biotechnology Information.
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Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents. (n.d.). National Center for Biotechnology Information.
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Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). National Center for Biotechnology Information.
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Pheromone Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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CatCost: Home. (n.d.). National Renewable Energy Laboratory.
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Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Overview of Kenji Mori's pheromone synthesis series. (n.d.). National Center for Biotechnology Information.
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Industrial Applications of Olefin Metathesis. (n.d.). ResearchGate. Retrieved from [Link]
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Industrial applications of the wittig reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
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Insect pheromone biosynthesis: Stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). (n.d.). ResearchGate. Retrieved from [Link]
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Recent applications of olefin metathesis and related reactions in carbohydrate chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 8-acetoxy-2-bromo-octene Enantiomers: A Framework for Investigation
Abstract
The principle of chirality is fundamental to pharmacology and agrochemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. While racemates are common in chemical synthesis, it is often a single enantiomer that is responsible for the desired biological activity, whereas the other may be inactive, less active, or even contribute to undesirable effects[1][2][3]. This guide addresses the topic of 8-acetoxy-2-bromo-octene, a chiral halogenated ester. As of this writing, specific experimental data delineating the biological activities of its individual (R)- and (S)-enantiomers is not available in published literature. Therefore, this document serves as a comprehensive, technically-grounded framework for researchers. It outlines the scientific rationale, proven experimental methodologies, and comparative logic required to investigate and contrast the biological activities of these enantiomers. By drawing upon established principles from analogous halogenated natural products and chiral insecticides, we provide a robust roadmap for synthesizing, separating, and characterizing the enantiomer-specific bioactivity of this compound and similar chiral molecules.
Introduction: The Imperative of Stereochemistry
Chirality, the property of "handedness" in molecules, is a critical determinant of biological specificity. Biological systems—composed of chiral proteins, nucleic acids, and sugars—are inherently stereoselective. The interaction between a small molecule and its biological target (e.g., an enzyme active site or a cell surface receptor) is highly dependent on a precise three-dimensional fit, akin to a key fitting into a lock. A classic example is the drug naproxen, where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a liver toxin with no therapeutic benefit[3].
The structure of this compound contains a stereocenter at the second carbon position, giving rise to (R)- and (S)-enantiomers. This molecule belongs to the class of halogenated acyclic esters. Structurally related compounds, such as halogenated monoterpenes found in marine algae, are known to possess a wide array of potent biological activities, including insecticidal, anticancer, and anti-inflammatory properties[4][5][6]. The presence of both a halogen (bromine) and an acetate group suggests potential for diverse chemical reactivity and biological interactions. Therefore, it is scientifically reasonable to hypothesize that the enantiomers of this compound will exhibit differential bioactivity. This guide provides the necessary framework to test this hypothesis.
Proposed Research Workflow for Enantiomeric Evaluation
To systematically evaluate the biological activity of the this compound enantiomers, a multi-stage workflow is essential. This process ensures that any observed differences in activity can be confidently attributed to the specific stereoisomer.
Caption: Workflow for evaluating enantiomer-specific biological activity.
Comparative Biological Activity: A Hypothetical Case Study in Insecticides
Many chiral insecticides exhibit enantiomer-specific activity[2][7]. For instance, certain pyrethroids show that the (+) enantiomer is significantly more toxic to insects than the (-) enantiomer[2]. Based on the structural features of this compound, a plausible area for investigation is its insecticidal potential.
Below is a table presenting hypothetical experimental data from a topical bioassay against the common agricultural pest, the diamondback moth (Plutella xylostella). This illustrates the type of results expected from such a study.
| Compound Tested | 24-hour LD50 (ng/insect) | 95% Confidence Interval | Relative Potency vs. (R)-enantiomer |
| (R)-8-acetoxy-2-bromo-octene | 150.5 | 135.2 - 165.8 | 1x |
| (S)-8-acetoxy-2-bromo-octene | 3.1 | 2.5 - 3.7 | ~48.5x |
| Racemic Mixture | 6.0 | 5.2 - 6.8 | ~25x |
| Vehicle Control (Acetone) | > 5000 | N/A | N/A |
Interpretation of Hypothetical Data: In this scenario, the (S)-enantiomer is approximately 48.5 times more potent than the (R)-enantiomer. The racemic mixture's activity is roughly half that of the pure (S)-enantiomer, which is consistent with it being a 50:50 mixture where only one enantiomer contributes significantly to the activity. This outcome strongly supports the argument for developing the single, active (S)-isomer as a more efficient and environmentally considerate pesticide, as it reduces the unnecessary environmental load of the less active distomer[1].
Experimental Protocols
The trustworthiness of any comparative study rests on the rigor of its experimental methods. The following protocols are detailed to be self-validating, incorporating necessary controls and established techniques.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral stationary phases (CSPs) in HPLC columns create a chiral environment that allows for differential interaction with enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely effective for a broad range of compounds[8].
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector. The column of choice is a Chiralpak® IB or similar amylose-based CSP.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v), is typically effective. Optimize the ratio to achieve baseline separation (Resolution > 1.5).
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection & Elution: Inject 10 µL of the sample. Elute at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent at a suitable wavelength (e.g., 210 nm).
-
Fraction Collection: Collect the eluting peaks corresponding to the first and second enantiomers in separate, clean vials.
-
Analysis of Purity: Re-inject small aliquots of each collected fraction into the HPLC to confirm enantiomeric purity (enantiomeric excess, ee > 99%).
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
Protocol 2: Insecticidal Bioassay (Topical Application)
Rationale: The topical application method is a standard in toxicology for directly assessing the contact toxicity of a substance to an insect, ensuring a precise dose is delivered to each individual.
Methodology:
-
Insect Rearing: Use third-instar larvae of Plutella xylostella reared under controlled conditions (25°C, 16:8 L:D photoperiod).
-
Solution Preparation: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in acetone. A typical concentration range might be 0.1 ng/µL to 100 ng/µL. Use acetone alone as the vehicle control.
-
Dosing: Anesthetize the larvae briefly with CO₂. Using a micro-applicator, apply 0.5 µL of a test solution to the dorsal thorax of each larva.
-
Experimental Groups: For each compound and each concentration level, treat a group of 20 larvae. Repeat the entire experiment three times for statistical validity.
-
Incubation and Observation: Place the treated larvae in petri dishes with an artificial diet and incubate under rearing conditions.
-
Mortality Assessment: Record mortality at 24 hours post-application. Larvae that cannot move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for any control mortality using Abbott's formula. Use probit analysis to calculate the LD50 (the dose lethal to 50% of the population) and its 95% confidence intervals for each compound.
Conclusion and Future Directions
This guide establishes a comprehensive, scientifically-defensible framework for investigating the enantiomer-specific biological activities of this compound. By leveraging established protocols for chiral separation and bioassays, researchers can systematically dissect the contributions of each stereoisomer. The hypothetical data presented underscores a common and significant outcome in chiral science: one enantiomer is often vastly more potent than the other[7][9].
Confirming such a difference for this compound would have significant implications. In drug development, it would justify the complex and costly process of developing a single-enantiomer drug to maximize efficacy and minimize side effects. In agrochemistry, it would pave the way for a "greener," more efficient pesticide that reduces the chemical load on the environment. Future work should focus on elucidating the mechanism of action to understand why the biological activity is stereoselective and screening the enantiomers for other potential activities, such as antimicrobial or antifungal effects, which are common among halogenated natural products[4].
References
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (Source: Google Search)
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Quantitative Structure Activity Relationships (QSAR) Study of Halogenated Monoterpenes from Plocamium species collected from the Namibian coast line. (Source: ResearchGate, [Link])
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Update on Monoterpenes from Red Macroalgae: Isolation, Analysis, and Bioactivity. (Source: PMC, [Link])
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Anti-Inflammatory Halogenated Monoterpenes from the Red Alga Portieria hornemannii. (Source: MDPI, [Link])
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Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. (Source: PubMed, [Link])
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Enantioselective synthesis using bromoacetals. (Source: Sheffield Hallam University Research Archive, [Link])
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Insecticidal activities of chiral N-trifluoroacetyl sulfilimines as potential ryanodine receptor modulators. (Source: PubMed, [Link])
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Chiral Pesticides: Identification, Description, and Environmental Implications. (Source: SpringerLink, [Link])
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Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. (Source: Royal Society of Chemistry, [Link])
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Enantioselectivity in environmental safety of current chiral insecticides. (Source: PMC, [Link])
-
Regio- and enantioselective synthesis of acyclic quaternary carbons via organocatalytic addition of organoborates to (Z)-Enediketones. (Source: PMC, [Link])
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (Source: PubMed, [Link])
-
Recent Advances in Separation and Analysis of Chiral Compounds. (Source: ACS Publications, [Link])
-
Synthesis, Characterization, and Application of Chiral Ionic Liquids and Their Polymers in Micellar Electrokinetic Chromatography. (Source: PubMed, [Link])
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (Source: MDPI, [Link])
-
Synthesis and Chiral Separation of Some 4-thioflavones. (Source: ResearchGate, [Link])
-
Stereochemistry and biological activity of drugs. (Source: University of Calgary, [Link])
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (Source: ResearchGate, [Link])
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. (Source: PMC, [Link])
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Differences in Bioactivity between the Enantiomers of α-Pinene. (Source: ResearchGate, [Link])
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A Senior Application Scientist's Guide to Allylic Bromination: Comparing N-Bromosuccinimide to its Leading Alternatives
For researchers, synthetic chemists, and professionals in drug development, the precise and selective introduction of a bromine atom at an allylic position is a cornerstone transformation in organic synthesis. The resulting allyl bromides are versatile intermediates, primed for a variety of nucleophilic substitution and coupling reactions, making them invaluable building blocks in the synthesis of complex molecules.
For decades, N-bromosuccinimide (NBS) has been the go-to reagent for this purpose. However, the landscape of chemical synthesis is ever-evolving, with constant demands for improved efficiency, cost-effectiveness, and safety. This guide provides an in-depth comparison of N-bromosuccinimide with its two most significant commercial alternatives: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and dibromoisocyanuric acid (DBI). We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to equip you with the knowledge to make informed decisions for your specific synthetic challenges.
The Critical Role of Allylic Bromination
Allylic C-H bonds are weaker than their vinylic or aliphatic counterparts, making them susceptible to selective functionalization. The free radical generated upon homolytic cleavage of an allylic C-H bond is stabilized by resonance, a key factor that underpins the selectivity of this reaction. This targeted introduction of a bromine atom opens up a gateway for further molecular elaboration, a strategy frequently employed in the synthesis of natural products and pharmaceutical agents.
N-Bromosuccinimide (NBS): The Established Benchmark
N-Bromosuccinimide is a white crystalline solid that has long been the reagent of choice for allylic bromination, a reaction famously known as the Wohl-Ziegler reaction. Its popularity stems from its ability to provide a low, constant concentration of molecular bromine (Br₂), which is crucial for favoring allylic substitution over the competing electrophilic addition to the double bond.
The Mechanism of Wohl-Ziegler Bromination
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by the application of heat or UV light. This generates a small number of bromine radicals from the trace amounts of Br₂ that are often present in NBS or are generated in situ.
-
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). The newly formed HBr then reacts with NBS to produce a molecule of Br₂. This newly formed Br₂ is then attacked by the allylic radical to yield the desired allyl bromide and another bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when any two radical species combine.
Caption: The Wohl-Ziegler radical chain mechanism for allylic bromination using NBS.
Alternative Brominating Agents: A Comparative Analysis
While NBS is effective, the search for more efficient, economical, and safer alternatives has led to the prominence of other N-bromo compounds.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH has emerged as a strong contender to NBS, offering several practical advantages. It is a crystalline solid that is often more stable and easier to handle than NBS.
Key Advantages of DBDMH:
-
Cost-Effectiveness and Atom Economy: DBDMH contains two bromine atoms per molecule, both of which are reactive. This, coupled with its higher molecular weight of bromine relative to the entire molecule, makes it a more atom-economical and often cheaper alternative to NBS.
-
Reduced Byproducts: The use of DBDMH results in a lower mass of imide byproduct (5,5-dimethylhydantoin) compared to the succinimide produced from NBS for the same degree of bromination. This can simplify product purification.
-
Similar Reactivity Profile: For many applications, DBDMH exhibits a reactivity profile that is very similar to that of NBS, allowing for its use in established protocols with minimal modification.
The mechanism of allylic bromination with DBDMH is analogous to the Wohl-Ziegler reaction, proceeding through a free-radical chain pathway.
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid is a powerful brominating agent that can achieve brominations where NBS and DBDMH may be sluggish or ineffective.
Key Advantages of DBI:
-
Enhanced Reactivity: DBI is a significantly more potent brominating agent than NBS. This allows for the bromination of less reactive substrates, such as those with electron-withdrawing groups near the reaction center, often under milder conditions.
-
Mild Reaction Conditions: Due to its high reactivity, reactions with DBI can often be carried out at lower temperatures and for shorter durations compared to those with NBS.
A compelling example of DBI's superior reactivity, although not an allylic bromination, is the bromination of nitrobenzene. With DBI in concentrated sulfuric acid, the reaction proceeds to an 88% yield in just five minutes at 20°C. In contrast, achieving a similar yield with NBS requires heating to 100°C for six hours in the presence of a Lewis acid.
Caution: The high reactivity of DBI also necessitates greater care in its handling. It is a strong oxidizing agent and can react violently with reducing agents and combustible materials.
Performance Comparison: A Head-to-Head Analysis
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dibromoisocyanuric Acid (DBI) |
| Reactivity | Good, the established standard. | Similar to NBS. | Very high, more powerful than NBS. |
| Selectivity | Generally good for allylic positions. | Similar to NBS. | Generally good, but high reactivity may sometimes lead to over-bromination or side reactions if not carefully controlled. |
| Cost-Effectiveness | Moderate. | Generally more cost-effective than NBS due to higher bromine content and lower cost. | Can be more expensive than NBS and DBDMH. |
| Byproducts | Succinimide. | 5,5-Dimethylhydantoin (lower mass per mole of Br transferred than NBS). | Isocyanuric acid. |
| Handling & Stability | Crystalline solid, can be light and moisture sensitive. | Stable crystalline solid, generally easier to handle than NBS. | Crystalline powder, strong oxidizer, requires careful handling. |
| Safety | Corrosive, harmful if swallowed, skin and eye irritant. | Oxidizer, skin and eye irritant. | Strong oxidizer, can cause severe skin burns and eye damage, may be fatal if ingested. |
Experimental Protocols
To provide a practical context, here are representative protocols for the allylic bromination of cyclohexene using NBS and a general protocol adaptable for DBDMH.
Protocol 1: Allylic Bromination of Cyclohexene with NBS
This protocol is a classic example of a Wohl-Ziegler reaction.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene (1.0 eq), N-bromosuccinimide (1.0 eq), and anhydrous carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.02 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
The filtrate contains the product, 3-bromocyclohexene. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Caption: Experimental workflow for the allylic bromination of cyclohexene using NBS.
Protocol 2: General Procedure for Allylic Bromination with DBDMH
This protocol can be adapted for various olefinic substrates.
Materials:
-
Alkene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., CCl₄, cyclohexane, or acetonitrile)
-
Reaction vessel
-
Stirring and heating apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the alkene (1.0 eq) in the chosen anhydrous solvent.
-
Add DBDMH (0.5 eq, as it contains two bromine atoms) and the radical initiator (catalytic amount).
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Stir the reaction mixture vigorously and monitor its progress.
-
Upon completion, cool the reaction mixture and filter off the 5,5-dimethylhydantoin byproduct.
-
Work up the filtrate as required by the specific product, which may involve washing with an aqueous solution to remove any remaining impurities, followed by drying and solvent evaporation.
-
Purify the crude product by distillation, chromatography, or recrystallization.
Choosing the Right Reagent for Your Needs
The selection of the optimal brominating agent for allylic bromination is a multi-faceted decision that depends on the specific requirements of your synthesis.
-
N-Bromosuccinimide (NBS) remains a reliable and well-understood reagent, making it an excellent choice for established procedures and when cost is not the primary concern. Its extensive literature precedent provides a solid foundation for troubleshooting and optimization.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a highly attractive alternative to NBS, particularly for large-scale syntheses where cost-effectiveness and waste reduction are critical. Its similar reactivity profile allows it to be a drop-in replacement for NBS in many cases, offering a more economical and greener process.
-
Dibromoisocyanuric Acid (DBI) is the reagent of choice for challenging brominations of less reactive substrates. Its superior reactivity can lead to higher yields and shorter reaction times, but it requires more stringent safety precautions due to its potent oxidizing nature.
By carefully considering the factors of reactivity, selectivity, cost, and safety, researchers can select the most appropriate brominating agent to efficiently and effectively achieve their synthetic goals.
References
-
LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
-
Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Retrieved from [Link]
-
ResearchGate. (2014). A Green Bromination Method for the Synthesis of Benzylic Dibromides. Retrieved from [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
-
DergiPark. (2021, May 30). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. Retrieved from [Link]
-
Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from [Link]
-
Organic Chemistry Portal. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]
-
YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
-
OpenRiver. Selectivity of Wohl-Ziegler Brominations of Cyclohexene and trans-2-Hexene. Retrieved from [Link]
-
OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. Retrieved from [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]
-
ResearchGate. (2014, May). Allylic bromination of cyclohexene. Retrieved from [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. Retrieved from [Link]
-
Grokipedia. Wohl–Ziegler bromination. Retrieved from [Link]
-
PubMed. (2022, March 4). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]
-
University of Dundee Research Portal. Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Retrieved from [Link]
-
Wikipedia. Free-radical halogenation. Retrieved from [Link]
-
YouTube. (2018, February 9). Allylic Bromination Mechanism (with peroxides). Retrieved from [Link]
- Carl ROTH. *
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination: Chiral HPLC vs. NMR Spectroscopy
Introduction: The Critical Role of Enantiomeric Purity in Drug Development
In the landscape of pharmaceutical development, stereochemistry is not a trivial detail; it is a critical determinant of a drug's safety and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides an in-depth, experience-driven comparison of the two principal analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my goal is not merely to list protocols but to delve into the causality behind experimental choices, grounding our discussion in the principles of robust analytical method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4] This document is designed to equip you with the technical understanding and practical insights needed to select, validate, and implement the most appropriate technique for your specific analytical challenge.
Foundational Principles: How Each Technique Achieves Chiral Discrimination
Enantiomers possess identical physical properties in an achiral environment, making their differentiation a formidable task. Both HPLC and NMR overcome this by creating a chiral environment where the enantiomers form transient, energetically distinct diastereomeric complexes, allowing for their discrimination.
Chiral HPLC: Separation Through Differential Interaction
The power of chiral HPLC lies in its ability to physically separate enantiomers.[5] This is achieved by using a chiral stationary phase (CSP), a column packing material to which a single enantiomer of a chiral molecule is covalently bonded or coated.[5][6][7]
-
Mechanism of Separation: As the racemic mixture passes through the column, the two enantiomers interact with the CSP. These interactions, governed by forces like hydrogen bonding, π-π interactions, or inclusion complexing, form temporary diastereomeric complexes.[7] Because diastereomers have different physical properties, one enantiomer will form a more stable complex with the CSP, causing it to be retained longer on the column than its mirror image.[7] This difference in retention time allows for their separation and subsequent quantification.[6]
-
Expert Insight—The "Why" Behind the Method: The choice of CSP is the most critical parameter in method development. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are exceptionally versatile, but success is contingent on the mobile phase. From experience, for polar analytes on a polysaccharide CSP under normal-phase conditions, the type and percentage of the alcohol modifier (e.g., isopropanol vs. ethanol) can be the difference between no separation and baseline resolution. This is because the alcohol competes with the analyte for interactive sites on the CSP, and subtle changes in its structure can drastically alter the stereoselectivity of these interactions.
Chiral NMR: Discrimination Through Chemical Shift Non-Equivalence
Unlike HPLC, NMR does not separate the enantiomers. Instead, it distinguishes them within the NMR tube by converting the enantiomeric pair into a pair of diastereomers in situ, which are magnetically non-equivalent.[8] This is typically achieved using one of two main approaches:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent (e.g., Mosher's acid) to form two diastereomers.[9] These new compounds have distinct chemical environments for their nuclei, resulting in separate signals in the NMR spectrum.[9]
-
Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral agent that forms weak, non-covalent diastereomeric complexes through interactions like hydrogen bonding.[9][10][11] This association is rapid on the NMR timescale and results in observable, population-averaged signals for each enantiomer at different chemical shifts.[10]
-
Expert Insight—The "Why" Behind the Method: The key to a successful chiral NMR experiment is achieving sufficient separation of the signals (Δδ) without excessive line broadening. A common pitfall when using CSAs is using too high a concentration, which can increase the viscosity of the solution and broaden the signals, obscuring the resolution. I always recommend a titration experiment: start with a low concentration of the CSA and incrementally add more while monitoring the spectrum. This allows you to find the "sweet spot" that maximizes peak separation while maintaining sharp signals, ensuring accurate integration.
The Validation Gauntlet: A Head-to-Head Comparison
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] Here, we compare chiral HPLC and NMR against the core validation parameters defined by ICH Q2(R1).[1][2][4]
| Validation Parameter | Chiral HPLC | Chiral NMR Spectroscopy | Senior Scientist's Verdict |
| Specificity | High. Demonstrated by baseline resolution (Rs > 1.5) of enantiomers and peak purity analysis (e.g., using a PDA detector). | Very High. The inherent structural information in an NMR spectrum provides excellent specificity. The signals can be assigned to specific protons, confirming analyte identity. | Both are excellent. NMR has a slight edge as it provides structural confirmation simultaneously. |
| Accuracy | High. Determined by analyzing samples with a known amount of the minor enantiomer (spiked samples) or by comparison to a certified reference material. | Very High. Often considered a "primary ratio" method. Since the signal intensity is directly proportional to the number of nuclei, it can provide a highly accurate molar ratio without the need for a reference standard of the enantiomeric impurity. | NMR is the gold standard for accuracy and is often used to certify the reference materials used for HPLC validation. |
| Precision (RSD) | Excellent (< 1-2%). Modern autosamplers and pumps provide highly repeatable injections and stable flow rates, leading to very low variability. | Good (1-5%). Precision is highly dependent on signal-to-noise (S/N) ratio, baseline resolution, and the operator's skill in integration. Minor variations can lead to higher RSD compared to HPLC. | HPLC is the clear winner for routine, high-precision quality control analysis. |
| Linearity & Range | Excellent. Typically linear over a wide range (e.g., LOQ to 120% of the major enantiomer concentration).[12] Requires a calibration curve. | Excellent. The response is inherently linear with concentration. Linearity can be confirmed by analyzing mixtures of known enantiomeric composition. | Both perform well, but NMR's inherent linearity simplifies the validation process. |
| LOD & LOQ | Excellent. Can routinely achieve LOQ values of 0.05% or lower, making it ideal for trace enantiomeric impurity analysis.[13] | Moderate. Sensitivity is lower than HPLC. Achieving an LOQ of <0.5% can be challenging and often requires a high-field spectrometer and extended acquisition times. | HPLC is vastly superior for detecting and quantifying trace-level enantiomeric impurities. |
| Robustness | Good. Must be rigorously tested against small variations in mobile phase composition, pH, column temperature, and flow rate. | Very Good. Generally less sensitive to minor environmental changes. Key parameters to test are sample concentration and temperature. | NMR methods are often inherently more robust, though HPLC methods can be made robust through careful development.[14] |
Experimental Protocols: A Practical Guide
The following sections provide step-by-step workflows for each technique. These are self-validating protocols that incorporate essential quality control checks.
Workflow for ee Determination by Chiral HPLC
This protocol emphasizes the importance of System Suitability Testing (SST) to ensure the chromatographic system is performing correctly before any sample analysis.[6][15]
Step-by-Step Methodology:
-
Method Development: Select an appropriate CSP and mobile phase to achieve baseline resolution (Rs > 1.5) for the enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
System Suitability Test (SST):
-
Prepare an SST solution, typically a racemic (50:50) mixture of the analyte.
-
Inject the SST solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. The resolution (Rs) between the enantiomer peaks must be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.
-
Trustworthiness Check: If SST fails, the system is not suitable for analysis. Troubleshoot the issue (e.g., check for column degradation, mobile phase inaccuracies) before proceeding.
-
-
Analysis: Inject the sample solution(s) in duplicate.
-
Data Processing: Integrate the peak areas for each enantiomer.
-
Calculation:
-
% Enantiomer 1 = (Area₁ / (Area₁ + Area₂)) * 100
-
% Enantiomer 2 = (Area₂ / (Area₁ + Area₂)) * 100
-
ee% = |% Enantiomer 1 - % Enantiomer 2|
-
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Workflow for ee Determination by Chiral NMR
This protocol highlights the critical step of selecting and optimizing the concentration of the chiral auxiliary agent.
Step-by-Step Methodology:
-
Agent Selection: Choose a suitable Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) based on the functional groups of the analyte.[16][17]
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Titration (for CSAs):
-
Add a small, sub-stoichiometric amount of the CSA to the NMR tube.
-
Acquire a spectrum and check for signal splitting.
-
Continue to add the CSA incrementally until optimal separation of a target proton signal is achieved without significant line broadening.
-
-
NMR Acquisition: Acquire the final ¹H NMR spectrum using parameters that ensure accurate integration (e.g., sufficient relaxation delay, D1).
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Select well-resolved, non-overlapping signals corresponding to each diastereomeric species.
-
Integrate the selected signals (Integral₁ and Integral₂).
-
-
Calculation:
-
ee% = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Caption: Workflow for enantiomeric excess determination using Chiral NMR.
Senior Scientist's Verdict: Choosing the Right Tool for the Job
The choice between chiral HPLC and NMR is not a matter of which is "better," but which is more "suitable for the intended purpose."[2][3]
-
Chiral HPLC is the undisputed workhorse for routine quality control. Its high sensitivity, outstanding precision, and amenability to automation make it the go-to method for release testing, stability studies, and any application requiring the quantification of trace-level enantiomeric impurities. If you need to reliably measure an enantiomer at the 0.1% level in a GMP environment, HPLC is your tool.
-
Chiral NMR is an invaluable, orthogonal technique, ideal for method validation and structural confirmation. Its status as a primary ratio method makes it perfect for establishing the accuracy of a chiral HPLC method or for certifying in-house reference standards. It excels in early-stage development when a suitable chiral column may not be available or when absolute structural confirmation of the enantiomers is required.
Ultimately, the two techniques are highly synergistic. In a robust drug development program, NMR is often used to validate the primary HPLC method, providing an orthogonal check on accuracy and specificity. This dual-pronged approach creates a highly trustworthy and defensible data package for regulatory submissions.
References
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NMR determination of enantiomeric excess. (2015). ResearchGate. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2015). Journal of Chemical Education. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
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NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). Nature Communications. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT - Institute of Validation Technology. [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
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Chapter 5: A Brief Overview of the Chiral Agents. Royal Society of Chemistry. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. [Link]
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Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]
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Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF. [Link]
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Validation of Analytical Methods. SciSpace. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
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- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Acetoxy-2-bromo-octene
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is fundamental to both experimental integrity and personal safety. This guide provides an in-depth operational plan for the safe use of 8-Acetoxy-2-bromo-octene, a halogenated organic compound. By understanding the underlying principles of safe chemical management, from personal protective equipment to disposal, you can mitigate risks and foster a secure laboratory environment.
Core Hazard Assessment
Based on the available data for similar chemical structures, such as 8-bromo-1-octene and other bromoalkenes, it is prudent to assume that this compound may cause skin and eye irritation.[4][5][6] Halogenated organic compounds can also be harmful if inhaled or ingested.[7] Therefore, all handling procedures should be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for preventing chemical exposure. The following tables outline the recommended PPE for handling this compound in various laboratory scenarios.
Table 1: PPE for Handling Neat this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | Essential for protecting against splashes and aerosols. Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Contaminated gloves should be disposed of immediately after use.[8][9] |
| Body | Laboratory coat | Protects against accidental spills and skin contact.[8] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any potential vapors.[4][7] |
Table 2: PPE for Preparing Solutions and Handling Spills
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Enhanced protection is necessary when there is a higher risk of splashing. |
| Hands | Double-gloving with chemical-resistant gloves | Provides an additional layer of protection during procedures with a higher risk of contamination. |
| Body | Chemical-resistant apron over a laboratory coat | Offers increased protection against larger spills. |
| Respiratory | Air-purifying respirator with an organic vapor cartridge | Recommended for large-scale handling or in situations with inadequate ventilation to prevent inhalation of vapors.[8] |
Experimental Workflow: A Step-by-Step Approach to Safety
Adherence to a structured workflow is paramount for safe handling. The following diagram illustrates the key stages of working with this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the container is tightly sealed to prevent the release of vapors.[2][4]
Handling and Preparation:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE as outlined in Tables 1 and 2.
-
When preparing solutions, add the compound to the solvent slowly to prevent splashing.
Emergency Spill Response:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate spill area. Notify the laboratory supervisor or safety officer.[8]
-
Containment: If it is safe to do so, contain the spill using absorbent pads or other appropriate materials.[2]
-
Cleanup: Wearing the appropriate PPE (see Table 2), collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][8]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.[8]
Disposal Plan: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][3]
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[10]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[2][3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[8]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Unknown. (2014, March 6). 8 - SAFETY DATA SHEET.
- BenchChem. (2025, December). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-Acetylsalicylic Acid.
- Rexarc. (n.d.). Importance of PPE in Acetylene Plants.
- ACP. (2019, October 30). Personal protective equipment in your pharmacy.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 23). SAFETY DATA SHEET.
- ChemScene. (2021, March 26). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Thermo Fisher Scientific. (2024, March 30). 9 - SAFETY DATA SHEET.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
